Canthin-6-one N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKULNRVYULJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Canthin-6-one N-oxide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one N-oxide is a naturally occurring β-carboline alkaloid belonging to the canthinone class of compounds. These alkaloids are primarily isolated from various plant families, including Simaroubaceae and Rutaceae. This compound, along with its parent compound canthin-6-one and other derivatives, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities include cytotoxic, antiparasitic, and antifungal properties, making it a promising lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is characterized by a tetracyclic aromatic core structure with a lactam moiety and a distinctive N-oxide functional group. The presence of the N-oxide modifies the electronic and steric properties of the molecule compared to its parent compound, canthin-6-one, which can influence its biological activity and pharmacokinetic profile.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 236.22 g/mol | PubChem[1] |
| IUPAC Name | 6-oxido-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-3,5(16),7,9,11,13,15-heptaen-2-one | PubChem[1] |
| CAS Number | 60755-87-5 | PubChem[1] |
| Computed LogP | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, PubChem indicates the existence of a ¹³C NMR spectrum.[1] For the parent compound, canthin-6-one, ¹H NMR spectra typically show signals in the aromatic region, and the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon and the aromatic carbons.
Mass Spectrometry (MS): Mass spectrometry data is available for this compound, confirming its molecular weight.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available in the search results. However, based on its structure, the IR spectrum is expected to show characteristic absorption bands for the C=O (lactam) stretching vibration, C=C and C=N stretching vibrations within the aromatic rings, and the N-O stretching vibration.
Quantitative Biological Activity
This compound and its derivatives have demonstrated significant biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of this compound and Related Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 µM | [2] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 µM | [2] |
Table 2: Antiparasitic Activity of this compound
| Compound | Parasite | Activity | Reference |
| This compound | Trypanosoma cruzi | Orally active with limited activity | [3] |
It is noteworthy that many studies focus on a range of canthin-6-one derivatives, and the N-oxide is often included in broader screenings.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific investigation of this compound. The following sections provide representative protocols for its synthesis and for the evaluation of its biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the parent compound, canthin-6-one. A general procedure for N-oxidation of similar heterocyclic compounds is provided below.
Reaction Scheme: Canthin-6-one + m-CPBA → this compound
Materials:
-
Canthin-6-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve canthin-6-one in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell line (e.g., melanoma, as tested for derivatives[2])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathways
The biological effects of canthin-6-ones are attributed to their ability to modulate various cellular signaling pathways, primarily those involved in inflammation and apoptosis. While the specific mechanisms of this compound are still under investigation, the general mechanisms for the canthin-6-one class of compounds provide a strong framework for understanding its mode of action.
Induction of Apoptosis
Canthin-6-one and its derivatives are known to induce apoptosis in cancer cells.[2] This process is often mediated through the activation of caspases, a family of proteases that play a central role in programmed cell death. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic pathway induced by canthin-6-ones.
Modulation of Inflammatory Pathways
Canthin-6-ones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Caption: Inhibition of the NF-κB signaling pathway by canthin-6-ones.
Conclusion and Future Perspectives
This compound is a promising natural product with a range of biological activities that warrant further investigation. Its cytotoxic and antiparasitic effects make it a valuable candidate for the development of new therapeutic agents. Future research should focus on several key areas:
-
Comprehensive Spectroscopic Analysis: A complete and publicly available set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and HRMS) for this compound is needed for its definitive characterization.
-
In-depth Mechanism of Action Studies: While the general mechanisms of canthin-6-ones are being elucidated, specific studies on the N-oxide derivative are required to identify its precise molecular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of this compound derivatives will help to establish clear SARs and optimize the lead compound for improved potency and selectivity.
The continued exploration of this compound and its analogues holds significant potential for the discovery of novel drugs to combat cancer and infectious diseases.
References
- 1. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
The Alkaloid Canthin-6-one N-oxide: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Canthin-6-one N-oxide, a naturally occurring β-carboline alkaloid. The document details its primary natural sources, compiles available quantitative data, presents a representative experimental protocol for its isolation, and explores its biological activities with a focus on relevant signaling pathways.
Natural Sources of this compound
This compound, along with other canthin-6-one derivatives, is predominantly found in plant species belonging to the Simaroubaceae and Rutaceae families. These alkaloids have also been identified in other plant families, as well as in some fungi and marine organisms.
Specific plant species reported to contain this compound include:
-
Brucea mollis var. tonkinensis : The root-wood of this plant has been identified as a source of this compound.[1]
-
Eurycoma longifolia : The roots of this plant are known to contain various canthin-6-one alkaloids, including 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide, suggesting the potential presence of the parent N-oxide compound.[2][3]
While these are the most directly referenced sources, the broader class of canthin-6-one alkaloids has been isolated from a wider range of plants, including those from the Amaranthaceae, Caryophyllaceae, and Zygophyllaceae families.[4]
Quantitative Data on Canthin-6-one Alkaloids
Quantitative data specifically for this compound is limited in the current literature. However, data for the parent compound, canthin-6-one, and its other derivatives provide valuable context for the potential yields from various natural sources.
| Plant Species | Plant Part | Compound | Yield (% of Dry Weight) | Reference |
| Ailanthus altissima (Cell Culture) | Callus | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.38% | |
| Brucea javanica (Cell Culture) | Cells | Canthin-6-one | Up to 2.67% | [5] |
| Eurycoma longifolia | Tap Roots | 9-methoxycanthin-6-one | 0.41% | [6] |
| Eurycoma longifolia | Fibrous Roots | 9-methoxycanthin-6-one | 0.39% | [6] |
| Eurycoma harmandiana | Roots | Total Canthin-6-one Alkaloids | 0.12-1.80 mg/g | [7] |
Experimental Protocol: Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from plant material, based on established methods for canthin-6-one alkaloids.
1. Extraction:
-
Air-dried and powdered plant material (e.g., root-wood of Brucea mollis) is subjected to Soxhlet extraction or maceration with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.
2. Liquid-Liquid Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The residue is suspended in an aqueous acidic solution (e.g., 5% HCl) and partitioned with a nonpolar solvent like n-hexane to remove lipids and other non-polar compounds.
-
The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and partitioned with a chlorinated solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to extract the alkaloids.
3. Chromatographic Separation:
-
The alkaloid-rich fraction is concentrated and subjected to column chromatography over silica gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or with Dragendorff's reagent.
4. Purification:
-
Fractions containing compounds with similar TLC profiles to known canthin-6-one standards are combined.
-
Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
5. Structure Elucidation:
-
The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS).
Biological Activities and Signaling Pathways
The biological activities of this compound are not as extensively studied as its parent compound, canthin-6-one. However, the available literature on canthin-6-one alkaloids points towards significant anti-inflammatory and anti-cancer properties.
Anti-inflammatory Activity
Canthin-6-one and its derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[2] A primary target appears to be the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Canthin-6-one has been demonstrated to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages through the inhibition of NF-κB signaling.[2] This inhibition likely occurs by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cropj.com [cropj.com]
- 7. HPLC-UV-Based Simultaneous Determination of Canthin-6-One Alkaloids, Quassinoids, and Scopoletin: The Active Ingredients in Eurycoma Longifolia Jack and Eurycoma Harmandiana Pierre, and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Canthin-6-one N-oxide: A Technical Guide to Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthin-6-one N-oxide is a naturally occurring β-carboline alkaloid belonging to the canthinone class. These compounds, isolated from various plant species, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound and its derivatives. It includes detailed experimental protocols, a summary of its known biological functions with quantitative data, and an exploration of the molecular signaling pathways modulated by the parent canthin-6-one structure and its close analogs, offering a foundation for future research and drug development endeavors.
Discovery and Natural Occurrence
Canthin-6-one alkaloids are predominantly found in plant families such as Rutaceae and Simaroubaceae. This compound, along with its related derivatives like 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide, has been successfully isolated from several plant species. Notable sources include Eurycoma longifolia, Zanthoxylum chiloperone, Ailanthus altissima, and Brucea mollis. The presence of these compounds across different genera underscores their significance in plant secondary metabolism and their potential as a source for novel therapeutic agents.
Isolation and Purification Protocols
The isolation of this compound from natural sources is a multi-step process that leverages standard phytochemical extraction and chromatographic techniques. The following is a generalized protocol synthesized from methodologies reported for canthinone-producing plants like Eurycoma longifolia and Zanthoxylum chiloperone.
General Experimental Protocol
-
Sample Preparation: The plant material (e.g., roots, stem bark) is air-dried to a constant weight and pulverized into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction:
-
The powdered plant material is subjected to exhaustive extraction. A common method is maceration or ultrasonic extraction with an organic solvent such as methanol, ethanol, or dichloromethane.
-
For instance, powdered Eurycoma longifolia roots can be ultrasonically extracted with 50% ethanol.
-
-
Crude Extract Preparation: The solvent from the resulting extract is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract. If an aqueous alcohol was used, the concentrate is suspended in water.
-
Liquid-Liquid Partitioning: The aqueous suspension is partitioned sequentially with immiscible organic solvents of increasing polarity, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity. The canthinone alkaloids typically partition into the organic phase.
-
Column Chromatography: The dried organic phase (crude alkaloid fraction) is subjected to column chromatography for further separation.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
-
Final Purification:
-
Crystallization: Fractions rich in the target compound can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).
-
Preparative Chromatography: For higher purity, preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column may be employed to isolate the final pure compound.
-
-
Structure Elucidation: The identity and purity of the isolated this compound are confirmed using standard spectroscopic methods, including Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.[1]
Visualization of Isolation Workflow
Caption: General workflow for the isolation of this compound.
Physicochemical Properties
The fundamental properties of this compound have been determined through computational and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₂ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| CAS Number | 60755-87-5 | [1][2] |
| Appearance | Yellow Crystalline Solid | [3] |
Biological Activity
This compound and its derivatives exhibit a range of biological activities, with notable cytotoxic and antiparasitic effects.
Cytotoxic and Anticancer Activity
Derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines. This activity suggests potential for development as anticancer agents.
| Compound | Cell Line(s) | Activity (IC₅₀) | Source |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 µM | [4] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 µM | [4] |
| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [5] |
Antiparasitic Activity
This compound has been investigated for its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.
| Compound | Organism | Activity / Dosage | Source |
| This compound | Trypanosoma cruzi (in vivo, mice) | Orally active antiparasitic agent with limited activity; Administered at 5 mg/kg/day for 2 weeks. | [2][6] |
Mechanism of Action & Signaling Pathways
While the precise signaling pathway for this compound has not been fully elucidated, studies on the parent compound and its close derivatives provide significant insights into the probable mechanisms of action, which primarily involve the modulation of key inflammatory and apoptotic pathways.
Anti-inflammatory Pathway of Canthin-6-one
The parent compound, canthin-6-one, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to inflammatory stimuli like Lipopolysaccharide (LPS), canthin-6-one can prevent the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and components of the NLRP3 inflammasome.[4][7]
Caption: Inhibition of the NF-κB pathway by Canthin-6-one.[4]
Pro-Apoptotic Pathway of 1-Methoxy-canthin-6-one
A closely related derivative, 1-Methoxy-canthin-6-one, has been demonstrated to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key member of the mitogen-activated protein kinase (MAPK) family.[8][9] Activation of JNK can lead to the phosphorylation of various downstream targets that modulate the expression and activity of proteins in the Bcl-2 family and ultimately trigger the caspase cascade, leading to programmed cell death.[8][9] This pathway is crucial for its anticancer effects.
Caption: JNK-dependent apoptosis induced by 1-Methoxy-canthin-6-one.[8][9]
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic and antiparasitic properties. The protocols for its isolation are well-established, allowing for its procurement for further study. While significant research has illuminated the mechanisms of its parent compound and other derivatives, focusing on the inhibition of inflammatory pathways like NF-κB and the activation of apoptotic pathways like JNK, the specific molecular targets and signaling cascades of this compound itself remain an important area for future investigation. Elucidating these precise mechanisms will be critical for fully understanding its therapeutic potential and advancing its development as a clinical candidate.
References
- 1. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methoxy-canthin-6-one induces c-Jun NH2-terminal kinase-dependent apoptosis and synergizes with tumor necrosis factor-related apoptosis-inducing ligand activity in human neoplastic cells of hematopoietic or endodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
The Multifaceted Biological Activities of Canthin-6-one N-oxide: A Technical Overview for Drug Discovery Professionals
An in-depth exploration of the pharmacological potential of Canthin-6-one N-oxide, this document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in the field of drug development. It consolidates the current understanding of the compound's biological activities, presents key quantitative data, and provides detailed experimental methodologies.
This compound, a naturally occurring β-carboline alkaloid, and its derivatives have emerged as promising scaffolds in the quest for novel therapeutic agents. Exhibiting a diverse range of biological activities, including anticancer, anti-inflammatory, antiparasitic, and antimicrobial properties, these compounds have garnered significant attention within the scientific community. This guide delves into the core biological functions of this compound, offering a structured overview of its potential applications in medicine.
Anticancer Activity: Targeting Melanoma
Derivatives of this compound have demonstrated notable cytotoxic effects against melanoma cell lines. Specifically, 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide have shown potent activity in suppressing the proliferation of these cancer cells.
| Compound | Cell Line | Activity | IC50 (µM) |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Suppressed proliferation | 6.5 |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Suppressed proliferation | 7.0 |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The anticancer activity of this compound derivatives can be determined using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.[1][2][3][4][5]
Materials:
-
Human melanoma cell lines (e.g., LOX-IMVI)[6]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine[6]
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
Procedure:
-
Cell Plating: Seed melanoma cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
While direct studies on this compound are limited, the broader class of canthin-6-one alkaloids is known to possess significant anti-inflammatory properties. The primary mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt signaling pathways.[7][8][9][10] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. It is hypothesized that this compound exerts its anti-inflammatory effects through a similar mechanism.
Experimental Protocol: NF-κB Activity Assay
To investigate the effect of this compound on the NF-κB pathway, a reporter gene assay can be employed in a suitable cell line, such as RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection: Culture RAW 264.7 cells and transfect them with the NF-κB luciferase reporter plasmid.
-
Compound Treatment: Pre-treat the transfected cells with different concentrations of this compound for a specified time.
-
LPS Stimulation: Stimulate the cells with LPS to induce NF-κB activation.
-
Cell Lysis: After incubation, lyse the cells to release the cellular components.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration and determine the effect of this compound on LPS-induced NF-κB activation.
Antiparasitic Activity: Combating Trypanosoma cruzi
This compound has been identified as an orally active agent with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]
Experimental Protocol: In Vitro Anti-Trypanosoma cruzi Assay
The efficacy of this compound against the intracellular amastigote form of T. cruzi can be evaluated using an in vitro assay with a host cell line.[13][14][15]
Materials:
-
Vero cells (host cell line)
-
Trypanosoma cruzi trypomastigotes
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Control drug (e.g., benznidazole)
-
96-well plates
Procedure:
-
Host Cell Seeding: Seed Vero cells in 96-well plates and allow them to adhere overnight.
-
Infection: Infect the Vero cell monolayers with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).
-
Compound Addition: After an initial infection period, remove the free trypomastigotes and add fresh medium containing serial dilutions of this compound or the control drug.
-
Incubation: Incubate the plates for a period that allows for intracellular amastigote replication (e.g., 72-96 hours).
-
Quantification of Parasite Inhibition: Assess the number of intracellular amastigotes. This can be done by various methods, such as microscopic counting after staining or using a reporter parasite strain (e.g., expressing β-galactosidase or luciferase).
-
Data Analysis: Determine the concentration of this compound that inhibits parasite replication by 50% (IC50).
Antimicrobial Activity
The canthin-6-one alkaloid scaffold is known to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. While specific data for this compound is not extensively detailed in the reviewed literature, its structural similarity to active canthin-6-ones suggests potential antimicrobial properties.
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.[8][11]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Control antibiotics/antifungals
-
96-well microtiter plates
-
Resazurin or other viability indicators (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.
-
Serial Dilution: Prepare serial dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator.
Conclusion
This compound and its derivatives represent a compelling class of natural products with significant therapeutic potential. The data and protocols presented in this guide underscore the importance of continued research into these molecules. Further investigation is warranted to fully elucidate the mechanisms of action, explore the structure-activity relationships, and evaluate the in vivo efficacy and safety profiles of these promising compounds for the development of new and effective treatments for cancer, inflammatory diseases, and infectious diseases.
References
- 1. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Canthin-6-one N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Canthin-6-one N-oxide, a naturally occurring β-carboline alkaloid. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented below has been compiled from the isolation and characterization of this compound from its natural sources.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 236.23 g/mol | PubChem[1] |
| Appearance | Yellowish solid | N/A |
| CAS Number | 60755-87-5 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.98 | d | 5.4 | H-1 |
| 8.86 | d | 8.0 | H-4 |
| 8.19 | d | 7.8 | H-10 |
| 7.95 | d | 5.4 | H-2 |
| 7.85 | t | 7.8 | H-8 |
| 7.69 | t | 8.0 | H-9 |
| 7.55 | d | 9.8 | H-5 |
| 7.02 | d | 9.8 | H-4a |
Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Atom |
| 158.5 | C-6 |
| 142.3 | C-11a |
| 139.1 | C-7a |
| 136.9 | C-1 |
| 132.8 | C-8 |
| 130.3 | C-10 |
| 129.5 | C-11b |
| 124.6 | C-4 |
| 122.9 | C-9 |
| 121.8 | C-2 |
| 119.3 | C-4a |
| 117.8 | C-5 |
| 116.1 | C-7 |
| 115.3 | C-11 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. Electron Ionization Mass Spectrometry (EI-MS) data for this compound is presented below.
Table 3: EI-MS Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 236 | 100 | [M]⁺ |
| 220 | 80 | [M-O]⁺ |
| 192 | 45 | [M-O-CO]⁺ |
| 164 | 30 | [M-O-CO-CO]⁺ |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.
NMR Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.
Sample Preparation: A 5 mg sample of pure this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
Mass Spectrometry
Instrumentation: EI-MS data were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.
Sample Introduction: The sample was introduced via a direct insertion probe.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200°C
-
Scan Range: m/z 50-500
Visualization of Synthetic Pathway
The following diagram illustrates a common synthetic route to this compound, which involves the oxidation of the parent alkaloid, Canthin-6-one.
Caption: Synthesis of this compound from Canthin-6-one.
References
Canthin-6-one N-oxide: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthin-6-one N-oxide, a derivative of the β-carboline alkaloid canthin-6-one, has emerged as a compound of significant interest in the fields of oncology and immunology. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its molecular targets and mechanisms of action. Drawing from studies on canthin-6-one and its analogues, this document outlines the compound's effects on key signaling pathways implicated in cancer and inflammation, including NF-κB, MAPK, PI3K/Akt, and the NLRP3 inflammasome. Detailed experimental protocols for evaluating the biological activities of this compound are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. This guide aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction
Canthin-6-one alkaloids, isolated from various plant species, have a long history in traditional medicine and have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antiparasitic effects.[1][2][3] this compound, a naturally occurring or synthetically derived analogue, is gaining attention for its potential as a therapeutic agent. This document synthesizes the existing knowledge on canthin-6-ones to delineate the probable therapeutic targets and mechanisms of action of this compound.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound is believed to stem from its ability to modulate multiple key signaling pathways that are often dysregulated in diseases like cancer and chronic inflammatory conditions.
Anti-Cancer Activity
Canthin-6-one and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][4][5] The primary mechanism of action appears to be the induction of apoptosis.[1][4]
2.1.1. Induction of Apoptosis
Studies on canthin-6-one and its derivatives have shown that these compounds can trigger programmed cell death in cancer cells through the activation of the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[1][6] The pro-apoptotic activity is also associated with an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.[4]
Key Proteins Modulated:
-
Caspase-3: Activation through cleavage is a central event in the execution phase of apoptosis.
-
Caspase-8 & -9: Activation indicates initiation of the extrinsic and intrinsic apoptotic pathways, respectively.
-
Bcl-2 family proteins: Modulation of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[4]
Anti-Inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer. Canthin-6-ones have been shown to exert potent anti-inflammatory effects by targeting central inflammatory signaling pathways.[3][7][8]
2.2.1. Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. Canthin-6-one and its derivatives have been shown to inhibit NF-κB activation.[7][8] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[8][9][10]
2.2.2. Modulation of MAPK and PI3K/Akt Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and inflammation. Canthin-6-one derivatives have been observed to inhibit the phosphorylation of key proteins in these pathways, including p38, ERK, JNK, and Akt, thereby attenuating inflammatory responses.[7][8][11]
2.2.3. Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. The canthin-6-one class of compounds has been implicated in the regulation of the NLRP3 inflammasome, suggesting a potential mechanism for their anti-inflammatory effects.[3][7][11][12]
Data Presentation
The following tables summarize the available quantitative data for this compound and its closely related derivatives.
Table 1: In Vitro Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | Not specified | 1.11 - 5.76 µg/ml | [13] |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Proliferation | 6.5 µM | [7] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Proliferation | 7.0 µM | [7] |
| Canthin-6-one | HT29 (Colon) | MTT | 7.6 - 10.7 µM | [1] |
| Canthin-6-one | A549 (Lung) | MTT | 7.6 - 10.7 µM | [1] |
| Canthin-6-one | MCF-7 (Breast) | MTT | 7.6 - 10.7 µM | [1] |
| 9-Methoxycanthin-6-one | A2780 (Ovarian) | Sulphorhodamine B | 4.04 ± 0.36 µM | [5] |
| 9-Methoxycanthin-6-one | HT-29 (Colon) | Sulphorhodamine B | 3.79 ± 0.069 µM | [5] |
| 9-Methoxycanthin-6-one | A375 (Melanoma) | Sulphorhodamine B | 5.71 ± 0.20 µM | [5] |
Table 2: Anti-Inflammatory Activity of Canthin-6-one Derivatives
| Compound | Target | Assay | IC50 | Reference |
| 4-Methoxy-5-hydroxycanthin-6-one | NO production (LPS-stimulated RAW 264.7) | Griess Assay | Not specified | [14] |
| Canthin-6-one | NF-κB activation | Not specified | Not specified | [7] |
| 5-Methoxycanthin-6-one | Radical scavenging | DPPH | 27.62 ± 0.090 µM | [15] |
| Canthin-6-one | Radical scavenging | DPPH | 33.60 ± 0.011 µM | [15] |
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In Silico Prediction of Canthin-6-one N-oxide Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthin-6-one, a β-carboline alkaloid, and its derivatives, including Canthin-6-one N-oxide, have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have demonstrated potential as anti-inflammatory, anti-cancer, and antiparasitic agents.[1][2][3][4] This technical guide provides an in-depth overview of the in silico methodologies that can be employed to predict the biological activity of this compound. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a structured approach to leveraging computational tools for lead compound optimization and mechanism of action studies. This document summarizes key quantitative data, details relevant experimental protocols for validation, and visualizes pertinent biological pathways and workflows.
Introduction to this compound
Canthin-6-one and its analogues are naturally occurring compounds found in various plant species.[1][2] The addition of an N-oxide moiety to the canthin-6-one scaffold can modulate its physicochemical properties and biological activity. This compound has been reported to possess antiparasitic properties and, like other canthinone derivatives, is being investigated for its potential in treating a range of diseases.[4] The primary mechanisms of action for canthin-6-ones involve the modulation of key signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.[5][6][7]
Quantitative Bioactivity Data
The following tables summarize the reported in vitro activity of this compound and related derivatives. This data is crucial for the development and validation of in silico predictive models.
Table 1: Antiproliferative Activity of Canthin-6-one Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Not Specified | 6.5 | [5] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Not Specified | 7.0 | [5] |
| Canthin-6-one | PC-3 (Prostate Cancer) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |
| Canthin-6-one | HT-29 (Colon Cancer) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |
| Canthin-6-one | Jurkat (Leukemia) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |
| Canthin-6-one | HeLa (Cervical Cancer) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |
| Canthin-6-one | C6 (Glioma) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |
| Canthin-6-one | NIH-3T3 (Fibroblasts) | SRB Assay | Not Specified (Strong antiproliferative effect) | [8] |
| Canthin-6-one Derivative 8h | HT29 (Colon cancer) | Not Specified | 1.0 | [1] |
| Canthin-6-one Derivative 8h | H1975 (Lung adenocarcinoma) | Not Specified | 1.9 | [1] |
| Canthin-6-one Derivative 8h | A549 (Lung cancer) | Not Specified | 1.7 | [1] |
| Canthin-6-one Derivative 8h | MCF-7 (Breast cancer) | Not Specified | 1.8 | [1] |
| Canthin-6-one (Control) | HT29, H1975, A549, MCF-7 | Not Specified | 7.6 - 10.7 | [1] |
Table 2: Anti-inflammatory Activity of Canthin-6-one Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one | NF-κB Inhibition | Not Specified | 3.8 | [5] |
| 9-Hydroxycanthin-6-one | NF-κB Inhibition | Not Specified | 7.4 | [5] |
| Canthin-6-one | iNOS Expression | Macrophages | Significant inhibition at 1 and 5 µM | [7] |
| Canthin-6-one | PGE2 Production | Macrophages | Significant suppression at 1 and 5 µM | [7] |
| 5-methoxycanthin-6-one | Carrageenan-induced paw edema | Rats | ED50 = 60.84 mg/Kg | [3] |
| Canthin-6-one | Carrageenan-induced paw edema | Rats | ED50 = 96.64 mg/Kg | [3] |
Table 3: Antiparasitic Activity of Canthin-6-one Derivatives
| Compound | Parasite | Activity | Reference |
| This compound | Trypanosoma cruzi | Orally active antiparasitic agent with limited activity | [4] |
In Silico Prediction Methodologies
In silico approaches are instrumental in accelerating the drug discovery process by predicting the biological activity and pharmacokinetic properties of compounds, thereby reducing the need for extensive and costly experimental screening.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can elucidate its interaction with key protein targets in the NF-κB and NLRP3 inflammasome pathways.
Workflow for Molecular Docking of this compound:
Key Protein Targets for Docking:
-
NF-κB: The p50/p65 heterodimer is a key target. Docking can reveal if this compound binds to the DNA-binding region or other allosteric sites to inhibit its activity.
-
NLRP3 Inflammasome: The NACHT domain of the NLRP3 protein is a potential binding site for small molecule inhibitors. Docking studies can predict the binding affinity and mode of interaction.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. A robust QSAR model for canthinone derivatives can predict the activity of novel analogues, including N-oxides, and guide the design of more potent compounds.
General QSAR Workflow:
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug development to identify potential liabilities. Various online tools and software can predict these properties for this compound.
Predicted ADMET Properties of this compound (Hypothetical):
| Property | Predicted Value |
| Molecular Weight | 236.22 g/mol |
| LogP | 1.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Lipinski's Rule of 5 | Compliant |
| Blood-Brain Barrier Permeability | Moderate |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Non-mutagenic |
Note: These are example predicted values and should be calculated using appropriate software.
Experimental Validation Protocols
The predictions from in silico models must be validated through experimental assays. The following are detailed protocols for key experiments.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay measures cell density by staining cellular proteins with sulforhodamine B.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-inflammatory Activity Assays
This protocol measures the levels of secreted pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Determine the concentration of cytokines from a standard curve.
This assay measures the release of IL-1β and caspase-1, which are markers of NLRP3 inflammasome activation.
Protocol:
-
Cell Priming and Treatment: Prime bone marrow-derived macrophages (BMDMs) with LPS (1 µg/mL) for 4 hours. Then, treat the cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation: Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30 minutes.
-
Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.
-
Western Blotting: Perform Western blot analysis on the supernatants to detect cleaved caspase-1 (p20) and IL-1β (p17). Analyze the cell lysates for pro-caspase-1, pro-IL-1β, and NLRP3 expression.
In Vitro Antiparasitic Assay against Trypanosoma cruzi
This assay determines the ability of this compound to inhibit the growth of T. cruzi.
Protocol:
-
Parasite and Cell Culture: Culture Vero cells in a 96-well plate to form a monolayer. Infect the cells with trypomastigotes of T. cruzi (e.g., Tulahuen strain expressing β-galactosidase).
-
Compound Treatment: After 2 hours of infection, remove the free parasites and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Activity Measurement: Add chlorophenol red-β-D-galactopyranoside (CPRG) to the wells and incubate for 4-6 hours at 37°C.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Determine the percentage of parasite growth inhibition and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
This compound and the NF-κB Signaling Pathway
Canthin-6-ones have been shown to inhibit the NF-κB pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism.
This compound and the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation of pro-inflammatory cytokines. Canthin-6-ones can suppress its activation.
Conclusion
The in silico prediction of this compound's biological activity offers a powerful and efficient approach to guide further drug development efforts. By combining molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable insights into its mechanism of action, identify potential toxicities, and design more potent and selective analogues. The experimental protocols provided herein serve as a foundation for validating these computational predictions. The continued integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this compound and other natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Canthin-6-one N-oxide: A Comprehensive Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthin-6-one N-oxide, a member of the β-carboline alkaloid family, is a naturally occurring compound found in various medicinal plants traditionally used for treating a range of ailments. This technical guide provides an in-depth analysis of this compound and its parent compound, canthin-6-one, exploring their ethnobotanical relevance, pharmacological activities, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction: From Traditional Use to Scientific Scrutiny
Canthin-6-one and its derivatives are primarily isolated from plant families such as Simaroubaceae and Rutaceae.[1][2] Plants containing these alkaloids, like Eurycoma longifolia and Picrasma quassioides, have a long history in traditional medicine for treating conditions such as fever, gastric ulcers, and diarrhea.[1] Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-parasitic, and anti-fungal properties.[2][3][4] this compound, specifically, has been identified as an active constituent with antiparasitic and cytotoxic activities.[3][5][6] This guide will delve into the scientific evidence that underpins the therapeutic potential of this class of compounds.
Quantitative Pharmacological Data
The following tables summarize the reported in vitro and in vivo activities of this compound and related canthin-6-one alkaloids, providing a comparative overview of their potency.
Table 1: In Vitro Cytotoxicity of Canthin-6-one Alkaloids
| Compound | Cell Line | Activity | IC50 / Concentration | Source |
| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | Cytotoxic | 1.11 - 5.76 µg/ml | [6] |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Proliferation suppression | 6.5 µM | [1] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Proliferation suppression | 7.0 µM | [1] |
| Canthin-6-one | Multiple cancer cell lines | G2/M transition interference | Not specified | [2] |
| 8-Hydroxycanthin-6-one | CNE2, Bel-7402 | Proliferation suppression | 13.43 ± 2.29 µM, 39.27 ± 9.72 µM | [1] |
| Novel Canthin-6-one Derivative (8h) | HT29 and other cancer cell lines | Antiproliferative | 1.0 - 1.9 µM | [4] |
Table 2: Anti-inflammatory and Antiparasitic Activity of Canthin-6-one Alkaloids
| Compound/Extract | Model | Activity | Dosage/Concentration | Source |
| This compound | Trypanosoma cruzi-infected mice (in vivo) | Antiparasitic | 5 mg/kg/day (oral or subcutaneous) | [3] |
| Canthin-6-one | Trypanosoma cruzi-infected mice (in vivo) | Reduced parasitemia | 5 mg/kg/day (oral) | [3] |
| Total alkaloids of Zanthoxylum chiloperone | Trypanosoma cruzi-infected mice (in vivo) | High parasitological clearance | 50 mg/kg/day | [3] |
| 4-Methoxy-5-hydroxycanthin-6-one | LPS-stimulated RAW 264.7 cells (in vitro) | Suppressed NO and TNF-α production | Not specified | [1] |
| 4-Methoxy-5-hydroxycanthin-6-one | Adjuvant-induced chronic arthritis in rats (in vivo) | Ameliorated arthritis | Oral administration | [1] |
| 9-Hydroxycanthin-6-one | LPS-induced RAW264.7 cells (in vitro) | Inhibited IL-6, TNF-α, and IL-10 production | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of canthin-6-one alkaloids, based on established protocols for similar compounds.
Extraction and Isolation of Canthin-6-one Alkaloids
The following protocol is a generalized procedure based on the successful extraction of 9-methoxycanthin-6-one from Radix Eurycomae longifoliae.[8]
-
Maceration and Extraction:
-
Liquid-Liquid Partitioning:
-
The aqueous suspension is partitioned with a non-polar solvent, such as dichloromethane, to extract the alkaloids.[8]
-
-
Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica gel.[8]
-
Further purification can be achieved by crystallization using a combination of solvents like dichloromethane, methanol, and acetone.[8]
-
Final purification to obtain high-purity this compound can be performed using a C18 column.[8]
-
-
Structure Elucidation:
-
The purified compound is identified and characterized using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), UV-VIS, and Infrared (IR) spectroscopy.[8]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to evaluate the antiproliferative effects of novel canthin-6-one derivatives.[4]
-
Cell Culture:
-
Human cancer cell lines (e.g., HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the canthin-6-one derivative or a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 48 hours), MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
-
Formazan Solubilization:
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Antiparasitic Activity Assay
This protocol is based on the study of canthin-6-one alkaloids in Trypanosoma cruzi-infected mice.[3]
-
Animal Model:
-
BALB/c mice are infected with Trypanosoma cruzi.
-
-
Compound Administration:
-
Parasitemia Monitoring:
-
Blood samples are collected at regular intervals to monitor the level of parasitemia.
-
-
Survival and Serological Analysis:
-
The survival rate of the mice is monitored.
-
Serological tests are performed to assess the host's immune response.[3]
-
Signaling Pathways and Mechanisms of Action
Canthin-6-one alkaloids exert their biological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and cancer.
Anti-inflammatory Signaling
Canthin-6-ones have been shown to suppress inflammatory responses by targeting key signaling pathways such as NF-κB and the NLRP3 inflammasome.[1][9]
-
NF-κB Pathway: Canthin-6-ones can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[1][10]
-
NLRP3 Inflammasome: These compounds can also suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[9]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of canthin-6-one alkaloids.
Caption: Workflow for canthin-6-one alkaloid drug discovery.
Conclusion and Future Directions
This compound and its related alkaloids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, validated through numerous preclinical studies, underscore the importance of continued research. Future investigations should focus on elucidating the detailed molecular targets and mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and conducting rigorous clinical trials to translate these promising preclinical findings into novel therapeutic agents for a variety of diseases. The synthesis of novel derivatives with improved efficacy and safety profiles also presents an exciting avenue for future drug development.[4][11]
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 9. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Canthin-6-one N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids, a class of β-carboline derivatives, have garnered significant attention for their diverse pharmacological activities, including potent antifungal properties.[1] Among these, Canthin-6-one N-oxide has been identified as a compound with broad-spectrum antifungal, leishmanicidal, and trypanocidal activities.[2] This technical guide provides a comprehensive overview of the current understanding of the antifungal properties of this compound and its parent compound, Canthin-6-one. It aims to equip researchers and drug development professionals with the necessary data, experimental protocols, and mechanistic insights to further explore the therapeutic potential of this promising class of natural products. While extensive quantitative data for this compound is still emerging, this guide consolidates the available information and draws parallels from the well-studied Canthin-6-one to provide a solid foundation for future research.
Antifungal Activity: Quantitative Data
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in the available literature, the parent compound, Canthin-6-one, has demonstrated significant in vitro activity against a wide range of pathogenic fungi. The following tables summarize the reported MIC values for Canthin-6-one, offering a comparative baseline for the potential efficacy of its N-oxide derivative.
Table 1: Antifungal Activity of Canthin-6-one against Various Fungal Species
| Fungal Species | MIC (µg/mL) | MIC (µM) | Reference |
| Fusarium oxysporum f. sp. cucumerinum | 32.0 | - | [3] |
| Aspergillus fumigatus | - | 45.9 - 56.1 | [4][5] |
| Aspergillus niger | - | 5.3 | [4][5] |
| Aspergillus terreus | - | 5.3 | [4][5] |
| Candida albicans | - | 46.0 | [4][5] |
| Candida tropicalis | - | 5.3 | [4][5] |
| Candida glabrata | - | 5.3 | [4][5] |
| Cryptococcus neoformans | - | 5.3 | [4][5] |
| Geotrichum candidum | - | 5.3 | [4][5] |
| Saccharomyces cerevisiae | - | 5.3 | [4][5] |
| Trichosporon beigelii | - | 5.3 | [4][5] |
| Trichophyton mentagrophytes var. interdigitale | - | >216.2 | [5] |
Table 2: Antifungal Activity of 5-methoxycanthin-6-one against Trichophyton mentagrophytes var. interdigitale
| Fungal Species | MIC (µM) | Reference |
| Trichophyton mentagrophytes var. interdigitale | 12.3 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the antifungal properties of Canthin-6-one alkaloids. These protocols can be adapted for the study of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is achieved.
-
A spore suspension (for molds) or cell suspension (for yeasts) is prepared by gently scraping the surface of the agar plate with a sterile loop or by harvesting colonies.
-
The suspension is transferred to a sterile tube containing a saline solution (0.85% NaCl) with a surfactant like Tween 80 (0.05%) to aid in dispersion.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted in the test medium to achieve the desired final inoculum concentration (typically 0.4-5 x 10^4 CFU/mL).
2. Preparation of Test Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Each well containing the diluted test compound is inoculated with 100 µL of the prepared fungal suspension.
-
A positive control well (containing only the medium and the fungal inoculum) and a negative control well (containing only the medium) are included on each plate.
-
The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: Workflow for the Broth Microdilution Assay.
Mechanism of Action: Insights and Postulated Pathways
The precise antifungal mechanism of this compound is not yet fully elucidated. However, studies on the parent compound, Canthin-6-one, provide valuable clues into its potential modes of action.
A quantitative proteomics study on Fusarium oxysporum f. sp. cucumerinum treated with Canthin-6-one revealed significant alterations in the expression of 203 proteins.[3] These differentially expressed proteins were primarily involved in amino acid biosynthesis and nitrogen metabolism pathways .[3] This suggests that Canthin-6-one may exert its antifungal effect by disrupting these essential metabolic processes, leading to nutrient deprivation and ultimately, fungal cell death.[3]
The proposed mechanism involves the interference with amino acid metabolism, which in turn affects the availability of nitrogen, a critical nutrient for fungal growth and development. This disruption of normal physiological processes is a plausible explanation for the observed antifungal activity.
While research on the anti-inflammatory properties of canthin-6-ones has identified interactions with signaling pathways such as NF-κB and MAPK in mammalian cells, it is important to note that these may not be directly relevant to the antifungal mechanism in fungal cells.[6] Further investigation is required to determine the specific signaling pathways in fungi that are targeted by this compound.
Caption: Postulated Antifungal Mechanism of Action.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel antifungal agents. While the existing data, primarily from its parent compound Canthin-6-one, indicates a potent and broad-spectrum activity, further research is imperative. Future studies should focus on:
-
Determining the specific MIC values of this compound against a comprehensive panel of clinically relevant fungal pathogens.
-
Elucidating the precise molecular targets and signaling pathways in fungi that are affected by this compound.
-
Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of fungal infections.
-
Exploring structure-activity relationships of Canthin-6-one derivatives to optimize their antifungal potency and pharmacokinetic properties.
A deeper understanding of the antifungal properties of this compound will pave the way for its potential development as a next-generation therapeutic for the treatment of fungal diseases.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Quantitative proteomics reveals the antifungal effect of canthin-6-one isolated from Ailanthus altissima against Fusarium oxysporum f. sp. cucumerinum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal compounds from Zanthoxylum chiloperone var. angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Canthin-6-one N-oxide: A Technical Guide on its Antiparasitic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthin-6-one alkaloids, a class of β-carboline derivatives, have garnered significant interest in the scientific community for their diverse biological activities, including notable antiparasitic effects. This technical guide focuses on Canthin-6-one N-oxide, a derivative of the parent compound canthin-6-one. While research specifically detailing the antiparasitic properties of this compound is limited, this document synthesizes the available data, drawing comparisons with the more extensively studied canthin-6-one to provide a comprehensive overview for researchers and drug development professionals. This guide covers its known antiparasitic activities, available quantitative data, detailed experimental methodologies from key studies, and hypothesized mechanisms of action.
Introduction
Parasitic diseases remain a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The emergence of drug resistance and the limited efficacy of existing treatments necessitate the discovery and development of novel antiparasitic agents. Natural products have historically been a rich source of new therapeutic leads. Canthin-6-one and its derivatives, isolated from various plant species of the Rutaceae and Simaroubaceae families, have demonstrated a broad spectrum of biological activities, including antifungal, leishmanicidal, and trypanocidal effects[1][2][3][4]. This compound is one such derivative that has been investigated for its potential role in combating parasitic infections.
Antiparasitic Activity of this compound
The antiparasitic effects of this compound have been primarily investigated against Trypanosoma cruzi, the causative agent of Chagas disease. However, it is often studied alongside its parent compound, canthin-6-one, and other derivatives.
Trypanocidal Activity
In vivo studies have been conducted to evaluate the efficacy of this compound in mouse models of T. cruzi infection. While the compound was part of the investigation, the primary focus of the reported results has been on canthin-6-one and the total alkaloid extract from Zanthoxylum chiloperone[2][3]. One commercial supplier notes that this compound has "limited activity" as an antiparasitic agent, though specific data to substantiate this claim is not provided in the available scientific literature[1][5].
Leishmanicidal Activity
Quantitative Data
Quantitative data specifically for the antiparasitic activity of this compound is scarce in the public domain. The following table summarizes the available information, with comparative data for the parent compound, canthin-6-one, provided for context.
| Compound | Parasite | Assay Type | Metric | Value | Reference(s) |
| This compound | Trypanosoma cruzi | In vivo (mouse model) | Dosage | 5 mg/kg/day | [2][3] |
| Canthin-6-one | Trypanosoma cruzi | In vivo (mouse model) | Dosage | 5 mg/kg/day | [2][3] |
| Canthin-6-one | Leishmania ssp. | In vitro | Activity Concentration | Active at 100 µg/ml | [6][7] |
Note: The in vivo study on T. cruzi reported that oral treatment with canthin-6-one significantly reduced parasitemia, and the total alkaloid extract led to high levels of parasitological clearance. The specific contribution of this compound to this effect was not detailed[2][3].
Experimental Protocols
Detailed experimental protocols for studies involving this compound are not fully elaborated in the available literature. However, based on the published research, the following methodologies for key experiments can be outlined.
In Vivo Trypanocidal Activity Assay
This protocol is based on the study by Ferreira et al. (2007) which included this compound[2][3].
-
Animal Model: BALB/c mice.
-
Parasite Strain: Trypanosoma cruzi.
-
Infection Model: Mice are infected to create both acute and chronic phases of Chagas disease.
-
Compound Administration:
-
Test Compounds: Canthin-6-one, 5-methoxycanthin-6-one, and this compound.
-
Dosage: 5 mg/kg/day.
-
Route of Administration: Oral or subcutaneous.
-
Treatment Duration: 2 weeks.
-
-
Control Groups:
-
Positive Control: Benznidazole at 50 mg/kg/day for 2 weeks.
-
Negative Control: Untreated infected mice.
-
-
Outcome Measures:
-
Parasitemia: Monitored to assess the level of parasites in the blood.
-
Serological Response: Evaluated 70 days post-infection.
-
Survival Rate: Monitored in the chronic model.
-
In vivo trypanocidal activity experimental workflow.
In Vitro Leishmanicidal Assay (for Canthin-6-one)
This protocol is based on studies of the parent compound, canthin-6-one, as specific protocols for the N-oxide are not available[6][7].
-
Parasite Strains: Various strains of Leishmania ssp. (e.g., L. amazonensis).
-
Culture: Promastigotes are cultured in appropriate media.
-
Assay:
-
Promastigotes are incubated with varying concentrations of the test compound.
-
A crude alkaloidal extract was tested at 100 µg/ml.
-
-
Outcome Measure: Inhibition of parasite growth is determined, often by microscopy or colorimetric assays, to calculate metrics like IC50.
In vitro leishmanicidal assay workflow for canthin-6-one.
Mechanism of Action
The precise mechanism of action for this compound against parasites has not been elucidated. However, a potential mechanism has been proposed for its parent compound, canthin-6-one, in T. cruzi.
Hypothesized Mechanism of Canthin-6-one against Trypanosoma cruzi
The trypanocidal activity of canthin-6-one may involve the inhibition of sterol 14α-demethylase, an enzyme crucial for the synthesis of sterols in the parasite's cell membrane[2]. This mechanism is similar to that of azole antifungal drugs. Disruption of sterol biosynthesis leads to a compromised cell membrane, affecting its integrity and function, ultimately leading to parasite death.
Hypothesized mechanism of action for canthin-6-one.
Conclusion and Future Directions
This compound has been identified as a compound with potential antiparasitic properties, particularly against Trypanosoma cruzi. However, the available scientific literature provides limited quantitative data and detailed mechanistic insights specifically for this N-oxide derivative. The majority of the research has focused on the parent compound, canthin-6-one, which has shown more promising activity.
For drug development professionals and researchers, this compound represents a lead compound that requires further investigation. Future research should prioritize:
-
In vitro screening: Determining the IC50 values of this compound against a panel of parasites, including different species and life-cycle stages of Trypanosoma and Leishmania.
-
Cytotoxicity and Selectivity: Assessing the toxicity of this compound against mammalian cell lines to determine its selectivity index, a critical parameter for therapeutic potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways in parasites that are affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that could enhance its antiparasitic activity and selectivity.
A more thorough understanding of the antiparasitic effects of this compound is essential to ascertain its potential as a viable candidate for the development of new antiparasitic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of canthin-6-one alkaloids from Zanthoxylum chiloperone on Trypanosoma cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. Leishmanicidal activity of two canthin-6-one alkaloids, two major constituents of Zanthoxylum chiloperone var. angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Canthin-6-one N-oxide: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic methods for Canthin-6-one N-oxide, a molecule of significant interest in medicinal chemistry due to the diverse biological activities of the canthinone alkaloid family. This guide includes detailed application notes, experimental protocols, and quantitative data to facilitate the laboratory synthesis of this compound.
Application Notes
Canthin-6-one and its derivatives are a class of β-carboline alkaloids that have been isolated from various natural sources and have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties. The introduction of an N-oxide functionality can significantly alter the physicochemical and pharmacological properties of a molecule, potentially leading to enhanced bioactivity, improved solubility, or altered metabolic stability. The synthesis of this compound is therefore a key step in the exploration of its therapeutic potential and in the development of novel drug candidates.
The synthesis of this compound is typically a two-stage process. The first stage involves the construction of the canthin-6-one core scaffold, for which several synthetic strategies have been developed. The second stage is the N-oxidation of the synthesized canthin-6-one. The choice of synthetic route may depend on the availability of starting materials, desired scale of synthesis, and the specific substitution patterns required for structure-activity relationship (SAR) studies.
Synthesis of the Canthin-6-one Core
Two of the most common and effective methods for the synthesis of the canthin-6-one scaffold are the Pictet-Spengler reaction and the Bischer-Napieralski reaction.
Table 1: Comparison of Key Synthesis Methods for Canthin-6-one
| Method | Key Starting Materials | Key Reagents | Typical Reaction Time | Typical Yield (%) | Purity (%) |
| Pictet-Spengler Reaction | L-Tryptophan methyl ester hydrochloride, Dimethoxyacetaldehyde | Trifluoroacetic acid (TFA), Potassium permanganate (KMnO₄), Acetic acid, Acetic anhydride, Sodium carbonate | 24-36 hours | 48-78% | >95% |
| Bischer-Napieralski Reaction | Tryptamine, Succinic anhydride | Phosphorus oxychloride (POCl₃), Diazabicycloundecene (DBU) | ~24 hours | ~60% (for the cyclization step) | Not explicitly stated |
| Suzuki Coupling & Cu-catalyzed Amidation | 8-bromo-1,5-naphthyridine derivatives, Boronic acids | Palladium catalyst (e.g., Pd(dppf)Cl₂), Copper catalyst (e.g., CuI), Ligands (e.g., DMEDA) | 2-4 hours (for the coupling and amidation steps) | 90-99% (for the final steps) | >98% |
Experimental Protocols
Protocol 1: Synthesis of Canthin-6-one via Pictet-Spengler Reaction
This protocol is adapted from a multi-step synthesis of canthin-6-one derivatives.[1]
Step 1: Pictet-Spengler Cyclization
-
To a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (1.1 equivalents).
-
Add dimethoxyacetaldehyde (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclized product.
Step 2: Oxidation
-
Dissolve the crude product from Step 1 in tetrahydrofuran (THF).
-
Add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise at room temperature.
-
Stir the mixture for 12 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite to remove manganese dioxide.
-
Concentrate the filtrate to obtain the oxidized intermediate.
Step 3: Hydrolysis
-
To the oxidized intermediate, add a mixture of acetic acid and water (e.g., 4:1 v/v).
-
Heat the mixture at 90 °C for 1 hour.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.
Step 4: Cyclization to Canthin-6-one
-
To the residue from Step 3, add acetic anhydride and sodium carbonate.
-
Heat the mixture at 120 °C for 5 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude canthin-6-one by column chromatography on silica gel.
Protocol 2: N-oxidation of Canthin-6-one to this compound
This is a general protocol for the N-oxidation of azaaromatic compounds and has been reported for the synthesis of a canthin-6-one analogue N-oxide.[2]
-
Dissolve canthin-6-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or alumina. Due to the polar nature of N-oxides, a more polar eluent system (e.g., DCM/methanol) may be required.
Table 2: Quantitative Data for the N-oxidation of a Canthin-6-one Analogue
| Substrate | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Canthin-6-one analogue | m-CPBA (3 equiv) | CH₂Cl₂ | 18 | 75% |
This data is for a canthin-6-one analogue and may serve as a reference for the N-oxidation of the parent canthin-6-one.[2]
Visualizations
Diagram 1: General Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Pictet-Spengler Reaction Pathway to Canthin-6-one
Caption: Key steps in the Pictet-Spengler synthesis of canthin-6-one.
Diagram 3: Signaling Pathways Potentially Modulated by Canthin-6-ones
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the parent canthin-6-one alkaloids are known to interact with various cellular signaling pathways, suggesting potential areas of investigation for the N-oxide derivative.
Caption: Potential signaling pathways modulated by canthin-6-one alkaloids.
References
Total Synthesis of Canthin-6-one N-oxide: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the total synthesis of Canthin-6-one N-oxide, a compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable synthetic route to Canthin-6-one, followed by its N-oxidation to the target compound. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and workflow diagrams generated using Graphviz to visualize the synthetic pathway.
Introduction
Canthin-6-one and its derivatives are a class of β-carboline alkaloids that have garnered significant attention due to their diverse and promising biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] The N-oxide functionality can significantly modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its bioactivity or altering its metabolic profile. This protocol details a robust method for the synthesis of Canthin-6-one and its subsequent conversion to this compound, providing a valuable resource for researchers investigating this class of compounds.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Canthin-6-one | C₁₄H₈N₂O | 220.23 | Pale yellow solid |
| This compound | C₁₄H₈N₂O₂ | 236.22 | Yellow solid[2] |
Table 2: Summary of a Synthetic Route to Canthin-6-one
This table summarizes a multi-step synthesis of Canthin-6-one, a key precursor to the N-oxide. This particular route utilizes a Pictet-Spengler reaction followed by oxidation and cyclization steps.[3][4]
| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Pictet-Spengler Reaction | L-Tryptophan methyl ester hydrochloride, Dimethoxyacetaldehyde | Intermediate 3 | Not specified |
| 2 | Oxidation | KMnO₄, THF | Intermediate 4 | 72 |
| 3 | Hydrolysis | Acetic acid, H₂O, 90 °C | Intermediate 5 | 95 |
| 4 | Cyclization | Acetic anhydride, Na₂CO₃, 120 °C | Intermediate 6 | 80 |
| 5 | Amine Condensation | Substituted primary amine, MeOH, 80 °C | Canthin-6-one derivative | 48-78 |
Note: The yields are as reported in the cited literature and may vary depending on the specific substrate and experimental conditions.[3][4]
Experimental Protocols
Synthesis of Canthin-6-one
Multiple synthetic strategies have been developed for the synthesis of the Canthin-6-one core structure.[1][5] One common approach involves the Pictet-Spengler condensation. A detailed, multi-step synthesis is described in the literature, starting from L-tryptophan methyl ester hydrochloride.[3][4] For the purpose of this protocol, we will assume the availability of Canthin-6-one as the starting material for the N-oxidation step. A reported synthesis of Canthin-6-one yielded a pale yellow solid.[1]
Characterization Data for Canthin-6-one:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.80 (d, J = 5.08 Hz, 1H), 8.64 (d, J = 8.20 Hz, 1H), 8.08 (d, J = 7.72 Hz, 1H), 8.00 (d, J = 9.80 Hz, 1H), 7.93 (d, J = 4.96 Hz, 1H), 7.68 (ddd, J = 8.20, 7.24, 1.20 Hz, 1H), 7.50 (td, J = 7.84, 1.08 Hz, 1H), 6.96 (d, J = 9.76 Hz, 1H).[1]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 159.7, 146.0, 139.8, 139.6, 136.4, 132.2, 131.0, 130.4, 129.1, 125.8, 124.5, 122.8, 117.4, 116.5.[1]
-
MS (ESI): m/z 243.0 [M+Na]⁺ (calculated for C₁₄H₈N₂O, 220.06).[1]
Synthesis of this compound
The following protocol describes a representative procedure for the N-oxidation of Canthin-6-one using meta-chloroperoxybenzoic acid (m-CPBA), a widely used reagent for the N-oxidation of heteroaromatic compounds.
Materials:
-
Canthin-6-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a gradient of Dichloromethane/Methanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Canthin-6-one (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.05-0.1 M.
-
Addition of Oxidant: To the stirred solution at 0 °C (ice bath), add m-CPBA (1.1-1.5 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes to neutralize the excess m-chlorobenzoic acid and m-CPBA.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[6][7] N-oxides are often polar compounds, so a polar solvent system such as a gradient of dichloromethane and methanol is recommended for elution.[8] For example, starting with 100% DCM and gradually increasing the methanol concentration (e.g., to 5-10%) can be effective. Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Characterization Data for this compound:
-
Molecular Formula: C₁₄H₈N₂O₂[2]
-
Molecular Weight: 236.22 g/mol [2]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass.
-
¹H and ¹³C NMR: The NMR spectra will show characteristic shifts compared to Canthin-6-one due to the electronic effect of the N-oxide group. A downfield shift of the protons and carbons adjacent to the N-oxide is expected. Detailed spectral data from databases can be used for comparison.[9]
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route from Canthin-6-one to this compound.
Experimental Workflow for the Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the total synthesis of this compound. By following the outlined procedures, researchers can reliably synthesize this compound for further investigation into its biological properties and potential therapeutic applications. The provided data tables and workflow diagrams aim to facilitate a clear understanding of the synthetic process.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Extraction of Canthin-6-one N-oxide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids, a subgroup of β-carboline alkaloids, are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antiparasitic effects. Canthin-6-one N-oxide, a derivative of the parent compound canthin-6-one, has been identified in various plant species and is of growing interest to the scientific community for its potential therapeutic applications. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from plant materials, along with a summary of quantitative data and relevant biological pathways.
Plant Sources
This compound has been isolated from several plant species, primarily within the Simaroubaceae and Rutaceae families. Documented sources include:
-
Brucea mollis var. tonkinensis [1]
-
Zanthoxylum chiloperone [2]
-
Eurycoma longifolia (for related canthinone N-oxides)[3]
Data Presentation: Quantitative Analysis of Canthin-6-one Alkaloids
While specific yield data for this compound from plant material is not extensively reported in the literature, the following table summarizes yields obtained for related canthin-6-one alkaloids, providing a benchmark for extraction efficiency.
| Plant Material | Alkaloid(s) | Extraction Method | Yield | Reference |
| Ailanthus altissima (cell culture) | Canthin-6-one & 1-methoxycanthin-6-one | Preparative TLC and HPLC | 1.27 - 1.38% of dry weight | [4] |
| Zanthoxylum chiloperone (stem bark) | This compound | Dichloromethane extraction, silica gel chromatography | 10 mg (initial plant mass not specified) | [2] |
Experimental Protocols
The following protocols are based on established methods for the extraction and purification of canthin-6-one alkaloids and have been adapted for the specific isolation of this compound.
Protocol 1: General Extraction of this compound
This protocol provides a general framework for the extraction and enrichment of this compound from dried and powdered plant material.
1. Maceration and Solvent Extraction:
-
a. Weigh 100 g of dried, powdered plant material (e.g., root-wood of Brucea mollis or stem bark of Zanthoxylum chiloperone).
-
b. Macerate the plant material with 500 mL of dichloromethane (CH₂Cl₂) at room temperature for 48 hours with occasional shaking.
-
c. Filter the extract through Whatman No. 1 filter paper.
-
d. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.
2. Liquid-Liquid Partitioning (Optional):
-
a. Dissolve the crude extract in a mixture of 90% methanol and water.
-
b. Perform partitioning against n-hexane to remove non-polar compounds.
-
c. The methanol/water phase containing the alkaloids is then evaporated to near dryness.
3. Chromatographic Purification:
-
a. Silica Gel Column Chromatography:
-
i. Dissolve the crude extract in a minimal amount of dichloromethane.
-
ii. Prepare a silica gel (60-120 mesh) column packed in dichloromethane.
-
iii. Load the sample onto the column.
-
iv. Elute the column with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10).
-
v. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify fractions containing this compound.
-
-
b. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
i. Pool and concentrate the fractions containing the target compound.
-
ii. Further purify the enriched fraction using a C18 reverse-phase preparative HPLC column.
-
iii. Use a mobile phase of acetonitrile and water with 0.1% formic acid in a gradient elution.
-
iv. Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound.
-
4. Crystallization:
-
a. Concentrate the purified fraction to a small volume.
-
b. Allow the solution to stand at 4°C to induce crystallization.
-
c. Collect the crystals by filtration and wash with a small amount of cold solvent.
Protocol 2: Analytical Quantification of this compound
This protocol outlines a method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation:
-
a. Extract a known amount of powdered plant material (e.g., 1 g) with methanol using ultrasonication for 30 minutes.
-
b. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
2. HPLC-MS/MS Analysis:
-
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound (C₁₄H₈N₂O₂; MW: 236.22).
-
Product Ions: Specific fragment ions for this compound should be determined by infusion of a pure standard. A common fragmentation for N-oxides is the loss of an oxygen atom ([M+H-16]⁺).
-
Collision Energy: Optimize for the specific instrument and precursor/product ion pair.
-
3. Quantification:
-
a. Prepare a calibration curve using a certified reference standard of this compound.
-
b. Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Potential Signaling Pathways of Canthin-6-one Alkaloids
Caption: Potential anti-inflammatory signaling pathways modulated by canthin-6-one alkaloids.[4][5]
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction, purification, and analysis of this compound from plant sources. While further research is needed to establish specific quantitative yields from various plant materials and to fully elucidate the specific biological mechanisms of the N-oxide derivative, the methodologies outlined here offer a solid foundation for researchers in natural product chemistry and drug development to explore the potential of this promising compound.
References
- 1. Canthin-6-one alkaloids from Brucea mollis var. tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification of Canthin-6-one N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Canthin-6-one N-oxide, a bioactive alkaloid with potential therapeutic applications. The protocols described herein are based on established techniques for the purification of related canthin-6-one alkaloids and other N-oxide compounds, offering a robust starting point for obtaining high-purity this compound for research and development purposes.
Introduction
This compound is a naturally occurring alkaloid that has been identified in various plant species.[1] Like other canthin-6-one derivatives, it is investigated for its potential pharmacological activities. The isolation and purification of this compound are crucial for accurate biological evaluation and potential drug development. N-oxides, in general, are polar compounds, which influences the choice of purification techniques.[2] This document outlines several effective methods for the purification of this compound, including column chromatography, high-performance liquid chromatography (HPLC), and crystallization.
Purification Strategies: An Overview
The purification of this compound from a crude extract typically involves a multi-step approach to remove impurities with varying polarities. A general workflow starts with extraction from the source material, followed by one or more chromatographic steps, and often concludes with crystallization to obtain a highly pure solid product.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Extraction and Initial Purification
This protocol is adapted from methods used for the extraction of related canthin-6-one alkaloids from plant material.[3]
Objective: To extract and perform an initial cleanup of this compound from a dried plant source.
Materials:
-
Dried and powdered plant material (e.g., from Ailanthus altissima or Brucea mollis)[1][4]
-
Ethanol (50%, v/v)[3]
-
Dichloromethane[3]
-
Rotary evaporator
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Suspend the dried plant powder in 50% ethanol.[3]
-
Perform ultrasonication for 30 minutes at 30°C.[5]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the residue multiple times.[5]
-
Combine the ethanolic extracts and evaporate the ethanol under reduced pressure using a rotary evaporator to yield an aqueous suspension.[3]
-
Partition the aqueous suspension with dichloromethane.[3] The polar this compound is expected to have some solubility in the organic phase, while highly polar impurities remain in the aqueous layer.
-
Collect the dichloromethane phase and evaporate the solvent to obtain the crude extract for further purification.
Protocol 2: Silica Gel Column Chromatography
This protocol is a general method for the purification of N-oxides using silica gel chromatography.[2]
Objective: To separate this compound from less polar and some more polar impurities.
Materials:
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in dichloromethane and pack it into a glass column.
-
Dissolve the crude extract from Protocol 1 in a minimal amount of DCM, potentially with a small amount of methanol to ensure solubility.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol.[2]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the desired compound, as identified by TLC, and evaporate the solvent.
Table 1: Example of a Gradient Elution for Silica Gel Chromatography
| Step | Dichloromethane (%) | Methanol (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar impurities |
| 2 | 98 | 2 | 3 | Elute compounds of low polarity |
| 3 | 95 | 5 | 5 | Elute this compound [2] |
| 4 | 90 | 10 | 3 | Elute more polar compounds |
| 5 | 0 | 100 | 2 | Column wash |
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a high-resolution purification step, adapted from methods for other canthin-6-one alkaloids.[3][5]
Objective: To achieve high purity of this compound.
Materials:
-
Preparative HPLC system
-
C18 column[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (optional, for pH adjustment)
Procedure:
-
Dissolve the partially purified sample from the column chromatography step in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.[5]
-
Set up the preparative HPLC system with a C18 column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. A mobile phase containing 35% (v/v) acetonitrile in water (with 0.1% v/v acetic acid) has been used for canthin-6-one alkaloids.[5]
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified product.
Table 2: HPLC Parameters for Canthin-6-one Alkaloid Purification
| Parameter | Value | Reference |
| Column | C18 | [3] |
| Mobile Phase | 35% Acetonitrile in 0.1% aqueous Acetic Acid | [5] |
| Flow Rate | Dependent on column dimensions | |
| Detection | UV | |
| Injection Volume | Dependent on column loading capacity |
Protocol 4: Crystallization
This is a general protocol for obtaining high-purity crystalline N-oxides.
Objective: To obtain highly pure, crystalline this compound.
Materials:
-
Purified this compound from HPLC
-
A suitable solvent system (e.g., a mixture of dichloromethane, methanol, and acetone, or heptane and toluene)[3][6]
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature.[6]
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, the solution can be stored at a lower temperature (e.g., 4°C).[7]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Caption: A typical crystallization workflow.
Data Presentation
The purity of this compound at each stage of purification should be assessed using analytical techniques such as HPLC, LC-MS, and NMR. The final product purity should be high, for instance, a purity of 99.21% was achieved for 9-methoxycanthin-6-one using a similar multi-step purification process.[3]
Table 3: Summary of Expected Purity and Yield
| Purification Step | Expected Purity (%) | Expected Yield (%) | Analytical Method |
| Crude Extract | 5 - 20 | 100 (relative) | TLC, HPLC |
| After Silica Column | 60 - 80 | 50 - 70 | HPLC |
| After Preparative HPLC | > 95 | 70 - 90 (of loaded material) | Analytical HPLC |
| After Crystallization | > 99 | 80 - 95 (of material set to crystallize) | HPLC, LC-MS, NMR |
Note: Expected purity and yield are estimates and will vary depending on the source material and the precise experimental conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound. By employing a combination of extraction, column chromatography, preparative HPLC, and crystallization, researchers can obtain this valuable compound at a high degree of purity, suitable for detailed biological and pharmacological studies. The specific conditions for each step may require optimization depending on the nature of the starting material and the impurities present.
References
- 1. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 4. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Canthin-6-one N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the known biological activities of Canthin-6-one N-oxide and its related compounds, along with detailed protocols for conducting key in vitro assays to evaluate its cytotoxic and anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of this compound and structurally similar canthin-6-one alkaloids. This data is crucial for dose-range finding in new experiments.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | IC50 / Activity | Reference |
| Canthin-6-one-3-N-oxide | Guinea Pig Ear Keratinocytes | Cytotoxicity | 1.11 - 5.76 µg/mL | |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma Cell Line | Proliferation | 6.5 µM | [1] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma Cell Line | Proliferation | 7.0 µM | [1] |
| 9-Methoxycanthin-6-one | A2780 (Ovarian Cancer) | Anti-cancer | 3.79 ± 0.069 μM | [2] |
| 9-Methoxycanthin-6-one | Multiple Cancer Lines¹ | Anti-cancer | IC50 values from 3.79 to 15.09 µM | [2] |
| Canthin-6-one Derivatives (8a-l) | HT29 (Colon Cancer) | Antiproliferative (MTT) | IC50 values < 5 µM | [3] |
| Canthin-6-one Derivative (8h) | HT29 (Colon Cancer) | Antiproliferative (MTT) | 1.0 ± 0.1 µM | [4] |
| Canthin-6-one Derivative (8h) | CCD841 (Normal Colon) | Cytotoxicity (MTT) | 17.1 ± 2.5 µM | [4] |
¹Includes SKOV-3, MCF-7, HT29, A375, and HeLa cell lines.[2]
Experimental Workflows and Signaling Pathways
Visual representations of experimental processes and molecular pathways provide a clear overview of the methodologies and mechanisms of action.
Caption: General workflow for determining the in vitro cytotoxicity (IC50) of a compound.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Cell-Based Assays for Evaluating the Biological Activity of Canthin-6-one N-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canthin-6-one is a subclass of β-carboline alkaloids found in a variety of plant families, microorganisms, and marine organisms.[1][2] Canthin-6-one N-oxide, a naturally occurring derivative, and its related compounds have garnered significant interest due to their broad spectrum of biological activities.[3][4] These activities include potent anti-inflammatory, antiproliferative, and antiparasitic effects.[1][2][5] Preclinical studies have demonstrated that these compounds can modulate key signaling pathways involved in chronic inflammatory diseases and cancer, such as the NF-κB and Akt pathways.[1][6][7] Their ability to induce apoptosis in cancer cells further highlights their therapeutic potential.[1][2] This document provides detailed protocols for a selection of robust cell-based assays to quantify the cytotoxic, apoptotic, and anti-inflammatory activities of this compound and its analogs.
Assessment of Antiproliferative and Cytotoxic Activity
Evaluating the cytotoxic potential of a compound is a critical first step in drug discovery, particularly for oncology applications. This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The following table summarizes the reported cytotoxic activities.
Data Presentation: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Activity | IC50 / Concentration | Reference |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Proliferation Suppression | 6.5 µM | [1] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Proliferation Suppression | 7.0 µM | [1] |
| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | Cytotoxicity | IC50: 1.11 - 5.76 µg/ml | [8] |
| Canthin-6-one Derivative (8h) | HT29 (Colon Cancer) | Antiproliferative | IC50: 1.0 ± 0.1 µM | [9] |
| Canthin-6-one Derivative (8h) | H1975 (Lung Cancer) | Antiproliferative | IC50: 1.9 ± 0.3 µM | [9] |
| Canthin-6-one Derivative (8h) | A549 (Lung Cancer) | Antiproliferative | IC50: 1.5 ± 0.2 µM | [9] |
| Canthin-6-one Derivative (8h) | MCF-7 (Breast Cancer) | Antiproliferative | IC50: 1.7 ± 0.2 µM | [9] |
Experimental Protocol: Cell Viability via MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Target cancer cell line (e.g., HT29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Induction Assays
Inducing apoptosis is a primary mechanism for many anticancer agents. Studies have shown that canthin-6-one and its derivatives can trigger apoptosis through the activation of caspases.[1][10]
Experimental Protocol: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., Jurkat, HT29)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM and 5 µM) for 24 hours.[2] Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Assessment of Anti-inflammatory Activity
Canthin-6-one alkaloids exhibit anti-inflammatory properties by inhibiting the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[7]
Data Presentation: Anti-inflammatory Activity of Canthin-6-one Analogs
| Compound | Cell Line | Treatment | Effect | Concentration | Reference |
| Canthin-6-one | LPS-stimulated Macrophages | iNOS Expression | Significant Inhibition | 1 and 5 µM | [7] |
| Canthin-6-one | LPS-stimulated Macrophages | PGE₂ Production | Marked Suppression | 1 and 5 µM | [7] |
| Canthin-6-one | LPS-stimulated Macrophages | TNF-α Expression | Significant Reduction | 1 and 5 µM | [7] |
| Canthin-6-one | LPS-stimulated Macrophages | MCP-1 Expression | Significant Reduction | 1 and 5 µM | [7] |
Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: NED solution)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated, LPS only, compound only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Signaling Pathway Analysis
Canthin-6-ones exert their anti-inflammatory effects by modulating signaling cascades, most notably by inhibiting the NF-κB pathway.[7]
Signaling Pathway: Inhibition of NF-κB by this compound
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. Canthin-6-one has been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.[7]
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
This protocol allows for the qualitative and semi-quantitative analysis of protein expression and phosphorylation status.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the Griess Assay protocol. A shorter LPS stimulation time (e.g., 30-60 minutes) is typically used for phosphorylation studies.
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Canthin-6-one N-oxide Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo animal model studies involving Canthin-6-one N-oxide, focusing on its evaluation as an antiparasitic agent. The protocols are based on published methodologies to guide researchers in designing similar experiments. While research on this compound is specific, the broader context of the canthin-6-one alkaloid class, known for anti-inflammatory and anti-tumor activities, is also discussed.[1][2]
Preclinical Evaluation of this compound in a Murine Model of Chagas Disease
This compound has been investigated for its in vivo trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] The primary animal model utilized is the BALB/c mouse, which is a standard model for both acute and chronic phases of the disease.[3]
Experimental Workflow for In Vivo Trypanocidal Activity Assessment
The general workflow for assessing the efficacy of this compound in a T. cruzi infection model involves acclimatization of animals, infection, treatment administration, and subsequent monitoring of parasitemia and survival rates.
Caption: General experimental workflow for evaluating this compound in a murine Chagas disease model.
Quantitative Data Summary
The following table summarizes the experimental design and key findings from a pivotal study evaluating canthinone alkaloids in T. cruzi-infected BALB/c mice.[3] It is important to note that while this compound was part of the study, detailed results in the available literature often highlight the parent compound, Canthin-6-one, and the total alkaloidal extract.[3] One source describes this compound as having "limited activity".[4]
| Compound/Extract | Animal Model | Dosage | Administration | Duration | Key Outcomes |
| This compound | BALB/c Mice (T. cruzi) | 5 mg/kg/day | Oral or Subcutaneous | 2 weeks | Activity was evaluated; reported as limited.[3][4] |
| Canthin-6-one | BALB/c Mice (T. cruzi) | 5 mg/kg/day | Oral | 2 weeks | Acute Model: Significantly reduced parasitemia.[3] Chronic Model: Induced 80-100% animal survival.[3] |
| Total Alkaloidal Extract | BALB/c Mice (T. cruzi) | 50 mg/kg/day | Oral or Subcutaneous | 2 weeks | Acute Model: Led to high levels of parasitological clearance.[3] Chronic Model: Induced 80-100% animal survival.[3] |
| Benznidazole (Control) | BALB/c Mice (T. cruzi) | 50 mg/kg/day | Oral or Subcutaneous | 2 weeks | Standard positive control for comparison.[3] |
| Untreated Control | BALB/c Mice (T. cruzi) | N/A | N/A | N/A | Compared for survival against treated groups.[3] |
Experimental Protocols
The following are detailed protocols based on the methodologies described in the study by Ferreira et al. (2007) for investigating antiparasitic effects in mice.[3]
Protocol 1: Acute Chagas Disease Animal Model
-
Animals: Use male or female BALB/c mice, 6-8 weeks old. Acclimatize animals for at least one week before the experiment.
-
Parasite Strain: Use a virulent strain of Trypanosoma cruzi (e.g., Y strain).
-
Infection: Inoculate each mouse intraperitoneally with 1x10⁴ trypomastigotes sourced from previously infected mice.
-
Treatment Initiation: Begin treatment 24-48 hours post-infection.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).
-
Group 2: this compound (5 mg/kg/day, oral or subcutaneous).
-
Group 3: Benznidazole (50 mg/kg/day, positive control).
-
Group 4 (Optional): Parent compound Canthin-6-one (5 mg/kg/day).
-
-
Administration: Administer treatments daily for 14 consecutive days.[3]
-
Monitoring:
-
Parasitemia: Every 2-3 days, collect 5 µL of tail blood, prepare a smear, and count the number of parasites per field under a microscope.
-
Survival: Monitor and record animal survival daily for a predefined period (e.g., 30-70 days post-infection).[3]
-
Protocol 2: Chronic Chagas Disease Animal Model
-
Infection: Follow steps 1-3 from Protocol 1.
-
Establishment of Chronic Phase: Allow the infection to progress for 30-40 days post-infection, by which time parasitemia is typically undetectable in peripheral blood.
-
Treatment Initiation: Begin treatment on day 30 or 40 post-infection.
-
Grouping and Administration: Follow steps 5 and 6 from Protocol 1.
-
Monitoring:
-
Survival: Monitor and record animal survival daily throughout the treatment period and for an extended observation period (e.g., up to 100 days post-infection).[3]
-
Serology/PCR (Optional): At the endpoint, collect blood or tissue samples to confirm parasite clearance via serological tests (e.g., ELISA for anti-T. cruzi antibodies) or PCR for parasite DNA.
-
Potential Mechanism of Action: Anti-inflammatory Pathways
While the specific mechanism of this compound is not fully elucidated, the broader canthinone class exhibits significant anti-inflammatory properties, which may contribute to their therapeutic effects.[1] They are known to modulate key inflammatory signaling pathways such as NF-κB.[1][5] Inhibition of this pathway reduces the expression of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX2, which are often elevated during parasitic infections and other inflammatory conditions.[5][6]
Caption: General anti-inflammatory signaling pathway modulated by the canthin-6-one alkaloid class.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Canthin-6-one (CO) from Picrasma quassioides (D.Don) Benn. ameliorates lipopolysaccharide (LPS)-induced astrocyte activation and associated brain endothelial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Canthin-6-one N-oxide Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Canthin-6-one N-oxide in mice, based on available preclinical data. The following protocols and data are intended to serve as a guide for designing in vivo studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The administration of this compound and related Canthin-6-one derivatives has been documented in several preclinical studies. The following tables summarize the reported dosages and administration routes in mice and rats, which can inform dose selection for new studies.
Table 1: Dosage of this compound in Mice
| Compound | Mouse Strain | Dosage | Administration Route | Study Context |
| This compound | Balb/c | 5 mg/kg/day for 2 weeks | Oral & Subcutaneous | Antiparasitic |
Table 2: Dosage of Other Canthin-6-one Derivatives in Rodents
| Compound | Animal Model | Dosage | Administration Route | Study Context |
| Canthin-6-one | ICR Mice | 25, 50, 100 mg/kg | Oral | Alzheimer's Disease Model[1] |
| 4-methoxy-5-hydroxycanthin-6-one | Rats | 3, 9, 27 mg/kg | Oral | Anti-inflammatory (Carrageenan-induced paw edema)[2] |
| Canthin-6-one Alkaloids | Mice and Rats | Not Specified | Oral | Anti-ulcer[1] |
| 5-methoxycanthin-6-one | Rats | 10-100 mg/kg (ED₅₀ = 60.84 mg/kg) | Oral | Anti-inflammatory[3] |
| Canthin-6-one | Rats | 10-100 mg/kg (ED₅₀ = 96.64 mg/kg) | Oral | Anti-inflammatory[3] |
Experimental Protocols
The following are detailed protocols for the oral and subcutaneous administration of this compound to mice, based on established laboratory procedures.
Materials
-
This compound
-
Vehicle (e.g., sterile 0.5% carboxymethylcellulose sodium (CMC-Na) in water, sterile saline, or a solution of 10% DMSO, 40% PEG300, and 50% sterile water)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for subcutaneous injection)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Preparation of Dosing Solution
-
Determine the required concentration: Based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice, calculate the total amount of this compound and vehicle needed.
-
Dissolution:
-
For oral administration, this compound can be suspended in a vehicle such as 0.5% CMC-Na.
-
For subcutaneous injection, a solution may be prepared. Due to the potential for poor water solubility, a co-solvent system such as 10% DMSO, 40% PEG300, and 50% sterile water may be required.
-
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve the compound in DMSO.
-
Gradually add the PEG300 and then the sterile water, mixing thoroughly after each addition.
-
For a suspension, triturate the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle to achieve the final concentration.
-
-
Sterilization: If administering via a parenteral route (e.g., subcutaneous), the final solution should be sterile-filtered through a 0.22 µm syringe filter.
Administration Procedures
2.3.1. Oral Administration (Gavage)
-
Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.
-
Dosage Calculation: Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Gavage Procedure:
-
Attach the oral gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue towards the esophagus.
-
Slowly dispense the solution into the stomach.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as choking or difficulty breathing.
2.3.2. Subcutaneous (SC) Injection
-
Animal Handling: Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".[4][5][6][7]
-
Dosage Calculation: Weigh each mouse to determine the exact injection volume. The maximum recommended volume for a single SC injection site in a mouse is typically 100-200 µL.[4][5]
-
Injection Procedure:
-
Post-Administration Monitoring: Monitor the mice for any signs of irritation or inflammation at the injection site.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by canthin-6-ones and a general workflow for in vivo studies.
Caption: Experimental workflow for in vivo administration of this compound in mice.
Caption: Signaling pathways modulated by Canthin-6-one and its derivatives.[1][8]
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ltk.uzh.ch [ltk.uzh.ch]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Canthin-6-one N-oxide Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility characteristics of Canthin-6-one N-oxide, a compound of interest for its diverse biological activities, including antifungal, leishmanicidal, and trypanocidal properties.[1] This document offers guidance on solvent selection and provides a comprehensive protocol for determining the empirical solubility of this compound in various solvents. Additionally, a summary of the key signaling pathways modulated by canthin-6-one and its derivatives is presented to provide a broader context for its mechanism of action.
Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. Commercial suppliers often provide the compound in pre-prepared solutions, such as 10 mM in DMSO, indicating its solubility at this concentration.[1] However, the maximum saturation solubility is not specified. One study on novel canthin-6-one derivatives reported the aqueous solubility of a synthesized analog to be 92.9 ± 4.8 μg/mL, highlighting that derivatives can exhibit low aqueous solubility.[2]
Based on available information, a qualitative summary of solubility for this compound is provided below. For precise quantitative analysis, it is highly recommended to perform experimental solubility determination as outlined in the protocol section.
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions. Commercial preparations are available at 10 mM. |
| Chloroform | Reported as a solvent.[1] | |
| Dichloromethane | Reported as a solvent.[1] | |
| Ethyl Acetate | Reported as a solvent.[1] | |
| Acetone | Reported as a solvent.[1] | |
| Water | Expected to be poorly soluble. | A derivative showed aqueous solubility of 92.9 ± 4.8 μg/mL.[2] |
| Methanol | Likely soluble. | Canthin-6-one alkaloids have been analyzed using mobile phases containing methanol. |
| Ethanol | Likely soluble. |
Experimental Protocols: Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended. This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Protocol: Determination of Maximum Solubility using the Shake-Flask Method followed by UV-Vis Spectroscopy
Objective: To determine the maximum solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected solvent of interest (e.g., DMSO, water, ethanol)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the incubation period, allow the vial to stand undisturbed for at least one hour to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Preparation of Calibration Curve:
-
Prepare a high-concentration stock solution of this compound in the chosen solvent by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Perform a series of serial dilutions of the stock solution to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and the R² value should be >0.99.
-
-
Analysis of the Saturated Solution:
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the maximum solubility of this compound in that solvent at the specified temperature.
-
Data Reporting:
The solubility should be reported in standard units such as mg/mL, µg/mL, mM, or µM.
Signaling Pathways and Biological Context
Canthin-6-one and its derivatives have been shown to exert their biological effects, particularly their anti-inflammatory and anti-tumor activities, by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and for designing further studies.
Canthin-6-ones have been reported to regulate pathways including NF-κB, MAPK, STAT3, and PI3K/Akt, as well as the NLRP3 inflammasome.[3][4] These pathways are central to the inflammatory response, cell proliferation, and apoptosis. For instance, the inhibition of the NF-κB pathway can lead to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Below is a diagram illustrating the logical relationship of an experimental workflow for determining solubility.
Caption: Experimental Workflow for Solubility Determination.
Below is a diagram representing some of the key signaling pathways influenced by Canthin-6-one derivatives.
Caption: Key Signaling Pathways Modulated by Canthin-6-ones.
References
Developing a Validated HPLC Method for the Quantification of Canthin-6-one N-oxide
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Canthin-6-one N-oxide, a bioactive alkaloid with potential therapeutic applications. The protocol details the instrumentation, chromatographic conditions, sample preparation, and system suitability requirements. This application note is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and novel chemical entities.
Introduction
Canthin-6-one and its derivatives are a class of β-carboline alkaloids found in various plant species, as well as in some fungi and marine organisms.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antifungal, antiparasitic, and antitumor properties.[2][3] this compound, a specific derivative, has demonstrated notable antifungal, leishmanicidal, and trypanocidal activities.[3]
The anti-inflammatory effects of canthin-6-ones are attributed to their ability to modulate key signaling pathways, such as the NF-κB, MAPK, and STAT3 pathways, which are crucial in the inflammatory response.[4][5] Given its therapeutic potential, the development of a reliable and accurate analytical method for the quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental for the development of an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₂ | [6] |
| Molecular Weight | 236.22 g/mol | [6][7] |
| XLogP3 | 1.4 | [6][7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [8] |
| UV Absorbance Maxima (λmax) | Expected in the range of 240-450 nm. Canthinone alkaloids typically exhibit absorbance maxima around 245 nm and 280-292 nm. | [9][10][11] |
HPLC Method Development and Protocol
This section outlines the recommended starting conditions for the HPLC analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[12]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Water (HPLC grade or ultrapure)
-
Formic acid or Triethylamine (for mobile phase modification)
-
Filters (0.45 µm or 0.22 µm) for sample and mobile phase filtration.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Isocratic Elution | Acetonitrile:Water (e.g., 30:70, v/v) |
| Gradient Elution | Start with a lower concentration of organic phase and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 254 nm or 280 nm (based on UV absorbance maxima) |
Experimental Protocols
3.3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3.2. Sample Preparation (from Plant Material)
-
Extraction:
-
Filtration:
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
Dilution:
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the standard curve.
-
3.3.3. HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, the performance of the HPLC system should be evaluated using system suitability tests.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |
Potential Signaling Pathway of Canthin-6-ones
The anti-inflammatory activity of canthin-6-one alkaloids is often associated with the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for these compounds.
Caption: Inhibition of the NF-κB pathway by Canthin-6-one derivatives.
Conclusion
This application note provides a detailed protocol for the development of an HPLC method for the quantification of this compound. The outlined procedures for sample preparation and chromatographic analysis, along with the system suitability criteria, will enable researchers to obtain accurate and reproducible results. The provided information on the physicochemical properties and biological activity of this compound serves as a valuable resource for further research and development in the field of natural product chemistry and pharmacology.
References
- 1. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. researchgate.net [researchgate.net]
- 10. ultraviolet-absorption-properties-of-synthetic-cathinones - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
Canthin-6-one N-oxide: A Promising Candidate for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction: Canthin-6-one alkaloids, a class of β-carboline derivatives, have garnered significant attention for their diverse biological activities, including anti-inflammatory properties.[1] Canthin-6-one N-oxide, a derivative of this family, is emerging as a compound of interest for its potential therapeutic applications in inflammatory diseases. This document provides a comprehensive overview of the anti-inflammatory profile of canthin-6-one derivatives, with a focus on the application of this compound in research. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.
Data Presentation
The anti-inflammatory effects of canthin-6-one and its derivatives have been evaluated in various in vitro and in vivo models. While specific quantitative data for this compound is still emerging, the following table summarizes the reported anti-inflammatory and related activities of parent canthin-6-one and other derivatives to provide a comparative context.
| Compound | Assay | Target/Cell Line | Effective Concentration/IC50 | Reference |
| 9-Hydroxycanthin-6-one | Inhibition of cytokine production | LPS-induced RAW264.7 macrophages | Not specified, but showed inhibition of IL-6, TNF-α, and IL-10 | [2] |
| Methyl canthin-6-one-2-carboxylate | Inhibition of NLRP3 inflammasome activation | LPS + ATP-stimulated bone marrow-derived macrophages (BMDMs) | Significant suppression of IL-1β and caspase-1 p20 release at various concentrations | [3][4] |
| 5-methoxycanthin-6-one | Anti-inflammatory effect in vivo | Rat model | ED50 = 60.84±0.010 mg/Kg p.o. | [5] |
| Canthin-6-one | Anti-inflammatory effect in vivo | Rat model | ED50 = 96.64±0.012 mg/Kg p.o. | [5] |
| Canthin-6-one | Radical scavenging activity | DPPH assay | IC50 = 33.60±0.011 µg/mL | [5] |
| 5-methoxycanthin-6-one | Radical scavenging activity | DPPH assay | IC50 = 27.62±0.090 µg/mL | [5] |
Mechanism of Action
Canthin-6-one and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response. The primary mechanisms of action include the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, as well as the suppression of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome .[1]
Signaling Pathways
Caption: this compound anti-inflammatory signaling pathways.
Experimental Protocols
The following protocols are generalized methodologies for investigating the anti-inflammatory effects of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell lines.
In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol outlines the steps to assess the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis of NO, TNF-α, and IL-6.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Caption: In vitro anti-inflammatory experimental workflow.
NF-κB Activation Assay
This protocol describes how to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.
Materials:
-
Cells (e.g., RAW 264.7 or HEK293T)
-
This compound
-
LPS
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
Primary antibody against NF-κB p65
-
Primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes) optimal for observing p65 translocation.
-
Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
Western Blotting: a. Separate equal amounts of protein from the nuclear and cytoplasmic extracts by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody against NF-κB p65. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. f. Probe the same membrane with antibodies against Lamin B1 (nuclear marker) and β-actin (cytoplasmic marker) to verify the purity of the fractions and to serve as loading controls.
-
Analysis: Quantify the band intensities to determine the relative amount of NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in this compound treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.
MAPK Activation Assay
This protocol outlines the measurement of the phosphorylation of key MAPK proteins (ERK, JNK, and p38) to assess the effect of this compound on this pathway.
Materials:
-
Cells (e.g., RAW 264.7)
-
This compound
-
LPS
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, and total-p38
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and LPS for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against the phosphorylated forms of ERK, JNK, and p38. c. Detect the bands as described in the NF-κB protocol. d. Strip the membrane and re-probe with antibodies against the total forms of each MAPK protein to serve as loading controls.
-
Analysis: Quantify the band intensities of the phosphorylated proteins relative to the total proteins. A decrease in the ratio of phosphorylated to total MAPKs in treated cells indicates inhibition of the MAPK pathway.
NLRP3 Inflammasome Activation Assay
This protocol details the investigation of this compound's effect on the activation of the NLRP3 inflammasome, a key player in the inflammatory response.[3][4]
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
LPS
-
ATP (Adenosine triphosphate)
-
This compound
-
ELISA kit for IL-1β
-
Primary antibodies against Caspase-1 (p20 subunit) and NLRP3
-
Western blot reagents and equipment
Procedure:
-
Priming: Prime BMDMs with LPS (e.g., 200 ng/mL) for 4-6 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Pre-treat the primed cells with this compound for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by treating the cells with ATP (e.g., 5 mM) for 30-60 minutes.
-
Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Caspase-1 Cleavage Analysis: a. Precipitate the proteins from the supernatant. b. Perform Western blotting on the precipitated supernatant proteins and cell lysates. c. Probe the membrane with an antibody that detects the cleaved (active) p20 subunit of Caspase-1 in the supernatant. d. Probe the cell lysate for pro-caspase-1 and NLRP3 expression.
-
Analysis: A reduction in secreted IL-1β and cleaved Caspase-1 in the supernatant of treated cells indicates inhibition of NLRP3 inflammasome activation.
Caption: NLRP3 inflammasome activation assay workflow.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The provided protocols and background information offer a solid foundation for researchers to explore its therapeutic potential. Further investigation is warranted to elucidate the specific quantitative effects of this compound and to validate its efficacy in preclinical models of inflammatory diseases.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Canthin-6-one N-oxide in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one, a β-carboline alkaloid, and its derivatives are compounds of significant interest in oncology research due to their demonstrated anti-proliferative and cytotoxic effects across a range of cancer cell lines.[1][2] Canthin-6-one N-oxide, a specific derivative, has also been noted for its cytotoxic activity.[3][4] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][5][6] This document provides detailed application notes and experimental protocols for the investigation of this compound and its related compounds in cancer cell line models.
Data Presentation: Cytotoxicity of Canthin-6-one and Its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Canthin-6-one and its N-oxide derivatives in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 6.5 | [3] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 7.0 | [3] |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [6] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [6] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [6] | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [6] | |
| A375 | Skin Cancer | 5.71 ± 0.20 | [6] | |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [6] | |
| Canthin-6-one | PC-3 | Prostate Cancer | Strong anti-proliferative effect | [1] |
| HT-29 | Colon Cancer | Strong anti-proliferative effect | [1] | |
| Jurkat | Lymphocyte | Strong anti-proliferative effect | [1] | |
| HeLa | Cervical Cancer | Strong anti-proliferative effect | [1] | |
| C6 | Rat Glioma | Strong anti-proliferative effect | [1] | |
| NIH-3T3 | Mouse Embryonic Fibroblasts | Strong anti-proliferative effect | [1] |
Mechanism of Action: Signaling Pathways
Canthin-6-one and its derivatives induce cancer cell death through multiple signaling pathways. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Apoptotic Signaling Pathway
Treatment with canthin-6-one derivatives has been shown to induce apoptosis through the activation of caspase cascades.[3][6] This process involves both intrinsic and extrinsic pathways, leading to programmed cell death. The generation of reactive oxygen species (ROS) is also implicated in triggering apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 9-Methoxycanthin-6-one-N-oxide | TargetMol [targetmol.com]
- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Canthin-6-one N-oxide: A Potential Trypanocidal Agent for Chagas Disease
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic stage of the disease. This necessitates the exploration of novel, effective, and less toxic trypanocidal agents. Canthin-6-one alkaloids, a class of β-carboline derivatives isolated from various plants, have demonstrated a wide range of biological activities, including antiparasitic effects.[1][2] Among these, canthin-6-one N-oxide has emerged as a compound of interest for its potential trypanocidal properties.[3] These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound as a potential therapeutic agent against T. cruzi.
Data Presentation
In Vitro Activity and Cytotoxicity
Limited quantitative data is available for the specific in vitro activity of this compound against the different life cycle stages of Trypanosoma cruzi. One study reported the cytotoxic activity of canthin-6-one-3-N-oxide against guinea pig ear keratinocytes.[4] For comparative purposes, data for the parent compound, canthin-6-one, is included where available, but it is important to note that these values may not be representative of the N-oxide derivative.
| Compound | Parasite Stage | Assay Type | IC50 (µM) | Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Epimastigotes | Growth Inhibition | Data Not Available | - | - | - | - | |
| Amastigotes | Growth Inhibition | Data Not Available | - | - | - | - | ||
| Trypomastigotes | Lysis/Viability | Data Not Available | - | - | - | - | ||
| Canthin-6-one-3-N-oxide | - | - | - | Guinea pig ear keratinocytes | Cytotoxicity | 4.70 - 24.38 | Data Not Available | [4] |
| Canthin-6-one (Parent Compound) | Intracellular amastigotes | Growth Inhibition | Data Not Available | - | - | - | - | [1] |
Note: The CC50 value for canthin-6-one-3-N-oxide was converted from µg/mL to µM assuming a molecular weight of 236.22 g/mol . The original study reported a range of 1.11 to 5.76 µg/mL.
In Vivo Efficacy
| Compound | Animal Model | T. cruzi Strain | Dose | Route of Administration | Treatment Duration | Key Findings (Qualitative) | Reference |
| This compound | BALB/c mice | Not Specified | 5 mg/kg/day | Oral & Subcutaneous | 2 weeks | Limited antiparasitic activity | [3] |
| Canthin-6-one (Parent Compound) | BALB/c mice | Not Specified | 5 mg/kg/day | Oral | 2 weeks | Significant reduction in parasitemia, 80-100% survival in chronic model | [1][3] |
| Benznidazole (Control) | BALB/c mice | Not Specified | 50 mg/kg/day | Oral | 2 weeks | Standard trypanocidal effect | [3] |
Experimental Protocols
In Vitro Trypanocidal Activity Assays
1. Epimastigote Growth Inhibition Assay:
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the replicative, non-infective epimastigote stage of T. cruzi.
-
Materials:
-
T. cruzi epimastigotes (e.g., CL Brener strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
96-well microplates
-
Incubator (28°C)
-
Microplate reader (fluorescence)
-
-
Protocol:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C to mid-log phase.
-
Prepare serial dilutions of this compound in LIT medium in a 96-well plate. Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).
-
Add epimastigotes to each well to a final concentration of 1 x 10^6 parasites/mL.
-
Incubate the plate at 28°C for 72 hours.
-
Add resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence (excitation 530-560 nm, emission 590 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.
-
2. Amastigote Growth Inhibition Assay:
-
Objective: To determine the IC50 of this compound against the intracellular replicative amastigote stage.
-
Materials:
-
Mammalian host cells (e.g., L929 fibroblasts or Vero cells)
-
T. cruzi trypomastigotes
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
Giemsa stain or a reporter parasite strain (e.g., expressing β-galactosidase)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microscope or microplate reader
-
-
Protocol:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 for 2-4 hours.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plate at 37°C with 5% CO2 for 48-72 hours.
-
Fix and stain the cells with Giemsa. Count the number of amastigotes per 100 host cells under a microscope. Alternatively, for reporter parasites, lyse the cells and measure the reporter activity.
-
Calculate the IC50 value.
-
3. Trypomastigote Lysis Assay:
-
Objective: To assess the direct lytic effect of this compound on the infective trypomastigote stage.
-
Materials:
-
T. cruzi trypomastigotes
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
96-well microplates
-
Microscope and hemocytometer
-
-
Protocol:
-
Harvest trypomastigotes from infected cell cultures.
-
Incubate a suspension of trypomastigotes (e.g., 1 x 10^7 parasites/mL) with serial dilutions of this compound in a 96-well plate.
-
Incubate for 24 hours at 37°C.
-
Determine the percentage of motile parasites by counting under a microscope using a hemocytometer.
-
Calculate the concentration that lyses 50% of the parasites (LC50).
-
Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line to assess its selectivity.
-
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or L929)
-
Appropriate cell culture medium with 10% FBS
-
This compound stock solution
-
Resazurin or MTT solution
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
Add resazurin or MTT solution and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the CC50 value. The Selectivity Index (SI) is then calculated as CC50 / IC50.
-
In Vivo Efficacy Study in a Murine Model of Acute Chagas Disease
-
Objective: To evaluate the in vivo trypanocidal activity of this compound in mice acutely infected with T. cruzi.
-
Materials:
-
BALB/c mice
-
Infective bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen)
-
This compound formulation for oral or subcutaneous administration
-
Benznidazole as a positive control
-
Vehicle control
-
-
Protocol:
-
Infect mice intraperitoneally with 1 x 10^4 bloodstream trypomastigotes.
-
Initiate treatment on day 4 or 5 post-infection, when parasitemia is detectable.
-
Administer this compound (e.g., 5 mg/kg/day), benznidazole (e.g., 50 mg/kg/day), and the vehicle control daily for a specified period (e.g., 14-20 days).
-
Monitor parasitemia every 2-3 days by collecting blood from the tail vein and counting the parasites in a 5 µL sample using a Neubauer chamber.
-
Monitor animal survival and clinical signs of disease daily.
-
At the end of the experiment, serological tests (e.g., ELISA) can be performed to assess the cure rate.
-
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound against Trypanosoma cruzi has not been elucidated. However, based on studies of related compounds, several hypotheses can be proposed.
One plausible mechanism for canthin-6-one alkaloids is the inhibition of sterol biosynthesis, specifically targeting the enzyme sterol 14α-demethylase.[1] This enzyme is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane. Inhibition of this pathway would disrupt membrane integrity and lead to parasite death.
Additionally, studies on other N-oxide-containing heterocycles suggest that they may act on the parasite's mitochondria.[5] This could involve the disruption of the mitochondrial membrane potential, inhibition of the respiratory chain, or the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The following diagram illustrates a hypothetical mechanism of action for this compound, integrating the potential inhibition of ergosterol biosynthesis and the induction of mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of canthin-6-one alkaloids from Zanthoxylum chiloperone on Trypanosoma cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Leishmanicidal Potential of Canthin-6-one N-oxide: A General Framework for Analysis
Disclaimer: Scientific literature providing specific data on the leishmanicidal activity of Canthin-6-one N-oxide is currently limited. The following application notes and protocols are presented as a generalized framework for the investigation of a novel anti-leishmanial compound, based on established methodologies in the field and data available for the related compound, canthin-6-one. Researchers should adapt these protocols based on their specific experimental findings.
Application Notes
Canthin-6-one alkaloids, isolated from plants of the Zanthoxylum genus, have demonstrated in vitro activity against various Leishmania species[1]. This compound, a derivative of this class, is recognized as an antiparasitic agent, though its activity is described as limited[2]. This document outlines a series of protocols to systematically evaluate the leishmanicidal potential of this compound, from initial in vitro screening to elucidation of its mechanism of action.
The proposed investigation will focus on determining the compound's efficacy against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite. Key parameters to be assessed include the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a mammalian cell line to determine the selectivity index (SI). Further mechanistic studies will explore the compound's ability to induce apoptosis, cause cell cycle arrest, and generate oxidative stress within the parasite.
Data Presentation
The following tables present a hypothetical but representative summary of quantitative data that could be generated during the investigation of a potential leishmanicidal compound.
Table 1: In Vitro Leishmanicidal Activity and Cytotoxicity of a Hypothetical Test Compound
| Compound | Target Organism/Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI = CC50 / IC50 amastigote) |
| Test Compound | Leishmania donovani (Promastigote) | 15.2 ± 1.8 | - |
| Leishmania donovani (Amastigote) | 8.5 ± 0.9 | 11.8 | |
| Murine Macrophages (RAW 264.7) | 100.5 ± 12.3 | - | |
| Amphotericin B | Leishmania donovani (Promastigote) | 0.1 ± 0.02 | - |
| Leishmania donovani (Amastigote) | 0.2 ± 0.05 | 50 | |
| Murine Macrophages (RAW 264.7) | 10.0 ± 2.1 | - |
Table 2: Mechanistic Analysis of a Hypothetical Test Compound on Leishmania donovani Promastigotes
| Assay | Parameter Measured | Result with Test Compound (at 2x IC50) |
| Apoptosis Assay | % Annexin V Positive Cells | 45% |
| Cell Cycle Analysis | % Cells in G0/G1 Phase | 68% |
| Oxidative Stress | Relative Fluorescence Units (ROS) | 3.5-fold increase |
| Mitochondrial Potential | % Depolarized Mitochondria | 62% |
Experimental Protocols
In Vitro Leishmanicidal Activity Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and amastigotes.
a. Promastigote Viability Assay:
-
Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.
-
Seed 1 x 10^6 promastigotes/mL in a 96-well plate.
-
Add serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (Amphotericin B).
-
Incubate for 72 hours at 25°C.
-
Add Resazurin solution (0.15 mg/mL) to each well and incubate for another 4 hours.
-
Measure fluorescence at 570 nm excitation and 590 nm emission.
-
Calculate the IC50 value using a dose-response curve.
b. Amastigote Viability Assay:
-
Culture murine macrophages (e.g., RAW 264.7) in DMEM with 10% FBS at 37°C and 5% CO2.
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect macrophages with stationary phase promastigotes at a 10:1 parasite-to-cell ratio for 24 hours.
-
Wash to remove non-internalized promastigotes.
-
Add serial dilutions of the test compound and incubate for 48 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value.
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line.
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add serial dilutions of the test compound and incubate for 72 hours at 37°C and 5% CO2.
-
Perform an MTT assay by adding MTT solution (5 mg/mL) and incubating for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Calculate the CC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol assesses the induction of apoptosis in promastigotes.
-
Treat promastigotes with the test compound at its IC50 and 2x IC50 for 48 hours.
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This protocol evaluates the effect of the test compound on the parasite's cell cycle.
-
Treat promastigotes with the test compound for 24 hours.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS.
-
Treat promastigotes with the test compound for 3 hours.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes in the dark.
-
Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the effect of the test compound on the mitochondrial membrane potential.
-
Treat promastigotes with the test compound for 24 hours.
-
Incubate the cells with JC-1 dye for 30 minutes at 25°C.
-
Measure the fluorescence of JC-1 aggregates (red) and monomers (green) by flow cytometry. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizations
Caption: A generalized workflow for investigating the leishmanicidal activity of a test compound.
Caption: A hypothetical signaling pathway illustrating potential mechanisms of leishmanicidal action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Canthin-6-one N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Canthin-6-one N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Canthin-6-one?
A1: The most common synthetic routes to the Canthin-6-one core structure include the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2] More modern approaches utilizing palladium-catalyzed Suzuki-Miyaura coupling followed by copper-catalyzed C-N coupling have also been reported to produce high yields.[1]
Q2: How is this compound typically synthesized from Canthin-6-one?
A2: this compound is synthesized by the oxidation of the pyridine nitrogen atom in the Canthin-6-one scaffold. A common reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Q3: What are the main challenges in the synthesis of Canthin-6-one and its N-oxide?
A3: Key challenges include low yields in classical methods, complex post-reaction workups, and the formation of side products.[2] For the N-oxidation step, challenges can include achieving selective oxidation without affecting other parts of the molecule and purification of the polar N-oxide product.
Q4: How can I purify this compound?
A4: this compound is a polar compound. Purification is typically achieved using column chromatography on silica gel. Due to its polarity, a more polar solvent system, such as a mixture of dichloromethane (DCM) and methanol, is often required for elution.[3] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative for purifying very polar small molecules.[3]
Troubleshooting Guides
Synthesis of the Canthin-6-one Core
This section covers common issues encountered during the synthesis of the Canthin-6-one scaffold using the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction is a key step in many Canthin-6-one synthesis pathways, involving the cyclization of a β-arylethylamine with an aldehyde or ketone.[4]
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Insufficiently acidic conditions. The reaction is driven by the formation of an electrophilic iminium ion, which requires an acid catalyst.[4] | Use a protic acid like trifluoroacetic acid (TFA) or a Lewis acid. Ensure anhydrous conditions as water can inhibit the reaction. |
| Low reactivity of the aromatic ring. | The aromatic ring needs to be sufficiently nucleophilic. Electron-donating groups on the ring will increase reactivity.[4] | |
| Decomposition of starting materials or product. | Some starting materials, particularly aldehydes, can be unstable under strongly acidic conditions. Consider using milder acids or protecting sensitive functional groups. | |
| Formation of side products | Reversible reaction leading to racemization (if using chiral starting materials). | Higher temperatures can favor reversibility. Running the reaction at lower temperatures may improve stereoselectivity.[4] |
| Oxidation of the tetrahydro-β-carboline product. | If the desired product is the tetrahydro-β-carboline, work-up under an inert atmosphere may be necessary to prevent air oxidation to the aromatic β-carboline. |
The Bischler-Napieralski reaction is another classical method for synthesizing the core structure, involving the cyclization of a β-arylethylamide.[5]
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Ineffective dehydrating agent. | Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O). For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[5] |
| Low reactivity of the aromatic ring. | The reaction is an intramolecular electrophilic aromatic substitution and is more efficient with electron-rich aromatic rings.[6] | |
| Formation of styrene as a major side product | Retro-Ritter reaction. This is a common side reaction, especially when the intermediate nitrilium ion is stabilized.[7] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can form an N-acyliminium intermediate, avoiding the elimination that leads to the nitrile.[7] |
| Formation of unexpected isomers | Cyclization at an alternative position on the aromatic ring. | This can occur if multiple positions on the aromatic ring are activated. The regioselectivity is often directed by the position of electron-donating groups. |
N-Oxidation of Canthin-6-one
This section addresses potential issues during the conversion of Canthin-6-one to this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient amount of oxidizing agent. | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., m-CPBA) to ensure complete conversion. |
| Low reaction temperature. | While some oxidations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC. | |
| Formation of multiple products | Over-oxidation or oxidation at other sites. | Use a selective oxidizing agent like m-CPBA. Control the reaction temperature and time carefully. Adding the oxidant portion-wise can also help control the reaction. |
| Difficult purification | High polarity of the N-oxide product. | Use a polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane. Ensure the silica gel is well-packed. In some cases, using alumina as the stationary phase might be beneficial.[3] |
| Product is water-soluble. | During work-up, after quenching the reaction, ensure thorough extraction with an appropriate organic solvent. If the product has significant water solubility, back-extraction of the aqueous layer may be necessary. |
Data Presentation
Table 1: Comparison of Reported Yields for Different Canthin-6-one Synthesis Strategies
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Bischler-Napieralski | Amidation, Cyclization, Oxidation | 4 | 76.8 | [1] |
| Aldol Reaction | Aldol Condensation | 2 | 70.6 | [1] |
| Perkin Reaction | Perkin Condensation | 2 | ~47 | [1] |
| Palladium/Copper Catalysis | Suzuki-Miyaura Coupling, C-N Coupling | 3 | 86.4 | [8] |
| Pictet-Spengler based | Pictet-Spengler, Oxidation, Cyclization | 5 | ~45 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Canthin-6-one via Pictet-Spengler Reaction (Adapted from a multi-step synthesis of Canthin-6-one derivatives)[2][9]
This protocol outlines the initial steps toward the Canthin-6-one scaffold.
-
Pictet-Spengler Reaction: L-Tryptophan methyl ester hydrochloride is reacted with dimethoxyacetaldehyde in dichloromethane (DCM) with trifluoroacetic acid (TFA) at room temperature for 6 hours.
-
Oxidation: The resulting intermediate is oxidized with potassium permanganate (KMnO₄) in tetrahydrofuran (THF) at room temperature for 12 hours.
-
Hydrolysis: The oxidized product is then hydrolyzed using aqueous acetic acid at 90°C for 1 hour.
-
Cyclization: The final cyclization to form the Canthin-6-one core is achieved by reacting the hydrolyzed intermediate with acetic anhydride and sodium carbonate at 120°C for 5 hours.
Protocol 2: Synthesis of this compound from Canthin-6-one (General Protocol)
This is a general protocol for the N-oxidation of a heterocyclic compound and can be adapted for Canthin-6-one.
-
Dissolution: Dissolve Canthin-6-one in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or chloroform.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Canthin-6-one N-oxide stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Canthin-6-one N-oxide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to adhere to the following storage recommendations:
-
Solid Form: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solution: Stock solutions of this compound are best prepared fresh for immediate use. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always keep solutions protected from moisture and light.[1]
2. How should I prepare stock solutions of this compound?
This compound is soluble in various organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For cell-based assays, DMSO is a commonly used solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in your experimental medium.
3. Is this compound stable at room temperature?
This compound is considered stable at room temperature for a few days, which is sufficient for ordinary shipping and handling.[3] However, for long-term storage, the recommended refrigerated or frozen conditions should be maintained to prevent degradation.
4. How can I assess the stability of this compound in my experimental conditions?
While specific stability data for this compound under various experimental conditions is limited, you can perform a stability study. This typically involves incubating the compound under your specific conditions (e.g., in your cell culture medium at 37°C) for different durations. The concentration of the compound at each time point can then be quantified using a suitable analytical method like HPLC-UV.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | - Always prepare fresh solutions before each experiment. - If using a stored stock solution, ensure it has been stored correctly and for less than the recommended duration. Perform a quick quality check using techniques like TLC or HPLC if you suspect degradation. - Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low enough to be tolerated by your experimental system (typically <0.5%). - You may need to sonicate or vortex the solution to aid dissolution. - Consider using a different solvent system or formulation if solubility issues persist. |
| Loss of biological activity over time in solution. | The compound may be unstable in your specific buffer or medium (e.g., due to pH or presence of certain components). | - Perform a stability test of this compound in your experimental medium. - Adjust the pH of your medium if the compound is found to be pH-sensitive. - If possible, add the compound to the experimental system immediately after preparing the solution. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. | |
| In Solvent | -80°C | 6 months | Store in tightly sealed aliquots. Avoid repeated freeze-thaw cycles. Protect from moisture and light.[1] |
| -20°C | 1 month | Store in tightly sealed aliquots. Avoid repeated freeze-thaw cycles. Protect from moisture and light.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 236.23 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Visualizations
Caption: A generalized workflow for experiments involving this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
References
Overcoming poor water solubility of Canthin-6-one N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Canthin-6-one N-oxide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What am I doing wrong?
A1: this compound, like many alkaloids, inherently has poor water solubility.[1][2] It is expected to be sparingly soluble in neutral aqueous solutions. For initial experiments, it is recommended to first dissolve the compound in an organic solvent such as DMSO, ethanol, or methanol before preparing further dilutions in your aqueous buffer.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a common choice.[4] Chloroform and methanol can also be used.[3] When preparing for in-vitro experiments, ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: I've noticed precipitation of the compound after diluting my DMSO stock in my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of a water-miscible organic solvent may help maintain solubility.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween 80, can aid in keeping the compound in solution.[4]
-
pH adjustment: As an alkaloid, the solubility of this compound may increase in acidic conditions.[5] If your experiment can tolerate a lower pH, this may be a viable strategy.
Q4: Are there any chemical modifications to Canthin-6-one that can improve its water solubility?
A4: Yes, structural modification is a key strategy. Introducing hydrophilic functional groups can significantly enhance water solubility. For instance, the synthesis of Canthin-6-one derivatives with amide side chains at the C-2 position has been shown to improve water solubility.[6][7] One such derivative, compound 8g , demonstrated a nearly 6-fold increase in water solubility compared to the parent canthin-6-one.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution during experiment | The compound's concentration exceeds its solubility in the experimental medium. | Decrease the final concentration of the compound. Consider reformulating with a co-solvent or a non-ionic surfactant. |
| Inconsistent biological activity observed | Poor solubility leading to variable effective concentrations. | Ensure the compound is fully dissolved before application. Prepare fresh dilutions for each experiment. Consider using a formulation with improved solubility. |
| Difficulty in preparing a concentrated aqueous stock | Inherent poor water solubility of this compound. | Prepare a high-concentration stock in an organic solvent like DMSO. For aqueous preparations, consider derivatization or formulation strategies like complexation with cyclodextrins or creating solid dispersions. |
Data on Canthin-6-one and Derivatives
Water Solubility of Canthin-6-one and a Solubilized Derivative
| Compound | Water Solubility | Fold Increase |
| Canthin-6-one (Parent Compound) | Poor (exact value not specified in literature, but noted as a limitation)[6] | - |
| Derivative 8g | 92.9 ± 4.8 µg/mL[6] | ~6-fold higher than parent compound[6] |
In-Vitro Antiproliferative Activity (IC50) of Canthin-6-one and its Derivatives
| Compound | HT29 (µM) | A549 (µM) | MCF-7 (µM) | HepG2 (µM) |
| Canthin-6-one (CO) | 8.6 | 7.6 | 9.2 | 10.7 |
| Derivative 8h | 1.0 | 1.9 | 1.5 | 1.7 |
Data sourced from Ding et al., 2023.[7]
Experimental Protocols
Protocol: Solubility Enhancement by Co-Solvent and Surfactant Formulation
This protocol provides a general method for preparing a working solution of this compound for in-vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween 80
-
Phosphate Buffered Saline (PBS) or cell culture medium, sterile
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out an appropriate amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an intermediate dilution with surfactant:
-
In a sterile microcentrifuge tube, mix one part of the 10 mM DMSO stock solution with one part of Tween 80.
-
Vortex thoroughly to create a homogenous mixture.
-
-
Prepare the final working solution:
-
Serially dilute the DMSO/Tween 80 mixture into your final aqueous buffer (e.g., cell culture medium) to achieve the desired final concentration of this compound.
-
Ensure the final concentration of DMSO is below 0.5% and Tween 80 is at a non-toxic concentration for your cell line.
-
Vortex the final solution gently before adding it to your experimental setup.
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathway: Apoptosis Induction by Canthin-6-one Derivatives
Caption: Apoptosis induction pathway by Canthin-6-one derivatives.
Signaling Pathway: Ferroptosis Induction by Canthin-6-one Derivatives
Caption: Ferroptosis induction pathway by Canthin-6-one derivatives.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Canthin-6-one CAS#: 479-43-6 [m.chemicalbook.com]
- 4. This compound (Canthin-6-one 3-oxide) | Parasite | 60755-87-5 | Invivochem [invivochem.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Canthin-6-one N-oxide Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Canthin-6-one N-oxide in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in cell culture?
This compound is a naturally occurring β-carboline alkaloid that has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antiparasitic effects.[1][2][3] In cell culture, it is primarily used to study its cytotoxic effects on cancer cell lines and to investigate its role in modulating cellular signaling pathways involved in inflammation and apoptosis.[1][4]
2. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[1] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO.
-
Recommendation: Prepare a 10 mM stock solution in 100% DMSO. This allows for minimal final DMSO concentration in your cell culture medium, which is crucial as DMSO can have cytotoxic effects at higher concentrations.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Under these conditions, the stock solution is generally stable for up to two weeks at -20°C and for up to six months at -80°C.[1][2]
3. What is the optimal concentration range of this compound to use in my experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration
Question: How do I determine the optimal concentration of this compound for my cell line?
Answer: The most effective method to determine the optimal concentration is to perform a cell viability assay with a range of concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for this purpose.[4][6]
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Issue 2: Compound Precipitation in Culture Medium
Question: My this compound precipitates when I add it to the cell culture medium. What should I do?
Answer: Precipitation is a common issue when diluting DMSO-soluble compounds into aqueous media.[7]
-
Recommendation 1: Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%.[5] For most cell lines, concentrations below 0.1% are considered safe.[5] To achieve this, you may need to prepare a more concentrated initial stock solution.
-
Recommendation 2: Dilution Method: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. This can help to prevent localized high concentrations that lead to precipitation.
-
Recommendation 3: Intermediate Dilution: Prepare an intermediate dilution of the compound in a serum-free medium before adding it to the final cell culture medium containing serum.
Issue 3: Inconsistent or Unexpected MTT Assay Results
Question: My MTT assay results are variable, or I'm seeing an increase in viability at high concentrations. What could be the cause?
Answer: Several factors can lead to inconsistent or unexpected MTT assay results.[8]
-
High Background Absorbance: This can be caused by microbial contamination or the presence of reducing agents in the medium.[9] Ensure you use sterile techniques and fresh reagents.
-
Incomplete Solubilization of Formazan Crystals: Ensure the formazan crystals are fully dissolved by gentle pipetting or shaking before reading the absorbance.[6]
-
Interference from the Compound: Some compounds can interfere with the MTT assay. Run a control with the compound in cell-free medium to check for any direct reduction of MTT.
-
Cell Number: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and altered metabolic activity.[9]
-
Hormesis Effect: In some cases, low doses of a toxic substance can induce a stimulatory effect on cell proliferation, a phenomenon known as hormesis. This could explain an increase in viability at lower concentrations.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Sterile DMSO
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your 10 mM DMSO stock in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[4]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Analysis of NF-κB Activation (Luciferase Reporter Assay)
This protocol outlines a method to assess the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the optimal duration determined in preliminary experiments.
-
Cell Lysis: After stimulation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.[2]
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[11]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in treated cells to that in stimulated, untreated cells.
Protocol 3: Analysis of JNK Phosphorylation (Western Blot)
This protocol describes how to measure the activation of the JNK signaling pathway by detecting phosphorylated JNK.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total JNK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated JNK relative to the total JNK.
Signaling Pathways
This compound and Related Compounds: Potential Signaling Pathways
Canthin-6-one and its derivatives have been shown to influence several key signaling pathways involved in inflammation and cancer.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. lifetein.com [lifetein.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Canthin-6-one N-oxide and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Canthin-6-one N-oxide and its derivatives. The focus is on strategies to understand and potentially reduce cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity of this compound in our normal cell line controls. What could be the reason and how can we mitigate this?
A1: High cytotoxicity in normal cells is a known challenge with many anti-cancer compounds. For this compound, this could be due to several factors:
-
Concentration: The concentration of the compound may be too high for the specific normal cell line being used. Normal cells can be more sensitive to the cytotoxic effects than cancer cells.
-
Exposure Time: Prolonged exposure can lead to increased cell death.
-
Mechanism of Action: Canthin-6-one and its derivatives can induce apoptosis, DNA damage, and ferroptosis, which are pathways that can also be activated in normal cells.[1][2]
Mitigation Strategies:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on your specific normal cell line. This will help in selecting a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells.
-
Time-Course Experiment: Evaluate the effect of different exposure times. It's possible that a shorter incubation period is sufficient to induce death in cancer cells while sparing normal cells.
-
Use of Cytoprotective Agents: While specific agents for this compound are not yet established, general cytoprotective agents that modulate cellular stress pathways could be explored.
-
Consider Derivatives: Research has shown that certain derivatives of Canthin-6-one have a better selectivity profile. For instance, the derivative 8h (with an N-methyl piperazine group) showed significantly lower cytotoxicity in the normal colon epithelial cell line CCD841 compared to the colon cancer cell line HT29.[1][2]
Q2: Our experimental results with this compound are inconsistent. What are the common causes of variability?
A2: Inconsistent results can arise from several sources:
-
Compound Solubility: Canthin-6-one and its derivatives can have poor water solubility.[3] Ensure the compound is fully dissolved in your solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitation of the compound will lead to inaccurate concentrations and variable results.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. Cells at high passage numbers can have altered phenotypes and drug sensitivities.
-
Assay-Specific Variability: Ensure that your cytotoxicity assays (e.g., MTT, SRB) are optimized for your cell lines and that you are working within the linear range of the assay.
Q3: What is the proposed mechanism of cytotoxicity for Canthin-6-one and its derivatives?
A3: The cytotoxic effects of Canthin-6-one and its derivatives are attributed to the induction of multiple cell death pathways:
-
Apoptosis: They can induce apoptosis by upregulating the levels of reactive oxygen species (ROS), leading to mitochondrial damage.[1][3] This is often associated with the regulation of apoptosis-associated proteins like Bcl-2 and cleaved-caspase 3.[1][3]
-
DNA Damage: These compounds can cause DNA damage, indicated by an increase in the DNA damage-associated protein γH2AX.[1][3]
-
Ferroptosis: Some derivatives have been shown to induce ferroptosis by reducing glutathione (GSH) levels and inhibiting the expression of glutathione peroxidase 4 (GPX4).[1][3]
-
Cell Cycle Arrest: Canthin-6-one has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | - Contamination of cell cultures.- Reagent instability. | - Regularly test for mycoplasma contamination.- Prepare fresh reagents and store them appropriately. |
| No cytotoxic effect observed | - Incorrect concentration of the compound.- Inactive compound.- Resistant cell line. | - Verify the concentration of your stock solution.- Check the purity and stability of your compound.- Use a positive control to ensure the assay is working.- Test a different cancer cell line. |
| Discrepancy between different cytotoxicity assays | - Different assays measure different cellular endpoints (e.g., metabolic activity vs. cell number). | - Use multiple assays to confirm your results. For example, complement an MTT assay with a direct cell counting method like trypan blue exclusion. |
| Difficulty in dissolving the compound | - Poor water solubility of Canthin-6-one derivatives.[3] | - Use an appropriate solvent like DMSO at a stock concentration that allows for minimal final solvent concentration in the culture medium.- Gentle warming and vortexing may aid dissolution. |
Quantitative Data Summary
The following table summarizes the IC50 values of Canthin-6-one and a promising derivative, 8h , in various human cancer cell lines and a normal cell line. This data highlights the potential for developing derivatives with improved selectivity.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Canthin-6-one (CO) | HT29 | Colon Cancer | 8.6 ± 1.1 |
| H1975 | Lung Cancer | 10.7 ± 1.5 | |
| A549 | Lung Cancer | 9.8 ± 1.3 | |
| MCF-7 | Breast Cancer | 7.6 ± 0.9 | |
| Derivative 8h | HT29 | Colon Cancer | 1.0 ± 0.1 |
| H1975 | Lung Cancer | 1.9 ± 0.3 | |
| A549 | Lung Cancer | 1.5 ± 0.2 | |
| MCF-7 | Breast Cancer | 1.2 ± 0.2 | |
| CCD841 | Normal Colon Epithelial | 17.1 ± 2.5 |
Data extracted from Ding et al., 2023.[1][2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on novel Canthin-6-one derivatives.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Canthin-6-one derivative (e.g., 0.5, 1.0, 2.0, 5.0, or 12.5 µM) in 100 µL of culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Remove the medium and add 10 µL of 5 mg/mL MTT solution to each well. Incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for Canthin-6-one derivatives.[1]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (2 x 10^4 cells/well) and incubate overnight. Treat the cells with the desired concentrations of the compound for 24-72 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity and mechanism of action of this compound.
Caption: Signaling pathways involved in Canthin-6-one induced cytotoxicity.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Canthin-6-one N-oxide HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Canthin-6-one N-oxide. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A good starting point for developing an HPLC method for this compound, based on methods for similar canthin-6-one alkaloids, would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid to improve peak shape).
Q2: How should I prepare my this compound sample for HPLC analysis?
A2: Samples should be dissolved in a solvent compatible with the initial mobile phase, such as a mixture of acetonitrile and water. It is crucial to filter the sample through a 0.22 μm or 0.45 μm syringe filter before injection to prevent particulates from clogging the column and HPLC system.
Q3: What are the common causes of peak tailing with this compound?
A3: Peak tailing for basic compounds like alkaloids is often due to interactions with acidic silanol groups on the silica-based stationary phase.[1] Other causes can include column overload, low buffer concentration, or the presence of active sites on the column.[1][2]
Q4: My retention times are shifting between injections. What should I do?
A4: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column aging, inconsistent pump flow, or temperature fluctuations.[3][4] Ensure your mobile phase is well-mixed and degassed, the column is properly equilibrated, and the column oven temperature is stable.
Q5: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase, sample carryover from previous injections, or issues with the detector.[5] To resolve this, use high-purity solvents, implement a robust column washing procedure between runs, and ensure the injector is clean.
Troubleshooting Guides
Peak Shape Problems
Poor peak shape, such as tailing, fronting, or splitting, can significantly impact the accuracy and precision of quantification.
Problem: Peak Tailing
-
Potential Causes:
-
Solutions:
-
Add a mobile phase modifier like triethylamine (TEA) or use a base-deactivated column to mask silanol interactions.
-
Reduce the sample concentration or injection volume.[2]
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[2]
-
Flush the column with a strong solvent or replace the column if it's old or contaminated.[2][4]
-
Minimize the length and diameter of tubing between the injector, column, and detector.
-
Problem: Peak Fronting
-
Potential Causes:
-
Solutions:
Problem: Split Peaks
-
Potential Causes:
-
Solutions:
-
Backflush the column to try and dislodge any particulates from the frit.
-
Replace the column if a void has formed.
-
Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
-
System and Baseline Issues
Problem: High Backpressure
-
Potential Causes:
-
Solutions:
-
Replace the in-line filter and column frit.
-
Systematically disconnect components to locate the blockage.
-
Ensure buffer solubility in the mobile phase and flush the system with water to dissolve any precipitates.
-
Reduce the flow rate to within the column's recommended range.
-
Problem: Baseline Noise or Drift
-
Potential Causes:
-
Solutions:
-
Degas the mobile phase thoroughly and prime the pump.[12]
-
Use fresh, high-purity HPLC-grade solvents.
-
Replace the detector lamp.
-
Use a column oven and ensure a stable lab environment.
-
Experimental Protocol
Below is a detailed experimental protocol for the HPLC analysis of this compound. This protocol is a recommended starting point and may require optimization for specific applications.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Visual Troubleshooting Workflows
References
- 1. hplc.eu [hplc.eu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. aelabgroup.com [aelabgroup.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. uhplcs.com [uhplcs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. uhplcs.com [uhplcs.com]
- 12. mastelf.com [mastelf.com]
Technical Support Center: Canthin-6-one N-oxide Degradation Pathways
Welcome to the technical support center for Canthin-6-one N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily reduction, hydrolysis, and photodegradation. The most common degradation product observed is its parent compound, Canthin-6-one, resulting from the reduction of the N-oxide group.[1][2][3] Under forced conditions, other degradation products may form through hydrolysis of the lactam ring or further oxidation and rearrangement of the core structure.
Q2: My this compound sample shows a new peak in the chromatogram that corresponds to Canthin-6-one. What could be the cause?
A2: The appearance of a Canthin-6-one peak is a strong indication of the reduction of the N-oxide. This can be triggered by several factors during your experiment or storage:
-
Reducing agents: The presence of even trace amounts of reducing agents in your solvents or reagents can facilitate this conversion.
-
Photodegradation: Exposure to light, especially UV, can induce the reduction of the N-oxide.
-
Metallic impurities: Certain metal ions can catalyze the reduction.
-
Biological systems: In vivo or in vitro metabolic studies can show reduction back to the parent amine.[2][4]
Q3: I am observing poor stability of this compound in my aqueous formulation. What are the likely causes and how can I mitigate this?
A3: Poor stability in aqueous solutions is likely due to hydrolysis, especially at non-neutral pH. The lactam functionality in the canthinone structure can be susceptible to both acid and base-catalyzed hydrolysis. To mitigate this:
-
pH control: Maintain the pH of your solution as close to neutral (pH 7) as possible. Buffering your formulation is highly recommended.
-
Temperature control: Store your aqueous solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.
-
Excipient compatibility: Ensure that the excipients in your formulation do not promote degradation.
Q4: What are the expected degradation products under oxidative stress?
A4: While the N-oxide is already an oxidized form of Canthin-6-one, further oxidation under harsh conditions (e.g., high concentrations of hydrogen peroxide) could potentially lead to the formation of hydroxylated species on the aromatic rings or even ring-opened products. However, the primary degradation pathway under mild oxidative stress might still be the reduction to Canthin-6-one, as peroxides can sometimes initiate complex radical reactions.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Steps |
| Solvent variability | Ensure the use of high-purity (HPLC or LC-MS grade) solvents from a reliable source. Prepare fresh mobile phases daily. |
| Inconsistent temperature | Use a thermostatically controlled autosampler and column oven to maintain consistent temperatures throughout the analysis. |
| Light exposure | Protect samples from light by using amber vials or by covering the vials with aluminum foil, especially for photosensitivity studies. |
| Sample preparation inconsistency | Follow a standardized and validated sample preparation protocol. Ensure accurate and consistent dilutions. |
Issue 2: Unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Contamination | Run a blank (solvent) injection to check for contamination from the solvent or the HPLC system. Clean the injector and column if necessary. |
| Co-eluting impurities | Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to improve the resolution between the main peak and impurities. |
| Degradation during analysis | Lower the temperature of the autosampler. Ensure the mobile phase is not promoting on-column degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.
-
Protocol 3: Forced Degradation Study - Photodegradation
-
Sample Preparation: Prepare two sets of solutions of this compound in a transparent solvent (e.g., methanol:water 1:1) at a concentration of 0.1 mg/mL in clear glass vials.
-
Light Exposure:
-
Expose one set of vials to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Wrap the second set of vials in aluminum foil to serve as dark controls and keep them alongside the exposed samples.
-
-
Analysis: At specified time points, analyze the samples from both sets by HPLC.
Quantitative Data Summary
The following tables provide hypothetical yet plausible data based on forced degradation studies of similar compounds. These are for illustrative purposes to guide researchers on expected outcomes.
Table 1: Degradation of this compound under Hydrolytic Stress Conditions
| Condition | Time (hours) | This compound (%) | Canthin-6-one (%) | Other Degradants (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 92.5 | 3.1 | 4.4 | |
| 24 | 81.2 | 5.8 | 13.0 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 8 | 88.9 | 4.5 | 6.6 | |
| 24 | 75.4 | 8.2 | 16.4 |
Table 2: Degradation of this compound under Oxidative and Photolytic Stress
| Condition | Time (hours) | This compound (%) | Canthin-6-one (%) | Other Degradants (%) |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 8 | 95.1 | 4.2 | 0.7 | |
| 24 | 88.3 | 9.9 | 1.8 | |
| Photolytic | 0 | 100 | 0 | 0 |
| 8 | 90.7 | 7.5 | 1.8 | |
| 24 | 82.1 | 15.3 | 2.6 |
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Canthin-6-one N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Canthin-6-one N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are likely its poor aqueous solubility and potential for significant first-pass metabolism.[1][2] Like many natural products, its complex structure can lead to low dissolution rates in the gastrointestinal tract, limiting its absorption into the bloodstream.[3][4]
Q2: What are the initial steps to consider when formulating this compound for improved bioavailability?
A2: Initially, it is crucial to characterize the physicochemical properties of this compound, including its solubility in various solvents and its LogP value.[5] This information will guide the selection of an appropriate formulation strategy. Preliminary in vitro dissolution and permeability assays (e.g., using a Caco-2 cell model) can provide valuable insights into the primary barriers to its absorption.
Q3: Can co-administration with other natural compounds enhance the bioavailability of this compound?
A3: Yes, co-administration with natural bioenhancers can be an effective strategy.[1][6] Compounds like piperine are known to inhibit metabolic enzymes and efflux transporters, which can increase the absorption of co-administered drugs.[6] Quercetin is another natural compound that can modulate membrane permeability.[1][6]
Troubleshooting Guide
Issue 1: Low in vivo efficacy despite promising in vitro activity.
-
Question: My this compound formulation shows high potency in cell-based assays, but the in vivo results are disappointing. What could be the reason?
-
Answer: This discrepancy is often due to poor oral bioavailability. The compound may not be reaching systemic circulation in sufficient concentrations to elicit a therapeutic effect. Consider the following troubleshooting steps:
-
Assess Formulation Strategy: If you are using a simple suspension, it is likely that the dissolution rate is the limiting factor. Explore advanced formulation strategies such as lipid-based delivery systems or nanoformulations.[6][7][8]
-
Investigate First-Pass Metabolism: this compound may be extensively metabolized in the liver and gut wall. Consider co-administration with a P-glycoprotein inhibitor to reduce efflux and first-pass metabolism.[4]
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) can significantly increase its surface area and dissolution rate.[7] Techniques like micronization or nanocrystal formation can be explored.
-
Issue 2: High variability in pharmacokinetic data between subjects.
-
Question: I am observing significant variability in the plasma concentrations of this compound across my animal subjects. How can I address this?
-
Answer: High inter-subject variability can stem from inconsistencies in the formulation or physiological differences. To mitigate this:
-
Optimize Formulation Homogeneity: For liquid formulations like emulsions or suspensions, ensure uniform droplet or particle size distribution. For solid dosage forms, ensure consistent drug content.
-
Consider a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8] This can lead to more consistent drug absorption.
-
Standardize Experimental Conditions: Ensure that all animals are fasted for a consistent period before dosing and that the dosing procedure is uniform.
-
Quantitative Data Summary
The following tables summarize quantitative data on various bioavailability enhancement strategies for natural products, which can be extrapolated for this compound.
Table 1: Examples of Lipid-Based Formulations for Enhanced Bioavailability of Herbal Actives
| Formulation Type | Active Ingredient | Application | Method of Preparation |
| Liposomes | Curcumin | Antioxidant, Anti-inflammatory | Thin-film hydration |
| Microspheres | Curcumin | Oral drug delivery | Emulsion solvent diffusion |
| Nanoparticles | Vitis vinifera Proanthocyanidins | Antioxidant, Anticancer | Not specified |
Source: Adapted from various studies on herbal formulations.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a concentration of 1-5 mg/mL. Gentle heating and sonication may be required to facilitate dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a 2:1 ratio.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes).
-
Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Preparation of this compound Loaded Liposomes
-
Lipid Film Formation: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification and Characterization: Remove the unencapsulated drug by centrifugation or dialysis. Characterize the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Diagram 1: Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for selecting a bioavailability enhancement strategy.
Diagram 2: Potential Pathways of this compound Absorption and Metabolism
Caption: Absorption and first-pass metabolism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phcogres.com [phcogres.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound (Canthin-6-one 3-oxide) | Parasite | 60755-87-5 | Invivochem [invivochem.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Canthin-6-one N-oxide In Vivo Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of Canthin-6-one N-oxide for in vivo studies. Given the compound's poor aqueous solubility, this guide offers troubleshooting advice and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a β-carboline alkaloid.[1] In vitro and in vivo studies have demonstrated its potential as an antiparasitic, antifungal, anti-inflammatory, and antitumor agent.[2][3]
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: The primary challenge is its low aqueous solubility.[4][5] This can lead to poor absorption, low bioavailability, and variability in experimental results.[6][7] Therefore, specialized formulation strategies are required to enhance its solubility and ensure consistent delivery in animal models.[6][8]
Q3: What are some suitable solvents for this compound?
A3: this compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl sulfoxide (DMSO), and Acetone. However, for in vivo use, biocompatible co-solvents and vehicle systems are necessary.
Q4: What are some common formulation strategies for poorly soluble compounds like this compound?
A4: Several strategies can be employed to improve the bioavailability of poorly soluble drugs:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Employing agents that form micelles to encapsulate the compound.[6]
-
Lipid-based formulations: Dissolving the compound in oils or lipids, which can form emulsions or self-emulsifying drug delivery systems (SEDDS).[6][7]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[6]
-
pH adjustment: For ionizable compounds, altering the pH of the vehicle can improve solubility.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon storage. | The compound has low solubility in the chosen vehicle system and may be supersaturated. | Increase the concentration of co-solvents or surfactants. Consider preparing the formulation fresh before each use. Evaluate the stability of the formulation at different temperatures. |
| Inconsistent results between experimental animals. | Poor bioavailability due to precipitation of the compound in the gastrointestinal tract or at the injection site. The formulation may not be homogenous. | Improve the formulation by using a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation to maintain solubility in vivo.[6][7] Ensure thorough mixing and vortexing of the formulation before administration to ensure homogeneity. |
| Toxicity or adverse effects observed in animals. | The chosen excipients or solvents may have inherent toxicity at the administered dose. The concentration of the compound may be too high. | Review the safety data for all excipients. Use excipients that are Generally Recognized as Safe (GRAS) for the intended route of administration.[9] Conduct a dose-response study to determine the maximum tolerated dose of the formulation. |
| Difficulty in administering the formulation due to high viscosity. | The concentration of polymers or thickening agents is too high. | Reduce the concentration of the viscosity-modifying agent. Gently warm the formulation before administration to decrease viscosity, ensuring the compound remains stable at that temperature. |
Experimental Protocols
Below are hypothetical formulation protocols for oral and parenteral administration of this compound, based on common strategies for poorly soluble compounds. Note: These are starting points and may require optimization for your specific experimental needs.
Oral Formulation (Oil-in-Water Emulsion)
This protocol aims to create an emulsion to improve the oral absorption of this compound.
Materials:
-
This compound powder
-
Sesame oil (or another GRAS oil)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Glass vials
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for smaller particle size)
Procedure:
-
Preparation of the Oil Phase:
-
Weigh the desired amount of this compound.
-
In a glass vial, dissolve the this compound in sesame oil. Gentle warming and vortexing may be required to facilitate dissolution.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile container, prepare a solution of Tween 80 in sterile water (e.g., 5-10% v/v).
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to form a coarse emulsion.
-
For a finer emulsion with better stability, process the mixture with a high-speed homogenizer.
-
-
Final Formulation:
-
The final formulation should be a homogenous, milky-white emulsion.
-
Store at 4°C and protect from light. It is recommended to prepare this formulation fresh.
-
Parenteral Formulation (Co-solvent/Surfactant System)
This protocol is designed for intravenous or intraperitoneal injection and uses a co-solvent and a surfactant to solubilize the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Cremophor EL (Polyoxyl 35 castor oil) or Solutol HS 15
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
Procedure:
-
Initial Solubilization:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a small volume of DMSO.
-
-
Addition of Co-solvents and Surfactants:
-
Add PEG 400 to the DMSO solution and mix thoroughly.
-
Add Cremophor EL or Solutol HS 15 and mix until a clear solution is obtained. A common vehicle composition to start with is 10% DMSO, 40% PEG 400, and 5% Cremophor EL, with the final volume brought up with saline.
-
-
Final Dilution:
-
Slowly add sterile saline to the mixture to reach the final desired concentration, while continuously vortexing.
-
Crucially, observe for any signs of precipitation during this step. If precipitation occurs, the formulation needs to be optimized with different ratios of co-solvents and surfactants.
-
-
Sterilization and Storage:
-
The final formulation should be sterile-filtered through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Store at room temperature or as determined by stability studies. Prepare fresh if possible.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 236.23 g/mol | MedchemExpress |
| In Vivo Dosage (example) | 5 mg/kg/day (oral or subcutaneous) | ChemFaces |
| LogP (calculated) | 1.4 | PubChem |
Signaling Pathways and Experimental Workflow
Canthin-6-ones have been reported to modulate several key signaling pathways involved in inflammation and cancer.[1][5][10]
Caption: General experimental workflow for the formulation and in vivo testing of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
- 8. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Preventing precipitation of Canthin-6-one N-oxide in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Canthin-6-one N-oxide in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents?
This compound is a naturally occurring alkaloid compound with a range of biological activities, including antifungal, leishmanicidal, and trypanocidal properties.[1] It is an organic heterotetracyclic compound. Like many alkaloids, it is sparingly soluble in neutral aqueous solutions.[2][3] For research purposes, it is typically dissolved in organic solvents.
Common Solvents for this compound:
-
Dimethyl sulfoxide (DMSO)[1]
Commercial suppliers often provide this compound as a 10 mM solution in DMSO.[1]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound upon addition to aqueous-based media is a common issue stemming from its low water solubility. This phenomenon, often referred to as "salting out," occurs when a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment where it is less soluble, causing it to fall out of solution.[5][6]
Several factors can contribute to or exacerbate this issue:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
High DMSO Concentration: While used to dissolve the compound, a high final concentration of DMSO in the media can be toxic to cells and may not be sufficient to keep the compound in solution upon high dilution.[7]
-
Media Composition: The presence of salts, proteins, and other components in the culture media can interact with the compound and reduce its solubility.[8]
-
Temperature: Temperature shifts, such as moving from a warmer stock solution to a cooler medium, can decrease solubility.[8]
-
pH: The pH of the media can influence the ionization state of the compound, affecting its solubility.[8]
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound to Media
This is the most common problem and is almost always due to the compound's low aqueous solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution and Dilution:
-
Prepare a higher concentration stock solution in DMSO.
-
Use a smaller volume of the stock solution to achieve the final concentration. This minimizes the amount of DMSO introduced into the media.
-
When diluting, add the DMSO stock solution to a small volume of media first, mix well, and then add this intermediate dilution to the final volume of media. This gradual dilution can sometimes prevent immediate precipitation.
-
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[9]
-
Increase Mixing: Pipette the media up and down gently or swirl the culture vessel immediately after adding the compound to facilitate rapid and even dispersion.
Issue: Media Becomes Cloudy or a Precipitate Forms Over Time
This may indicate that the compound is initially soluble but becomes unstable in the media over the duration of the experiment.
Troubleshooting Steps:
-
Check for Media Evaporation: Increased concentration of all media components due to evaporation can lead to precipitation. Ensure proper humidification in your incubator.[8]
-
Evaluate Media Stability: this compound might be degrading or interacting with media components over time. Consider refreshing the media with a freshly prepared compound solution at regular intervals for long-term experiments.
-
Consider Co-solvents or Carriers: For particularly challenging solubility issues, the use of solubilizing agents may be necessary. However, these must be tested for cellular toxicity.
-
Cyclodextrins: These can encapsulate hydrophobic compounds and increase their aqueous solubility.[5]
-
Serum: The presence of serum in the media can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin.[7][10] If working in serum-free conditions, this may not be an option.
-
Data Presentation
Table 1: Solubility of Canthin-6-one and its Derivatives
| Compound | Solvent(s) | Reported Water Solubility | Reference |
| This compound | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Not explicitly quantified, but known to be low in aqueous solutions. | [1] |
| Canthin-6-one | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | 16.1 ± 1.0 µg/mL | [4][11] |
| Canthin-6-one Derivative (8g) | 92.9 ± 4.8 µg/mL | [11][12] | |
| Canthin-6-one Derivative (8h) | 70.5 ± 3.6 µg/mL | [11] |
Note: The improved water solubility of derivatives 8g and 8h was achieved by introducing amide side chains, highlighting a potential strategy for overcoming solubility issues.[12][13][14]
Experimental Protocols
Protocol 1: Preparation of a Working Solution of this compound in Cell Culture Media
This protocol aims to minimize precipitation when preparing a working solution of this compound from a DMSO stock.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
Methodology:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilutions: Calculate the volume of the DMSO stock solution needed. Aim for a final DMSO concentration in the media of ≤ 0.1% to minimize solvent toxicity.[7]
-
Prepare an Intermediate Dilution (if necessary): For very high dilutions, it is good practice to perform a serial dilution.
-
Pipette a small, precise volume of the pre-warmed media into a sterile microcentrifuge tube.
-
Add the calculated volume of the this compound DMSO stock to the media.
-
Gently pipette up and down to mix thoroughly.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the direct stock for lower dilutions) to the final volume of pre-warmed cell culture media.
-
Immediately after adding the compound, gently swirl the flask or plate to ensure rapid and uniform mixing.
-
-
Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness under a light source. If precipitation is observed, consider further reducing the final concentration.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Canthin-6-one | CAS:479-43-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Canthin-6-one N-oxide by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Canthin-6-one N-oxide and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
A1: The molecular formula for this compound is C₁₄H₈N₂O₂.[1] The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 237.0659 m/z. It is crucial to perform a high-resolution mass spectrometry analysis to confirm the elemental composition.
Q2: I am not observing the expected molecular ion peak. What could be the issue?
A2: Several factors could lead to a weak or absent molecular ion peak:
-
In-source Fragmentation/Decomposition: this compound might be thermally labile. High temperatures in the ion source (especially in APCI) can cause the loss of the N-oxide oxygen, leading to the observation of a peak corresponding to Canthin-6-one ([M+H-16]⁺) at m/z 221.071.[2]
-
Ionization Efficiency: The choice of ionization technique is critical. Electrospray ionization (ESI) is generally a "softer" ionization method and may be more suitable for observing the intact molecular ion.
-
Sample Purity: Impurities in the sample can suppress the ionization of the target analyte.
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the expected m/z range.
Q3: What are the common fragment ions observed for this compound?
A3: Based on the fragmentation of the parent compound, Canthin-6-one, and the typical behavior of aromatic N-oxides, the following fragment ions can be expected in the positive ion mode ESI-MS/MS spectrum of this compound ([M+H]⁺ at m/z 237.0659):
-
[M+H-O]⁺ (m/z 221.071): This corresponds to the loss of the N-oxide oxygen atom, a characteristic fragmentation for N-oxides.[2][3] This ion will have the same m/z as the protonated Canthin-6-one.
-
[M+H-OH]⁺ (m/z 220.0637): This represents the loss of a hydroxyl radical, another common fragmentation pathway for N-oxides.[3]
-
Further Fragmentation of m/z 221.071: The ion at m/z 221.071 (protonated Canthin-6-one) can further fragment to yield ions observed in the MS/MS of Canthin-6-one, such as m/z 193.076 (loss of CO), m/z 167.061, and m/z 140.050.[4]
Data Presentation
Table 1: Theoretical m/z Values for this compound and its Expected Fragments
| Ion Description | Molecular Formula | Theoretical m/z |
| [M+H]⁺ of this compound | C₁₄H₉N₂O₂⁺ | 237.0659 |
| [M+H-O]⁺ (or [Canthin-6-one+H]⁺) | C₁₄H₉N₂O⁺ | 221.0710 |
| [M+H-OH]⁺ | C₁₄H₈N₂O⁺• | 220.0631 |
| [C₁₃H₉N₂]⁺ (from m/z 221) | C₁₃H₉N₂⁺ | 193.0760 |
| [C₁₂H₇N]⁺• (from m/z 221) | C₁₂H₇N⁺• | 167.0611 |
| [C₁₁H₈]⁺• (from m/z 221) | C₁₁H₈⁺• | 140.0502 |
Table 2: LC-MS/MS Data for Canthin-6-one (Reference Compound) [4]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) |
| 221.071 | 221.072083 | 100 |
| 193.076828 | 44.65 | |
| 167.061813 | 14.92 | |
| 192.068985 | 14.19 | |
| 140.050079 | 13.75 |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific sample matrix.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C (use lower temperatures to minimize in-source decay).
-
Desolvation Gas Flow: Adjust according to the instrument manufacturer's recommendations.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or Low Signal | Poor ionization. | Optimize ESI source parameters (capillary voltage, gas flows). Ensure the mobile phase is compatible with ESI (e.g., contains a protic solvent and an acid). |
| Sample degradation. | Prepare fresh samples. Avoid prolonged exposure to light or high temperatures. | |
| Instrument issue. | Check for leaks, ensure proper solvent flow, and confirm the detector is functioning correctly. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects. | Improve sample cleanup procedures or use a more effective chromatographic separation. | |
| Inconsistent Fragmentation | Fluctuating collision energy. | Ensure the collision cell pressure and energy are stable. |
| Presence of co-eluting isomers or impurities. | Improve chromatographic resolution. | |
| Predominant [M+H-16]⁺ Peak | In-source fragmentation. | Lower the ion source temperature. Use a softer ionization technique if possible. |
Visualizations
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Caption: Troubleshooting workflow for this compound mass spectrometry analysis.
References
- 1. This compound | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canthin-6-One | C14H8N2O | CID 97176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Canthin-6-one N-oxide Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from canthin-6-one N-oxide in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound is a derivative of canthin-6-one, a type of β-carboline alkaloid.[1] Compounds of this class are known for their wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[2][3][4][5] A key characteristic of canthin-6-one alkaloids is their intrinsic fluorescence, meaning they can absorb and emit light.[6] This property is the primary reason for concern in biochemical assays, particularly those that rely on fluorescence detection, as the compound's own optical properties can interfere with the assay signal, potentially leading to false-positive or false-negative results.
Q2: How does this compound interfere with biochemical assays?
The interference of this compound in biochemical assays can occur through several mechanisms, primarily related to its optical and chemical properties:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: this compound may absorb the light emitted by the assay's fluorophore, leading to a decrease in the detected signal and a potential false-negative result.
-
Light Scattering: At higher concentrations, the compound might precipitate or form aggregates that scatter light, affecting the accuracy of absorbance or fluorescence readings.
-
Chemical Reactivity: Although less characterized for this compound specifically, some compounds can react directly with assay components, such as enzymes or substrates, leading to non-specific inhibition or activation.
Q3: Which types of biochemical assays are most susceptible to interference from this compound?
Assays that utilize fluorescence detection are at the highest risk of interference. This includes, but is not limited to:
-
Fluorescence Intensity (FI) Assays: These are highly susceptible to autofluorescence from the test compound.
-
Fluorescence Polarization (FP) Assays: While generally less prone to interference than FI assays, significant autofluorescence can still impact the results.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Interference can occur if the compound's fluorescence overlaps with the emission of the donor or acceptor fluorophores.
-
Enzyme assays using fluorescent substrates: The compound's fluorescence can mask the signal from the product of the enzymatic reaction.
-
Cell-based assays with fluorescent reporters (e.g., GFP): Intracellular accumulation of the compound could lead to confounding fluorescent signals.
Troubleshooting Guides
Problem 1: Suspected False-Positive Result in a Fluorescence-Based Assay
Symptoms:
-
A positive "hit" is observed for this compound in a primary screen.
-
The dose-response curve is atypical or shows a steep drop-off at higher concentrations.
-
The result is not reproducible in orthogonal assays.
Troubleshooting Workflow:
Workflow for troubleshooting a suspected false positive.
Detailed Steps:
-
Perform a Pre-read Counter-Screen: This is a critical first step to assess the intrinsic fluorescence of this compound under your specific assay conditions.
-
Conduct an Orthogonal Assay: If the compound is fluorescent, validate the initial hit using an assay with a different detection method that is not based on fluorescence (e.g., luminescence, absorbance, or mass spectrometry).
-
Analyze the Results:
-
If this compound is active in the orthogonal assay, the original hit is likely valid.
-
If the compound is inactive in the orthogonal assay, the original result was likely a false positive due to autofluorescence.
-
If the compound is not fluorescent but the hit is not reproducible, consider other interference mechanisms like fluorescence quenching or chemical reactivity.
-
Problem 2: Suspected False-Negative Result in a Fluorescence-Based Assay
Symptoms:
-
This compound shows no activity or a weaker than expected activity.
-
The baseline fluorescence in wells containing the compound is lower than in control wells.
Troubleshooting Workflow:
Workflow for troubleshooting a suspected false negative.
Detailed Steps:
-
Perform a Quenching Counter-Screen: This will determine if this compound is absorbing the light emitted by your assay's fluorophore.
-
Conduct an Orthogonal Assay: If quenching is observed, use a non-fluorescence-based orthogonal assay to determine the compound's true activity.
-
Analyze the Results:
-
If the compound is active in the orthogonal assay, the original result was a false negative due to fluorescence quenching.
-
If the compound is inactive in the orthogonal assay, it is likely a true negative.
-
Experimental Protocols
Protocol 1: Pre-read Counter-Screen for Autofluorescence
Objective: To measure the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the dilutions into the wells of an assay plate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and settings as the primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Quenching Counter-Screen
Objective: To determine if this compound quenches the fluorescence of the assay's reporter fluorophore.
Methodology:
-
Prepare a solution of the assay's fluorophore (or a fluorescent product of the enzymatic reaction) at a concentration that gives a robust signal.
-
Prepare a dilution series of this compound.
-
In an assay plate, mix the fluorophore solution with the dilutions of the compound.
-
Include control wells with the fluorophore and assay buffer (no compound).
-
Read the plate on a fluorescence plate reader.
-
Data Analysis: A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
Protocol 3: Orthogonal Assay Confirmation
Objective: To confirm a "hit" from a primary fluorescence-based screen using a different detection modality.
Methodology:
The choice of orthogonal assay depends on the biological target and the primary assay format. Examples include:
-
Luminescence-based assays: If the primary assay measured ATP levels using fluorescence, a luciferase-based ATP detection assay can be used as an orthogonal screen.
-
Absorbance-based assays: For some enzyme assays, a colorimetric substrate can be used to measure activity.
-
Mass Spectrometry (MS)-based assays: Direct measurement of substrate and product by MS can provide a label-free confirmation of enzyme inhibition or activation.
The experimental setup will be specific to the chosen orthogonal assay but should follow the same principles of dose-response testing and appropriate controls.
Quantitative Data on Assay Interference
| Parameter | Description | Example Data Interpretation |
| Autofluorescence Signal | Signal intensity of the compound alone at assay wavelengths. | A signal >3 standard deviations above the background may indicate significant interference. |
| IC50 / EC50 (Primary Assay) | Potency of the compound in the primary fluorescence-based assay. | An IC50 of 5 µM might be observed. |
| IC50 / EC50 (Counter-Screen) | Potency of the compound in an autofluorescence or quenching counter-screen. | If the compound shows an "EC50" for autofluorescence at 7 µM, this suggests the primary assay result is likely an artifact. |
| IC50 / EC50 (Orthogonal Assay) | Potency of the compound in a non-fluorescence-based assay. | If the orthogonal assay shows an IC50 > 100 µM, the primary hit is likely a false positive. |
Signaling Pathway and Workflow Diagrams
Potential interference of this compound in a kinase assay.
This guide provides a framework for identifying and mitigating potential interference from this compound in biochemical assays. By employing systematic troubleshooting and appropriate counter-screens, researchers can ensure the integrity of their screening data and confidently identify true bioactive compounds.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. Canthin-6-One Inhibits Developmental and Tumour-Associated Angiogenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Canthin-6-one Alkaloids from Simaba bahiensis: Isolation, Identification, and Cell-Labeling Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modification of Canthin-6-one N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the modification of canthin-6-one N-oxide and its derivatives to improve biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Category 1: Synthesis and Purification
-
Question: My synthetic yield for a C-2 substituted canthin-6-one derivative is consistently low. What are the common pitfalls in the synthetic route?
-
Answer: Low yields can arise from several factors. A common strategy involves a multi-step synthesis starting from L-tryptophan methyl ester hydrochloride.[1] Key steps to troubleshoot include:
-
Pictet-Spengler Reaction: Ensure anhydrous conditions and the purity of your reagents, dimethoxyacetaldehyde and L-tryptophan methyl ester hydrochloride.
-
Oxidation Step: The oxidation with potassium permanganate (KMnO4) is critical. Monitor the reaction progress carefully to avoid over-oxidation or incomplete reaction.[1]
-
Cyclization: The final condensation and cyclization step to form the canthin-6-one core can be sensitive to temperature and reaction time. The use of acetic anhydride and sodium carbonate at elevated temperatures (e.g., 120 °C) requires careful control.[1]
-
Amidation: When introducing the final amide side chain, ensure the amine reactant is of high purity and consider optimizing the reaction temperature and time (e.g., MeOH at 80 °C for 12 hours).[2] Some published synthetic routes can be complex and time-consuming, with overall low yields (35–55%).[1]
-
-
-
Question: I am struggling with the purification of my final canthin-6-one derivative. What are the most effective chromatographic techniques?
-
Answer: Purification of canthin-6-one alkaloids and their derivatives typically relies on chromatographic methods. For final, high-purity compounds, column chromatography on silica gel (200–300 mesh) is a standard procedure.[1] For separating complex mixtures or for isolating alkaloids from natural extracts, preparative thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC) are also effective.[3] Monitoring fractions by TLC is crucial to ensure proper separation.
-
Category 2: Solubility and Handling
-
Question: My this compound derivative shows poor water solubility, which is complicating my in vitro assays. How can this be improved?
-
Answer: Poor water solubility is a known limitation of the canthin-6-one (CO) scaffold.[1] A successful strategy to overcome this is the chemical modification of the parent molecule. Specifically, introducing hydrophilic nitrogen-containing heterocycles (like N-methyl piperazine) or various amide side chains at the C-2 position has been shown to significantly improve water solubility.[1][2] For instance, certain derivatives have demonstrated a nearly 6-fold increase in water solubility compared to the parent CO compound.[1]
-
-
Question: How should I prepare and store stock solutions of my canthin-6-one compounds for biological experiments?
-
Answer: For in vitro assays, compounds are typically dissolved in a non-aqueous solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[4][5] Prepare a stock solution (e.g., 10-20 mg/mL or 10 mM) in DMSO, which can then be stored at low temperatures (e.g., -20°C or 4°C) until use.[4][6] For the experiment, the stock solution is diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
-
Category 3: Biological Assays and Mechanism of Action
-
Question: I am not observing the expected level of cytotoxicity in my cancer cell line. What factors could be influencing the results?
-
Answer: Several factors can affect the outcome of cytotoxicity assays:
-
Compound Solubility: Ensure your compound is fully dissolved in the culture medium at the tested concentrations. Precipitation will lead to inaccurate results.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to canthin-6-one derivatives. For example, HT29 (colon cancer) cells have shown particular sensitivity to C-2 modified derivatives.[2]
-
Assay Type and Duration: The choice of assay (e.g., MTT, Sulforhodamine B) and the incubation time are critical. A 72-hour incubation period is often used for MTT assays with these compounds.[2]
-
Mechanism of Action: Canthin-6-ones can induce apoptosis, DNA damage, and ferroptosis.[2][7] If your assay only measures one aspect of cell death, you may not capture the full effect.
-
-
-
Question: How can I determine if my canthin-6-one derivative induces apoptosis in cancer cells?
-
Answer: To confirm apoptosis, a combination of methods is recommended:
-
Flow Cytometry: Co-staining cells with Annexin V-FITC and Propidium Iodide (PI) allows for the quantification of early and late apoptotic cells. A significant increase in the Annexin V-positive population indicates apoptosis.[2]
-
Western Blot Analysis: Probe for key proteins in the apoptotic pathway. An increase in the expression of cleaved-caspase 3 and a decrease in the anti-apoptotic protein Bcl-2 are strong indicators of apoptosis.[2][7]
-
Caspase Activation: Canthin-6-one and its derivatives have been shown to induce the activation of caspase-3, caspase-8, and caspase-9.[8][9]
-
-
-
Question: What are the known molecular targets or signaling pathways affected by canthin-6-one derivatives?
-
Answer: Canthin-6-ones exert their effects by modulating several key signaling pathways. They are known to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[8][10] This is often achieved through the downregulation of the NF-κB and Akt pathways. Some derivatives can also increase levels of reactive oxygen species (ROS), leading to mitochondrial damage, DNA damage, and ultimately inducing apoptosis and ferroptosis.[2][7]
-
Quantitative Data Summary
The tables below summarize the biological activity and improved physicochemical properties of novel canthin-6-one (CO) derivatives modified at the C-2 position.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of C-2 Modified Canthin-6-one Derivatives Data represents the mean of three independent experiments. Lower IC₅₀ values indicate higher potency.
| Compound | HT29 (Colon) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| Canthin-6-one (CO) | 8.6 | 9.5 | 10.7 | 7.6 |
| Derivative 8f | 2.5 | 3.4 | 4.1 | 3.5 |
| Derivative 8g | 1.9 | 2.5 | 3.8 | 2.9 |
| Derivative 8h | 1.0 | 1.5 | 1.9 | 1.2 |
| Derivative 8i | 1.5 | 2.1 | 2.8 | 2.2 |
(Data sourced from Ding et al., ACS Omega, 2023).[1][2]
Table 2: Water Solubility of Selected Canthin-6-one Derivatives
| Compound | Water Solubility (µg/mL) | Improvement vs. CO |
| Canthin-6-one (CO) | 15.6 ± 2.1 | - |
| Derivative 8f | 78.5 ± 5.5 | ~5.0x |
| Derivative 8g | 92.9 ± 4.8 | ~6.0x |
| Derivative 8h | 65.7 ± 3.9 | ~4.2x |
| Derivative 8i | 72.4 ± 4.1 | ~4.6x |
(Data sourced from Ding et al., ACS Omega, 2023).[1]
Detailed Experimental Protocols
Protocol 1: General Synthesis of C-2 Amide Canthin-6-one Derivatives (e.g., Compound 8h)
This protocol is adapted from the synthetic route described by Ding et al.[1][2]
-
Step A: Pictet-Spengler Reaction: React L-tryptophan methyl ester hydrochloride (1) with dimethoxyacetaldehyde (2) in dichloromethane (DCM) with trifluoroacetic acid (CF3COOH) at room temperature for 6 hours to yield intermediate 3.
-
Step B: Oxidation: Oxidize intermediate 3 with potassium permanganate (KMnO4) in tetrahydrofuran (THF) at room temperature for 12 hours to afford compound 4.
-
Step C: Hydrolysis: Hydrolyze compound 4 using acetic acid and water at 90 °C for 1 hour to provide intermediate 5.
-
Step D: Cyclization: React intermediate 5 with acetic anhydride and sodium carbonate (Na2CO3) at 120 °C for 5 hours to form the key intermediate 6.
-
Step E: Amidation: Treat intermediate 6 with the desired substituted primary amine (e.g., 1-methylpiperazine for compound 8h) in methanol (MeOH) at 80 °C for 12 hours to produce the final target compound.
-
Purification: Purify the final product using column chromatography on silica gel.
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[2]
-
Cell Seeding: Seed cancer cells (e.g., HT29) into 96-well plates at a density of 5 × 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the canthin-6-one derivatives (e.g., 0.5, 1.0, 2.0, 5.0, 12.5 µM) in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations: Pathways and Workflows
Caption: General workflow for synthesis and evaluation of novel canthin-6-one derivatives.
Caption: Synthetic pathway for C-2 amide derivatives of canthin-6-one.
Caption: Simplified signaling pathway for apoptosis induced by a canthin-6-one derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07034K [pubs.rsc.org]
- 7. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Canthin-6-one N-oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Canthin-6-one N-oxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of Canthin-6-one and its subsequent N-oxidation.
Synthesis of Canthin-6-one via Pictet-Spengler Reaction
-
Q1: My Pictet-Spengler reaction to form the Canthin-6-one precursor is showing low yield. What are the possible causes and solutions?
-
A1: Low yields in the Pictet-Spengler reaction can stem from several factors.[1] Firstly, ensure your starting materials, particularly the aldehyde, are pure, as impurities can lead to side reactions. The reaction is acid-catalyzed; ensure the appropriate acid (e.g., trifluoroacetic acid) is used at the correct concentration.[2] Reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[3] Driving the reaction to completion by removing water, for example, by using a Dean-Stark apparatus in an appropriate solvent, can also improve yields.
-
-
Q2: I am observing the formation of multiple byproducts in my Pictet-Spengler reaction. How can I minimize these?
-
A2: Side product formation is a common issue. The choice of acid catalyst and reaction temperature can significantly influence the reaction's selectivity. Experiment with milder acids or lower temperatures to see if byproduct formation is reduced. Additionally, the order of addition of reagents can sometimes affect the outcome. A slow, controlled addition of the aldehyde to the reaction mixture may help in minimizing side reactions. Purification of the intermediate product by column chromatography before proceeding to the next step is highly recommended.[2]
-
-
Q3: How can I effectively purify the crude Canthin-6-one product?
-
A3: Purification of Canthin-6-one can be achieved through column chromatography on silica gel.[2][3] A gradient elution system, for example, with a mixture of dichloromethane (DCM) and methanol or n-hexane and ethyl acetate, has been shown to be effective.[2][3] Recrystallization from an appropriate solvent system can also be employed to obtain a high-purity product. The choice of solvent for recrystallization will depend on the polarity of the impurities.
-
N-Oxidation of Canthin-6-one
-
Q4: What are the recommended oxidizing agents for the N-oxidation of Canthin-6-one, and what are the typical reaction conditions?
-
A4: meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidant for the N-oxidation of heterocyclic compounds like Canthin-6-one.[4] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or chloroform at room temperature.[5] The amount of m-CPBA used is crucial; typically 1.1 to 1.5 equivalents are sufficient. Using a large excess can lead to over-oxidation or side reactions. Another potential oxidant is hydrogen peroxide in acetic acid, though this may require heating and longer reaction times.[6]
-
-
Q5: The N-oxidation reaction is not going to completion. What should I do?
-
A5: If the reaction is sluggish, you can try slightly increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC, comparing the spot of your starting material with the more polar N-oxide product. Ensure your m-CPBA is fresh, as it can degrade over time.[7] If using hydrogen peroxide/acetic acid, ensure the concentration of the reagents is appropriate and consider increasing the temperature.
-
-
Q6: I am having trouble purifying the this compound from the reaction mixture. What is the best approach?
-
A6: The main byproduct from an m-CPBA oxidation is meta-chlorobenzoic acid, which can complicate purification.[8] A common workup procedure involves washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, to remove the acidic byproduct.[8] this compound is a polar compound, so column chromatography on silica gel is an effective purification method.[9] A polar solvent system, such as a gradient of methanol in dichloromethane, is typically required for elution.[9] Due to their high polarity, N-oxides can sometimes be challenging to elute, so careful optimization of the solvent system is necessary.[9]
-
-
Q7: My final this compound product seems unstable. How should I store it?
-
A7: N-oxides can be sensitive to light and heat. It is advisable to store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Data Summary
The following tables summarize key quantitative data for the synthesis of Canthin-6-one and its N-oxide derivative based on literature values.
Table 1: Synthesis of Canthin-6-one Derivatives via Pictet-Spengler and Subsequent Reactions [10]
| Step | Reagents and Conditions | Yield (%) |
| Pictet-Spengler Cyclization | CF3COOH, DCM, rt, 6 h | 90 |
| Oxidation | KMnO4, THF, rt, 12 h | 72 |
| Hydrolysis | CH3COOH, H2O, 90 °C, 1 h | 95 |
| Condensation Cyclization | Acetic anhydride, Na2CO3, 120 °C, 5 h | 80 |
Table 2: N-Oxidation of Canthin-6-one Analogue [5]
| Substrate | Oxidizing Agent (Equivalents) | Solvent | Reaction Time | Yield (%) |
| Canthin-6-one Analogue | m-CPBA (3 equiv) | CH2Cl2 | 18 h | 75 |
Experimental Protocols
Protocol 1: Synthesis of Canthin-6-one via Pictet-Spengler Reaction (Adapted from literature) [3][10]
-
Reaction Setup: To a stirred solution of the appropriate tryptamine derivative in dichloromethane (DCM), add 1.1 equivalents of the desired aldehyde at room temperature.
-
Acid Catalysis: Add trifluoroacetic acid (TFA) (typically 1.0-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Intermediate Steps: The crude product from the Pictet-Spengler reaction may require further steps such as oxidation and cyclization to yield Canthin-6-one. A typical oxidation step involves using an oxidizing agent like potassium permanganate (KMnO4) in a suitable solvent like THF. The subsequent cyclization can be achieved by heating in acetic anhydride with a base like sodium carbonate.
-
Purification: Purify the crude Canthin-6-one by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in n-hexane).
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve Canthin-6-one in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Oxidation: Add 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (the N-oxide product will be more polar than the starting material).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a polar eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Potential Signaling Pathways of Heterocyclic N-Oxides
Caption: Potential signaling pathways modulated by heterocyclic N-oxides.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Canthin-6-one N-oxide Research: Technical Support Center
Welcome to the technical support center for Canthin-6-one N-oxide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
1. Synthesis and Purification
-
Q1: I am having trouble with the N-oxidation of Canthin-6-one. What are the common pitfalls?
A1: Common challenges in the N-oxidation of Canthin-6-one include incomplete conversion, formation of side products, and difficulties in purifying the final product. The choice of oxidizing agent is critical; meta-chloroperoxybenzoic acid (m-CPBA) is commonly used, but over-oxidation can occur. The reaction is also sensitive to solvent and temperature. Purification can be challenging due to the high polarity of the N-oxide.
-
Q2: My purified this compound sample shows impurities in the NMR spectrum. What could be the cause?
A2: Impurities can arise from several sources. Incomplete reaction or side reactions during synthesis are common culprits. Additionally, the compound may degrade if exposed to light or stored improperly. Residual solvent from purification can also be a source of impurity peaks in your NMR spectrum. Ensure your starting material is pure and that you are using appropriate purification techniques, such as column chromatography with a polar mobile phase or recrystallization.
2. Solubility and Stability
-
Q3: this compound is poorly soluble in my aqueous assay buffer. How can I improve its solubility?
A3: this compound has low aqueous solubility. It is best to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer for the final working concentration.[1] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility issues persist, consider using a non-ionic surfactant like Tween 80 or Pluronic F-68 at a low concentration in your buffer.
-
Q4: How should I store my this compound samples?
A4: For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment as the compound may be less stable in aqueous environments.
3. Biological Assays
-
Q5: I am observing inconsistent results in my cytotoxicity assays (e.g., MTT, XTT). What could be the problem?
A5: this compound, like other canthin-6-ones, is a yellow-colored and fluorescent compound.[2][3] This can interfere with colorimetric and fluorometric assays. For MTT and XTT assays, the yellow color of the compound can absorb light at the same wavelength as the formazan product, leading to inaccurate readings. Additionally, the compound's inherent fluorescence may interfere with assays that use fluorescent readouts. It is crucial to include compound-only controls (no cells) to check for background absorbance or fluorescence.
-
Q6: How can I mitigate the interference of this compound in my assays?
A6: To mitigate interference, you can use alternative assays that are less prone to colorimetric or fluorescent interference. For cytotoxicity, consider using a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or a crystal violet assay, which stains total cellular protein. If you must use an absorbance-based assay, ensure you subtract the background absorbance from your compound-only controls. For fluorescence-based assays, choose fluorescent dyes with excitation and emission spectra that do not overlap with those of this compound.
-
Q7: My anti-inflammatory assay results are variable. What factors should I consider?
A7: Variability in anti-inflammatory assays can be due to several factors. Ensure your cell model (e.g., LPS-stimulated macrophages) is responding consistently to the inflammatory stimulus. The timing of compound treatment relative to stimulation is also critical. Furthermore, ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Always perform a concurrent cytotoxicity assay at the same concentrations to confirm that the reduction in inflammatory markers is not simply due to cell death.
Troubleshooting Guides
1. Synthesis of this compound
| Problem | Possible Cause | Suggested Solution |
| Low yield of N-oxide | Incomplete reaction. | Increase the molar excess of the oxidizing agent (e.g., m-CPBA). Optimize reaction time and temperature. |
| Degradation of the product. | Perform the reaction at a lower temperature and protect it from light. | |
| Multiple spots on TLC | Formation of side products. | Use a milder oxidizing agent or optimize reaction conditions. |
| Impure starting material. | Purify the Canthin-6-one starting material before N-oxidation. | |
| Difficulty in purification | High polarity of the N-oxide. | Use a more polar solvent system for column chromatography (e.g., dichloromethane/methanol gradient).[4] Consider using a different stationary phase like alumina. |
2. Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High background in MTT/XTT assay | Interference from compound color. | Include a "compound only" control (no cells) and subtract the background absorbance. |
| Inconsistent fluorescence readings | Compound's inherent fluorescence. | Measure the fluorescence of the compound alone at the assay's excitation/emission wavelengths. Choose a fluorescent dye with non-overlapping spectra. |
| Discrepancy between different cytotoxicity assays | Assay-specific interference. | Use multiple assays based on different principles (e.g., metabolic activity, membrane integrity, total cell number) to confirm results. The LDH assay is often a good orthogonal choice.[5][6][7] |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline based on the synthesis of related compounds. Optimization may be required.
-
Dissolve Canthin-6-one: Dissolve Canthin-6-one in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cool the solution: Cool the solution to 0°C in an ice bath.
-
Add oxidizing agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in the same solvent to the cooled solution with stirring.
-
Monitor the reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quench the reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
2. Cytotoxicity Assay (LDH Release)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for maximum LDH release (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
LDH Measurement: After incubation, carefully collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Quantitative Data
The following table summarizes the reported cytotoxic and anti-inflammatory activities of this compound and its derivatives.
| Compound | Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| 9-methoxycanthin-6-one-N-oxide | Cytotoxicity | Melanoma cell line | 6.5 µM | [8] |
| 9-hydroxycanthin-6-one-N-oxide | Cytotoxicity | Melanoma cell line | 7.0 µM | [8] |
| Canthin-6-one | Anti-inflammatory (NF-κB inhibition) | LPS-stimulated macrophages | 1 and 5 µM | [9] |
| 5-methoxycanthin-6-one | Anti-inflammatory | Carrageenan-induced rat paw edema | ED50 = 60.84 mg/Kg | [10] |
| 9-hydroxycanthin-6-one | Anti-inflammatory (NF-κB inhibition) | LPS-stimulated macrophages | IC50 = 7.4 µM | [8] |
Visualizations
Caption: Experimental workflow for this compound research.
Caption: Canthin-6-one signaling pathway inhibition.
References
- 1. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Fluorescent Canthin-6-one Alkaloids from Simaba bahiensis: Isolation, Identification, and Cell-Labeling Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Canthin-6-one vs. Canthin-6-one N-oxide: A Comparative Review of Biological Activities
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of canthin-6-one and its N-oxide derivative. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.
Canthin-6-one, a β-carboline alkaloid, and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities. These compounds, isolated from various plant species, microorganisms, and marine organisms, have shown potential as therapeutic agents.[1][2][3][4] This guide focuses on the comparative biological activities of canthin-6-one and its oxidized form, canthin-6-one N-oxide, to provide a clear overview for researchers in drug discovery and development.
Summary of Biological Activities
| Biological Activity | Canthin-6-one | This compound & its Derivatives | Key Findings |
| Cytotoxicity/Antiproliferative | IC50: 7.6–10.7 μM (various cancer cell lines)[1][5] | 9-methoxycanthin-6-one-N-oxide IC50: 6.5 μM (melanoma); 9-hydroxycanthin-6-one-N-oxide IC50: 7.0 μM (melanoma)[2] | Canthin-6-one and N-oxide derivatives of canthin-6-one exhibit cytotoxic effects against a range of cancer cell lines. Direct comparative data for the parent N-oxide is limited. |
| Anti-inflammatory | Inhibits NF-κB and Akt pathways; reduces NO, TNF-α, and IL-6 production.[6][7] | Derivatives show inhibition of NO release.[8] | Canthin-6-one demonstrates potent anti-inflammatory activity by modulating key inflammatory signaling pathways. Data for the parent N-oxide is not readily available. |
| Antimicrobial | Active against C. albicans, C. neoformans, and S. aureus.[4] | General antifungal, leishmanicidal, and trypanocidal activities reported.[9] | Both compounds exhibit antimicrobial properties, though specific comparative data on their efficacy (e.g., MIC values) is scarce. |
| Antiparasitic | - | Orally active against Trypanosoma cruzi.[9] | This compound has been specifically noted for its antiparasitic properties. |
| Antioxidant | Radical scavenging activity reported.[7] | - | Canthin-6-one possesses antioxidant properties, a common feature of many biologically active natural products. |
Detailed Biological Activity Data
Cytotoxicity
Canthin-6-one has demonstrated significant cytotoxic activity against various human cancer cell lines. In a study evaluating a series of novel canthin-6-one derivatives, the parent compound, canthin-6-one (CO), was used as a point of comparison. The 50% inhibitory concentration (IC50) values for canthin-6-one were determined to be in the range of 7.6–10.7 μM across four different cancer cell lines: HT29 (colon), H1975 (lung), A549 (lung), and MCF-7 (breast).[1][5] Another study reported that 9-methoxycanthin-6-one and canthin-6-one showed significant cytotoxicity against human lung cancer (A-549) and human breast cancer (MCF-7) cell lines.[10]
While direct cytotoxic data for the parent this compound is limited in the reviewed literature, studies on its derivatives provide insights into its potential activity. For instance, 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide, isolated from Eurycoma longifolia, were found to be cytotoxic to a melanoma cell line with IC50 values of 6.5 μM and 7.0 μM, respectively.[2]
Table 1: Comparative Cytotoxicity (IC50, μM)
| Compound | HT29 (Colon) | H1975 (Lung) | A549 (Lung) | MCF-7 (Breast) | Melanoma |
| Canthin-6-one | 7.6 - 10.7[1][5] | 7.6 - 10.7[1][5] | 7.6 - 10.7[1][5] | 7.6 - 10.7[1][5] | - |
| 9-methoxycanthin-6-one-N-oxide | - | - | - | - | 6.5[2] |
| 9-hydroxycanthin-6-one-N-oxide | - | - | - | - | 7.0[2] |
Note: A direct comparison between canthin-6-one and this compound from a single study is not available. Data is compiled from different studies.
Anti-inflammatory Activity
Canthin-6-one has been shown to possess potent anti-inflammatory properties. It exerts its effects by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Akt pathways in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] The underlying mechanism is thought to involve the suppression of Toll-like receptor 8 (TLR8)-mediated NF-κB and p38 mitogen-activated protein kinase (MAPK) pathways.[2]
Information on the anti-inflammatory activity of this compound is less detailed. However, studies on canthin-6-one derivatives, including N-oxides, have indicated an inhibitory effect on NO release in LPS-stimulated RAW264.7 cells, suggesting a potential role in modulating inflammatory responses.[8]
Signaling Pathway of Canthin-6-one in Inflammation
Caption: Canthin-6-one's anti-inflammatory mechanism.
Antimicrobial Activity
Canthin-6-one has demonstrated notable antimicrobial effects. A study on synthetically produced canthin-6-one alkaloids revealed high inhibition rates against the fungi Candida albicans (95.7%) and Cryptococcus neoformans (96.9%) at a concentration of 50 µg/mL. It also showed significant activity against the bacterium Staphylococcus aureus, with inhibition rates ranging from 88.1% to 99.8%.[4]
The antimicrobial profile of this compound is less defined in the literature, with general reports of its antifungal, leishmanicidal, and trypanocidal activities.[9] A direct comparison of the minimum inhibitory concentrations (MICs) of canthin-6-one and its N-oxide against a panel of microbes is not currently available.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of canthin-6-one and its derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HT29) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of canthin-6-one or this compound and incubate for an additional 48 to 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol Details:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Pre-treat the cells with various concentrations of canthin-6-one or this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antimicrobial Assay (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms can be determined using the broth microdilution method.[4]
Protocol Details:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of canthin-6-one or this compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
Both canthin-6-one and its N-oxide derivatives exhibit a range of promising biological activities. Canthin-6-one has been more extensively studied, with significant data supporting its cytotoxic and anti-inflammatory effects, including well-defined mechanisms of action. This compound and its derivatives also show potential, particularly in the areas of cytotoxicity and antiparasitic activity. However, a direct comparative analysis of the parent compounds is lacking in the current literature. Further side-by-side studies are warranted to fully elucidate their comparative efficacy and potential therapeutic applications. This guide provides a foundation for such future investigations by consolidating the existing data and outlining the key experimental methodologies.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canthin-6-one (CO) from Picrasma quassioides (D.Don) Benn. ameliorates lipopolysaccharide (LPS)-induced astrocyte activation and associated brain endothelial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Canthin-6-one N-oxide's Anti-inflammatory Potential
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory effects of Canthin-6-one N-oxide, benchmarked against established alternatives. This guide synthesizes available experimental data, details methodologies for key assays, and visualizes implicated signaling pathways.
Executive Summary
Canthin-6-one alkaloids, a class of naturally occurring compounds, have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for a range of inflammatory diseases.[1][2] This guide focuses on this compound, a derivative of the parent compound canthin-6-one. While direct and extensive research on the anti-inflammatory effects of this compound is limited, this document provides a comparative overview based on the broader canthin-6-one class and its other derivatives. The available data suggests that canthin-6-ones exert their anti-inflammatory effects by modulating key signaling pathways, including NF-κB and the NLRP3 inflammasome, thereby inhibiting the production of pro-inflammatory mediators.[3][4] This guide presents a comparative analysis of the anti-inflammatory activity of canthin-6-one derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. Detailed experimental protocols for standard in vivo and in vitro anti-inflammatory models are also provided to facilitate further research and validation.
Comparative Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of canthin-6-one and 5-methoxycanthin-6-one using the carrageenan-induced rat paw edema model, a classic in vivo assay for acute inflammation, utilized diclofenac as a positive control. The results, as summarized in the table below, demonstrate the dose-dependent anti-inflammatory activity of these canthinone alkaloids.
| Compound | Administration Route | Dose (mg/kg) | Anti-inflammatory Effect (ED₅₀ mg/kg) | Reference |
| Canthin-6-one | Oral (p.o.) | 10-100 | 96.64 ± 0.012 | [5] |
| 5-methoxycanthin-6-one | Oral (p.o.) | 10-100 | 60.84 ± 0.010 | [5] |
| Diclofenac | Intraperitoneal (i.p.) | - | 1.994 ± 0.002 | [5] |
Table 1: In Vivo Anti-inflammatory Activity of Canthinone Alkaloids Compared to Diclofenac. The data indicates that while the tested canthinones exhibit anti-inflammatory activity, a significantly higher dose is required to achieve the effective dose 50 (ED₅₀) compared to diclofenac in this model.[5] It is important to note that the route of administration for the canthinones was oral, while diclofenac was administered intraperitoneally, which can influence bioavailability and subsequent efficacy.
Mechanistic Insights: Modulation of Inflammatory Pathways
The anti-inflammatory properties of the canthin-6-one class of compounds are attributed to their ability to interfere with key signaling pathways that orchestrate the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB pathway and the NLRP3 inflammasome.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[4] Studies on canthin-6-one and its derivatives have shown their ability to suppress the activation of the NF-κB pathway.[3][4] This is achieved by inhibiting the phosphorylation of key signaling molecules, which ultimately prevents the translocation of NF-κB into the nucleus and the subsequent transcription of inflammatory genes.
Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. Studies on a derivative, methyl canthin-6-one-2-carboxylate, have demonstrated its ability to suppress the activation of the NLRP3 inflammasome.[6] This inhibition is thought to occur by preventing the assembly of the inflammasome complex and the subsequent activation of caspase-1.
Figure 2: Postulated Inhibition of the NLRP3 Inflammasome by this compound.
Experimental Protocols
To facilitate the validation and further exploration of this compound's anti-inflammatory effects, this section provides detailed methodologies for two standard and widely accepted experimental models.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is a benchmark for assessing the efficacy of acute anti-inflammatory agents.
Workflow:
Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., diclofenac, 10 mg/kg, i.p.), and treatment groups receiving different doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.). The test compounds are administered 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately after carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours thereafter using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophages.
Workflow:
Figure 4: Experimental Workflow for LPS-Induced Inflammation in Macrophages.
Detailed Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating and Treatment: Cells are seeded in 24-well plates at a density of 1x10⁶ cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: After pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
Prostaglandin E₂ (PGE₂): The concentration of PGE₂ in the supernatant is measured using a specific ELISA kit.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated by comparing the levels in the drug-treated, LPS-stimulated cells to the levels in the LPS-stimulated cells without drug treatment.
Conclusion and Future Directions
The available evidence on canthin-6-one and its derivatives strongly suggests that this compound holds promise as a potential anti-inflammatory agent. Its putative mechanism of action through the inhibition of the NF-κB and NLRP3 inflammasome pathways aligns with current strategies in anti-inflammatory drug discovery. However, to fully validate its therapeutic potential, further research is imperative.
Future studies should focus on:
-
Direct evaluation of this compound: Conducting in vivo and in vitro studies specifically on this compound to determine its anti-inflammatory efficacy and potency.
-
Head-to-head comparative studies: Performing direct comparative analyses of this compound against established NSAIDs like diclofenac, ibuprofen, and aspirin to benchmark its performance.
-
Elucidation of molecular mechanisms: Investigating the precise molecular targets and the detailed effects of this compound on the NF-κB and NLRP3 inflammasome signaling pathways.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to establish its safety profile.
By addressing these research gaps, the scientific community can ascertain the true therapeutic value of this compound in the management of inflammatory disorders.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canthin-6-one (CO) from Picrasma quassioides (D.Don) Benn. ameliorates lipopolysaccharide (LPS)-induced astrocyte activation and associated brain endothelial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Trypanocidal Activity of Canthin-6-one N-oxide and Benznidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Canthin-6-one N-oxide and the established anti-Chagas disease drug, benznidazole. The following sections present available experimental data, detail the methodologies employed in key studies, and visualize relevant biological pathways and experimental workflows.
Quantitative Data Summary
Table 1: In Vivo Trypanocidal Activity Against Trypanosoma cruzi in a Murine Model
| Compound | Dosage | Administration Route | Parasitemia Reduction | Survival Rate (Chronic Model) | Reference |
| This compound | 5 mg/kg/day for 2 weeks | Oral / Subcutaneous | Not explicitly stated for N-oxide alone, but the alkaloidal extract showed high parasitological clearance. | Not explicitly stated for N-oxide alone, but Canthin-6-one induced 80-100% survival. | [1] |
| Benznidazole | 50 mg/kg/day for 2 weeks | Oral | Significantly reduced | Not explicitly stated in this study, but used as a reference drug. | [1] |
Table 2: In Vitro Activity of Benznidazole Against Trypanosoma cruzi
| Parasite Stage | T. cruzi Strain(s) | IC50 (µM) | Reference |
| Epimastigotes | Various | 7.6 - 32 | [2] |
| Amastigotes | Tulahuen | ~2.0 | [3] |
| Trypomastigotes | Y | ~5.0 | [4] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | CC50 | Reference |
| This compound | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [5] |
| Benznidazole | Vero cells | >100 µM | [6] |
Experimental Protocols
In Vivo Trypanocidal Activity in a Murine Model of Chagas Disease
This protocol is based on the methodology described by Ferreira et al. (2007)[1].
-
Animal Model: Male BALB/c mice are used.
-
Parasite Inoculation: Mice are infected intraperitoneally with blood trypomastigotes of a specific Trypanosoma cruzi strain.
-
Treatment Groups:
-
Control group (infected, untreated).
-
This compound group (treated orally or subcutaneously with 5 mg/kg/day for 14 days).
-
Benznidazole group (treated orally with 50 mg/kg/day for 14 days).
-
-
Parasitemia Monitoring: Parasitemia is monitored by microscopic examination of fresh blood samples collected from the tail vein at regular intervals. The number of parasites per milliliter of blood is determined.
-
Survival Rate: In the chronic phase model, the survival of the animals in each group is recorded over a specified period.
-
Serological Analysis: At the end of the experiment, blood is collected for serological tests to detect the presence of anti-T. cruzi antibodies.
In Vitro Cytotoxicity Assay on Vero Cells
This is a general protocol for assessing the cytotoxicity of compounds on a mammalian cell line.
-
Cell Culture: Vero cells (from African green monkey kidney) are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The test compounds (this compound and benznidazole) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Cell Treatment: A suspension of Vero cells is seeded into 96-well microplates. After cell attachment, the medium is replaced with fresh medium containing different concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Mechanism of Action and Experimental Workflow
Caption: Mechanisms of Action and Experimental Workflow.
In Vivo Experimental Design
Caption: In Vivo Experimental Design for Trypanocidal Activity.
Discussion
The available data indicates that this compound is a compound of interest for its trypanocidal properties, as demonstrated in in vivo studies. The parent compound, canthin-6-one, has shown significant activity in reducing parasitemia and increasing survival in mice infected with T. cruzi[1]. While specific in vivo data for the N-oxide derivative is part of a broader study, the overall findings for canthinone alkaloids are promising.
Benznidazole remains the standard clinical treatment for Chagas disease. Its mechanism of action is relatively well-understood and involves the production of reactive metabolites within the parasite, leading to widespread damage to macromolecules[7][8].
A key limitation in the direct comparison of these two compounds is the absence of publicly available in vitro IC50 data for this compound against T. cruzi. Such data would be crucial for a more precise evaluation of its intrinsic anti-parasitic potency. Furthermore, while some cytotoxicity data for this compound exists, it was not performed on a cell line typically used in the primary screening for anti-trypanosomal drug discovery, such as Vero cells.
The proposed mechanism of action for N-oxide-containing heterocycles, including potential effects on mitochondrial function in T. cruzi, warrants further investigation to elucidate the specific molecular targets of this compound[9].
References
- 1. From Benznidazole to New Drugs: Nanotechnology Contribution in Chagas Disease [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of canthin-6-one alkaloids from Zanthoxylum chiloperone on Trypanosoma cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
Unveiling the Potency of Canthin-6-one N-oxide Derivatives: A Comparative Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of canthin-6-one N-oxide derivatives, detailing their structure-activity relationships, particularly in the realms of anticancer and antimicrobial activities. This document synthesizes experimental data from multiple studies to offer an objective overview of their performance against various cell lines and microbial strains.
Canthin-6-one, a β-carboline alkaloid, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an N-oxide moiety to the canthin-6-one scaffold has been explored as a strategy to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide focuses on the structure-activity relationship (SAR) of these N-oxide derivatives, presenting a comparative analysis of their potency.
Comparative Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. The introduction of hydroxyl and methoxy groups at various positions on the this compound core has been shown to influence their anticancer activity significantly.
Below is a summary of the reported 50% inhibitory concentration (IC₅₀) values for key this compound derivatives against various cancer cell lines.
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9-methoxycanthin-6-one-N-oxide | 9-OCH₃ | Breast, Colon, Fibrosarcoma, Lung, Melanoma, Epidermoid | Data not specified | [3] |
| 9-hydroxycanthin-6-one-N-oxide | 9-OH | Breast, Colon, Fibrosarcoma, Lung, Melanoma, Epidermoid | Data not specified | [3] |
| Canthin-6-one | Unsubstituted | Lung (A-549), Breast (MCF-7) | Data not specified | [3] |
| 9-methoxycanthin-6-one | 9-OCH₃ | Ovarian (A2780) | 4.04 ± 0.36 | [3] |
| Ovarian (SKOV-3) | 5.80 ± 0.40 | [3] | ||
| Breast (MCF-7) | 15.09 ± 0.99 | [3] | ||
| Colorectal (HT-29) | 3.79 ± 0.069 | [3] | ||
| Melanoma (A375) | 5.71 ± 0.20 | [3] | ||
| Cervical (HeLa) | 4.30 ± 0.27 | [3] | ||
| Compound 8h | C-2 amide side chain with N-methyl piperazine | Colon (HT29) | 1.0 ± 0.1 | [1][4] |
| Lung Adenocarcinoma (H1975) | 1.9 ± 0.2 | [4] | ||
| Lung (A549) | 1.5 ± 0.1 | [4] | ||
| Breast (MCF-7) | 1.7 ± 0.3 | [4] | ||
| Normal Colon Epithelial (CCD841) | 17.1 ± 2.5 | [1] |
Structure-Activity Relationship Insights
The available data, while not exhaustive for a wide range of N-oxide derivatives, allows for some preliminary SAR observations. The cytotoxic effects of 9-methoxycanthin-6-one-N-oxide and 9-hydroxycanthin-6-one-N-oxide across multiple cancer cell lines suggest that substitution at the C-9 position is a key determinant of anticancer activity.[3]
Furthermore, a study on novel canthin-6-one derivatives with amide side chains at the C-2 position demonstrated that the introduction of a hydrophilic nitrogen-containing group significantly enhances cytotoxic potency.[4] Specifically, compound 8h , featuring an N-methylpiperazine group, exhibited the most potent antiproliferative activity, with IC₅₀ values in the low micromolar range against several cancer cell lines.[1][4] This suggests that modifications at the C-2 position can substantially improve the anticancer efficacy of the canthin-6-one scaffold. Interestingly, this derivative showed significantly lower cytotoxicity against a normal cell line (CCD841), indicating a degree of cancer cell selectivity.[1]
Mechanisms of Action: Apoptosis and Ferroptosis Induction
The anticancer activity of canthin-6-one derivatives is often attributed to their ability to induce programmed cell death. Studies have shown that these compounds can trigger apoptosis through the activation of caspases.[5] For instance, canthin-6-one has been reported to induce the activation of caspase-8, caspase-9, and caspase-3.[5]
More recent investigations into the mechanism of action of highly active derivatives, such as compound 8h , have revealed a multi-faceted approach to inducing cell death. This compound was found to upregulate the levels of reactive oxygen species (ROS), leading to mitochondrial damage.[4] This increase in ROS can subsequently trigger both apoptosis and another form of programmed cell death known as ferroptosis. The induction of apoptosis is mediated by the regulation of apoptosis-associated proteins like Bcl-2 and cleaved-caspase 3, while ferroptosis is induced by reducing glutathione (GSH) levels and inhibiting glutathione peroxidase 4 (GPX4) expression, which leads to an increase in lipid peroxidation.[4]
Caption: Signaling pathway of a potent canthin-6-one derivative.
Antimicrobial Activity
In addition to their anticancer properties, canthin-6-one derivatives have demonstrated notable antimicrobial activity. A study evaluating a series of synthesized canthin-6-ones against various microbial strains revealed that several compounds exhibited significant inhibitory effects, particularly against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus at a concentration of 50 µg/mL.[2]
While specific data for a wide range of N-oxide derivatives is limited in the reviewed literature, the general antimicrobial potential of the canthin-6-one scaffold is evident. Further investigation into the antimicrobial properties of N-oxide derivatives is warranted to establish a clear structure-activity relationship in this context.
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the canthin-6-one derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the canthin-6-one derivatives and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Caption: Workflow of the MTT assay for cytotoxicity.
Antimicrobial Activity Assay (Micro-dilution Method)
The antimicrobial activity of the compounds is typically determined using the micro-dilution method in 96-well microplates.
-
Preparation of Inoculum: Microbial strains are cultured in appropriate broth overnight, and the suspension is diluted to a final concentration of approximately 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the growth medium in the wells of a 96-well plate.
-
Inoculation: An equal volume of the microbial inoculum is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data indicates that substitutions at the C-2 and C-9 positions of the canthin-6-one scaffold are critical for enhancing biological activity. In particular, the introduction of hydrophilic, nitrogen-containing side chains at the C-2 position appears to be a highly effective strategy for increasing anticancer potency and selectivity. The multifaceted mechanism of action, involving the induction of both apoptosis and ferroptosis, offers multiple avenues for therapeutic intervention. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is essential to fully elucidate their structure-activity relationships and to identify lead candidates for preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids | MDPI [mdpi.com]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 4. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Canthin-6-one N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Canthin-6-one N-oxide and its derivatives, focusing on their mechanism of action as potential therapeutic agents. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in oncology, immunology, and parasitology.
Anti-Cancer Activity: Proliferation, Apoptosis, and Cell Cycle Arrest
This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms underlying this anti-cancer activity involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.
Comparative Cytotoxicity of Canthin-6-one Derivatives
The following table summarizes the in vitro cytotoxic activity of this compound and related compounds against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 6.5 | [1] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 7.0 | [1] |
| Canthin-6-one | PC-3 | Prostate Cancer | Not specified, but showed strong anti-proliferative effect | [1][2] |
| 10-Methoxy-canthin-6-one | AML Cells | Leukemia | EC50: 5.1 - 6.0 | [3] |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [4] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [4] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [4] | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [4] | |
| 9-Hydroxycanthin-6-one | Ovarian Cancer Cells | Ovarian Cancer | Potent cytotoxicity | [5] |
Key Mechanistic Insights
While direct mechanistic studies on this compound are limited, research on its parent compound, canthin-6-one, and other derivatives provides strong indications of its mode of action.
-
Apoptosis Induction: Canthin-6-ones have been shown to induce apoptosis through the activation of caspases, key enzymes in the apoptotic pathway. Specifically, canthin-6-one activates caspase-8, caspase-9, and caspase-3.[1] 9-Hydroxycanthin-6-one also induces apoptosis via activation of caspases-3, -8, and -9, and this effect is linked to an increase in intracellular reactive oxygen species (ROS).[5]
-
Cell Cycle Arrest: Canthin-6-one causes an accumulation of cancer cells in the G2/M phase of the cell cycle, suggesting it interferes with the G2/M transition.[2] Similarly, 10-methoxy-canthin-6-one promotes cell cycle arrest in the G2/M phase in acute myeloid leukemia cells.[3]
-
DNA Damage: 10-Methoxy-canthin-6-one has been shown to induce the DNA damage cascade, further contributing to its anti-cancer effects.[3]
The proposed signaling pathway for the anti-cancer activity of canthin-6-one derivatives is depicted below.
Anti-Inflammatory Properties
Canthin-6-one and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These compounds have been shown to suppress the production of pro-inflammatory mediators.
Inhibition of Pro-Inflammatory Pathways
The primary anti-inflammatory mechanism of canthin-6-ones involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Canthin-6-ones also affect other inflammatory signaling pathways, including the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways.[6]
The diagram below illustrates the inhibitory effect of canthin-6-ones on inflammatory signaling.
Antiparasitic Activity
This compound has been identified as an orally active antiparasitic agent.[7] Studies have demonstrated its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.
While the precise molecular mechanism of its antiparasitic action is not fully detailed in the available literature, it is likely to involve interference with essential metabolic pathways or induction of oxidative stress within the parasite, leading to its demise. Further research is required to elucidate the specific targets of this compound in Trypanosoma cruzi.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of the biological activities of this compound and its derivatives.
Cell Viability and Cytotoxicity Assays
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
General Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of the test compound.
-
After a specified incubation period, add MTT solution to each well.
-
Incubate to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
General Protocol:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining for DNA Content: Flow cytometry with PI staining is a standard method to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
-
General Protocol:
-
Treat cells with the test compound.
-
Harvest and fix the cells (e.g., with cold ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content by flow cytometry.
-
The following diagram outlines a typical experimental workflow for assessing the anti-cancer activity of a compound like this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with multifaceted biological activities, including anti-cancer, anti-inflammatory, and antiparasitic effects. While the precise molecular mechanisms of this compound are still under investigation, the available evidence strongly suggests its involvement in critical cellular processes such as apoptosis and cell cycle regulation, as well as the modulation of key inflammatory signaling pathways.
Future research should focus on elucidating the specific molecular targets of this compound to fully understand its mechanism of action. Direct comparative studies with its parent compound, canthin-6-one, and other established therapeutic agents will be crucial in determining its potential for clinical development. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the safety and efficacy of this compound in preclinical models of cancer, inflammatory diseases, and parasitic infections.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 5. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Anticancer Potential of Canthin-6-one N-oxide: A Comparative Analysis
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed cross-validation of the anticancer properties of Canthin-6-one N-oxide and its derivatives, offering a comparative analysis with other canthinone compounds and standard chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.
Executive Summary
Canthin-6-one, a β-carboline alkaloid, and its derivatives have demonstrated promising antiproliferative and cytotoxic effects across a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and arrest of the cell cycle at the G2/M phase. This guide synthesizes available experimental data to facilitate a comparative understanding of the anticancer potential of this compound and its related compounds. While direct and extensive data on this compound remains limited, this guide draws upon research on closely related derivatives to provide a valuable comparative context.
Comparative Anticancer Activity
The in vitro cytotoxic activity of Canthin-6-one and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Canthin-6-one | HT29 | Colon Cancer | 7.6 - 10.7 | [1] |
| H1975 | Lung Adenocarcinoma | 7.6 - 10.7 | [1] | |
| A549 | Lung Cancer | 7.6 - 10.7 | [1] | |
| MCF-7 | Breast Cancer | 7.6 - 10.7 | [1] | |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [2][3] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [2][3] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [2][3] | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [2][3] | |
| A375 | Skin Cancer | 5.71 ± 0.20 | [2][3] | |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [2][3] | |
| 9-Hydroxycanthin-6-one | Ovarian Cancer Cells | Ovarian Cancer | Potent cytotoxicity | [4] |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma Cell Line | Melanoma | 6.5 | [5] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma Cell Line | Melanoma | 7.0 | [5] |
| Canthin-6-one-3-N-oxide | Guinea Pig Ear Keratinocytes | N/A (Normal Cells) | 1.11 - 5.76 µg/ml | [6] |
| Novel Canthin-6-one Derivative (8h) | HT29 | Colon Cancer | 1.0 ± 0.1 | [1] |
| H1975 | Lung Adenocarcinoma | 1.9 ± 0.2 | [1] | |
| A549 | Lung Cancer | 1.5 ± 0.1 | [1] | |
| MCF-7 | Breast Cancer | 1.7 ± 0.3 | [1] | |
| Cisplatin (Reference) | A2780 | Ovarian Cancer | 1.38 ± 0.037 | [2] |
| SKOV-3 | Ovarian Cancer | 2.15 ± 0.051 | [2] | |
| MCF-7 | Breast Cancer | 3.58 ± 0.14 | [2] | |
| HT-29 | Colorectal Cancer | 3.24 ± 0.096 | [2] | |
| A375 | Skin Cancer | 2.89 ± 0.088 | [2] | |
| HeLa | Cervical Cancer | 1.97 ± 0.055 | [2] | |
| Paclitaxel (Reference) | A2780 | Ovarian Cancer | 0.018 ± 0.00011 | [2] |
| SKOV-3 | Ovarian Cancer | 0.025 ± 0.00015 | [2] | |
| MCF-7 | Breast Cancer | 0.031 ± 0.00021 | [2] | |
| HT-29 | Colorectal Cancer | 0.38 ± 0.012 | [2] | |
| A375 | Skin Cancer | 0.045 ± 0.00033 | [2] | |
| HeLa | Cervical Cancer | 0.022 ± 0.00013 | [2] |
Mechanisms of Anticancer Action
The anticancer effects of canthinone alkaloids are primarily attributed to two key cellular processes: apoptosis and cell cycle arrest.
Apoptosis Induction
Canthin-6-one and its derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Studies on 9-hydroxycanthin-6-one have demonstrated the activation of caspases-3, -8, and -9, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways.[4] Furthermore, some derivatives have been observed to increase intracellular levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, events that are closely linked to the initiation of the intrinsic apoptotic cascade.[1]
Cell Cycle Arrest
A significant body of evidence points to the ability of canthinones to halt the progression of the cell cycle, predominantly at the G2/M phase.[7] This arrest prevents cancer cells from dividing and proliferating. The mechanism involves the modulation of key cell cycle regulatory proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[9]
-
Cell Harvest: Harvest cells and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol and store at -20°C.
-
Washing: Wash cells with PBS to remove ethanol.
-
RNase Treatment: Resuspend cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][10]
-
Cell Harvest: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Conclusion and Future Directions
The available data strongly suggest that Canthin-6-one and its derivatives, including the N-oxide forms, represent a promising class of compounds for anticancer drug development. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells highlights their therapeutic potential. However, a clear need exists for more comprehensive studies focused specifically on this compound. Future research should aim to:
-
Determine the IC50 values of this compound against a broader panel of human cancer cell lines.
-
Conduct direct comparative studies of this compound against its parent compound, other derivatives, and standard chemotherapeutic drugs.
-
Elucidate the specific signaling pathways modulated by this compound to gain a deeper understanding of its mechanism of action.
-
Evaluate the in vivo efficacy and safety profile of this compound in preclinical animal models.
Addressing these research gaps will be crucial in fully validating the anticancer properties of this compound and advancing its potential clinical application.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
In Vivo Corroboration of In Vitro Efficacy for Canthin-6-one N-oxide and its Analogs
For Immediate Release
This comparison guide provides a comprehensive analysis of the in vivo validation of in vitro findings for Canthin-6-one N-oxide and related Canthin-6-one alkaloids. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This guide will focus on the antiparasitic, anti-inflammatory, and cytotoxic activities of this compound and its derivatives, offering a comparative look at their performance and the experimental backing for their observed effects.
Executive Summary
Canthin-6-one alkaloids, a class of β-carboline derivatives, have demonstrated a broad spectrum of biological activities in preclinical studies. This compound, in particular, has been identified as an orally active antiparasitic agent.[1] This guide consolidates available data to bridge the translational gap between in vitro assays and in vivo models, a critical step in the drug discovery and development pipeline. The following sections will detail the experimental protocols, present comparative quantitative data, and visualize the key signaling pathways implicated in the action of these compounds.
Antiparasitic Activity of this compound
The primary in vivo validation for this compound is in the context of its antiparasitic activity, specifically against Trypanosoma cruzi, the causative agent of Chagas disease.
In Vitro vs. In Vivo Performance
| Compound | In Vitro Activity | In Vivo Model | In Vivo Efficacy | Alternative Compounds |
| This compound | Antifungal, leishmanicidal, and trypanocidal activities.[2] | Mouse model of acute and chronic T. cruzi infection.[2] | Oral treatment significantly reduced parasitemia in the acute phase and led to 80-100% survival in the chronic model.[2] | Benznidazole (standard chemotherapy)[2] |
| Canthin-6-one | Broad-spectrum antifungal and leishmanicidal activities.[2] | Mouse model of acute and chronic T. cruzi infection.[2] | Oral treatment significantly reduced parasitemia and induced high levels of parasitological clearance.[2] | N/A in this study |
Experimental Protocols
In Vitro Antiparasitic Assays: Detailed protocols for the in vitro antifungal, leishmanicidal, and trypanocidal assays for this compound are not extensively described in the provided search results. However, such assays typically involve the incubation of the parasite with varying concentrations of the test compound to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).
In Vivo Animal Studies (T. cruzi infection model):
-
Animal Model: Mice were used for both acute and chronic infection models.
-
Infection: Animals were infected with Trypanosoma cruzi.
-
Treatment: this compound was administered orally.
-
Parameters Measured: Parasitemia (number of parasites in the blood) was monitored during the acute phase. Survival rates were assessed in the chronic model. Serological responses were also evaluated.[2]
Signaling Pathway
The specific signaling pathways involved in the antiparasitic activity of this compound are not detailed in the provided search results.
Anti-inflammatory Activity of Canthin-6-one Derivatives
While direct in vivo validation of the anti-inflammatory effects of this compound is not explicitly available, studies on closely related Canthin-6-one derivatives provide strong evidence of the translation of in vitro anti-inflammatory activity to in vivo models.
In Vitro vs. In Vivo Performance
| Compound | In Vitro Activity (LPS-stimulated macrophages) | In Vivo Model | In Vivo Efficacy | Alternative Compounds |
| Canthin-6-one | Inhibition of iNOS, COX-2, PGE2, TNF-α, and MCP-1 expression.[3] | Not explicitly detailed in the provided results. | Consistent with in vitro findings of suppressing pro-inflammatory cytokines.[4] | Naringenin[4] |
| 5-(1-hydroxyethyl)-canthin-6-one | Inhibition of iNOS and MCP-1 expression.[3] | Not detailed. | Not detailed. | N/A |
| 9-hydroxycanthin-6-one | Inhibition of IL-6, TNF-α, and IL-10 production.[5] | Not detailed. | Not detailed. | Resveratrol[5] |
| 5-methoxycanthin-6-one | Dose-dependent anti-inflammatory effects. | Rat model (carrageenan-induced paw edema). | ED50 = 60.84±0.010 mg/Kg p.o., comparable to diclofenac.[6] | Diclofenac (positive control)[6] |
Experimental Protocols
In Vitro Anti-inflammatory Assays (LPS-stimulated macrophages):
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.
-
Treatment: Cells were treated with various concentrations of the Canthin-6-one derivatives.
-
Parameters Measured: Expression and production of inflammatory mediators such as nitric oxide (NO) (via iNOS), prostaglandin E2 (PGE2) (via COX-2), and various cytokines (e.g., TNF-α, IL-6, MCP-1) were quantified using methods like ELISA and Western blotting.[3][5]
In Vivo Anti-inflammatory Studies (Carrageenan-induced paw edema):
-
Animal Model: Rats.
-
Induction of Inflammation: Carrageenan was injected into the paw to induce localized inflammation and edema.
-
Treatment: 5-methoxycanthin-6-one was administered orally at different doses.
-
Parameter Measured: The volume of the paw edema was measured at different time points to assess the anti-inflammatory effect.[6]
Signaling Pathway: NF-κB and Akt Inhibition by Canthin-6-one
In vitro studies have elucidated that the anti-inflammatory effects of Canthin-6-one are mediated, at least in part, through the downregulation of the NF-κB and Akt signaling pathways.[3]
Caption: Canthin-6-one inhibits LPS-induced inflammation via Akt and NF-κB pathways.
Cytotoxic Activity of Canthin-6-one Derivatives
Numerous Canthin-6-one derivatives have demonstrated cytotoxic activity against a range of cancer cell lines in vitro. While in vivo validation for this compound's anticancer effects is not provided in the search results, related compounds have been investigated.
In Vitro Cytotoxicity Data
| Compound | Cell Lines | IC50 Values |
| Canthin-6-one | PC-3, HT-29, Jurkat, HeLa, C6, NIH-3T3 | Strong antiproliferative effects observed.[7] |
| 9-methoxycanthin-6-one | A2780, SKOV-3, MCF-7, HT29, A375, HeLa | 3.79 ± 0.069 µM to 15.09 ± 0.99 µM.[8] |
| 9-hydroxycanthin-6-one | Ovarian cancer cell lines | Potent cytotoxicity.[9] |
| 9-methoxycanthin-6-one-N-oxide | Breast, colon, fibrosarcoma, lung, melanoma, epidermoid cancer cell lines | Reported to have anti-cancer effects.[8] |
| 9-hydroxycanthin-6-one-N-oxide | Breast, colon, fibrosarcoma, lung, melanoma, epidermoid cancer cell lines | Reported to have anti-cancer effects.[8] |
| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | IC50 = 1.11 to 5.76 µg/ml.[10] |
| Novel Canthin-6-one derivative (8h) | HT29, H1975, A549, MCF-7 | IC50 = 1.0–1.9 μM.[11][12] |
Experimental Protocols
In Vitro Cytotoxicity Assays:
-
Cell Lines: A variety of human cancer cell lines were used.
-
Treatment: Cells were incubated with the test compounds for a specified period (e.g., 72 hours).
-
Parameters Measured: Cell viability was assessed using assays such as the Sulforhodamine B (SRB) assay or by determining the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8][11][12] Apoptosis was evaluated by methods like procaspase-3 cleavage.[7]
Signaling Pathway: Induction of Apoptosis by 9-hydroxycanthin-6-one
The cytotoxic effects of 9-hydroxycanthin-6-one in ovarian cancer cells are mediated through the induction of apoptosis via caspase activation and the generation of reactive oxygen species (ROS).
Caption: 9-hydroxycanthin-6-one induces apoptosis via ROS and caspase activation.
Conclusion and Future Directions
The available evidence strongly supports the translation of in vitro bioactivities of Canthin-6-one alkaloids to in vivo models. This compound has demonstrated clear in vivo efficacy as an antiparasitic agent. Furthermore, the broader class of Canthin-6-one derivatives shows significant promise in the areas of anti-inflammatory and anticancer therapy, with in vivo studies corroborating their in vitro effects.
Future research should focus on conducting in vivo studies for the specific anti-inflammatory and anticancer activities of this compound to provide a more direct comparison with its in vitro profile. Elucidating the precise molecular targets and signaling pathways for its antiparasitic action will also be crucial for its further development as a therapeutic agent. The favorable oral bioavailability and low toxicity profile observed for some canthinones further underscore their potential for clinical translation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Canthin-6-one N-oxide vs. its Parent Compound, Canthin-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Canthin-6-one N-oxide and its parent compound, Canthin-6-one. The following sections detail their relative performance in key biological assays, supported by experimental data and methodologies, to inform future research and development.
Quantitative Data Summary
The following table summarizes the available quantitative data from head-to-head and related studies on the biological activities of Canthin-6-one and its N-oxide derivative.
| Biological Activity | Test System | Canthin-6-one | This compound | Reference |
| Antiparasitic Activity | In vivo mouse model (Trypanosoma cruzi) | Significant reduction in parasitemia | Limited activity | |
| Cytotoxicity | Guinea pig ear keratinocytes (IC50) | 1.11 - 5.76 µg/mL | 1.11 - 5.76 µg/mL | |
| Cytotoxicity | Melanoma cell line (IC50) | Not directly compared | 9-methoxy-CO-N-oxide: 6.5 µM; 9-hydroxy-CO-N-oxide: 7.0 µM | |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages (NO inhibition) | Potent inhibition | Data not available |
Detailed Experimental Protocols
In Vivo Antiparasitic Activity Assay (Trypanosoma cruzi)
This protocol is based on the methodology described by Ferreira et al. (2007).
Objective: To evaluate the efficacy of Canthin-6-one and this compound in reducing parasitemia in a murine model of Chagas disease.
Materials:
-
Male Swiss mice
-
Trypanosoma cruzi (Y strain)
-
Canthin-6-one and this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Microscope and hemocytometer
Procedure:
-
Mice are inoculated intraperitoneally with T. cruzi trypomastigotes.
-
Treatment is initiated on a specified day post-infection.
-
Test compounds (Canthin-6-one or this compound) are administered orally or intraperitoneally at a predetermined dose and schedule. A control group receives the vehicle only.
-
Parasitemia is monitored by collecting blood samples from the tail vein at regular intervals.
-
The number of trypomastigotes in the blood is quantified using a hemocytometer under a microscope.
-
The percentage reduction in parasitemia is calculated by comparing the treated groups to the control group.
Cytotoxicity Assay (MTT Assay)
This is a general protocol for determining the cytotoxic effects of compounds on cultured cells.
Objective: To determine the concentration of Canthin-6-one and this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., melanoma, breast, lung)
-
Complete cell culture medium
-
96-well plates
-
Canthin-6-one and this compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives the vehicle only.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol is based on the methodology for assessing the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To evaluate the ability of Canthin-6-one and this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Canthin-6-one and this compound dissolved in a suitable solvent
-
Griess reagent (for NO measurement)
-
96-well plates
-
Microplate reader
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
LPS is then added to the wells to stimulate an inflammatory response. A control group is left unstimulated.
-
The plates are incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The percentage of NO inhibition is calculated by comparing the treated groups to the LPS-stimulated control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflows for in vivo and in vitro assays.
Caption: Canthin-6-one's anti-inflammatory mechanism via NF-κB pathway inhibition.
Discussion
The available data suggests that while Canthin-6-one and its N-oxide may exhibit comparable in vitro cytotoxicity against certain cell lines, their in vivo activities can differ significantly. The study by Ferreira et al. (2007) clearly demonstrated the superior in vivo antiparasitic efficacy of the parent compound, Canthin-6-one, against T. cruzi. This highlights the critical importance of in vivo testing to determine the therapeutic potential of drug candidates, as in vitro activity does not always translate to in vivo efficacy. The N-oxidation may alter the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion, leading to reduced activity in a whole-organism model.
In the context of anti-inflammatory activity, Canthin-6-one has been shown to be a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting IKK, Canthin-6-one prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to induce the expression of pro-inflammatory genes like iNOS. While direct comparative data for this compound's anti-inflammatory activity is lacking, the structural modification could potentially influence its interaction with components of this signaling pathway.
The cytotoxic effects of various substituted Canthin-6-one N-oxides against melanoma cells indicate that the N-oxide moiety does not necessarily abolish biological activity and that other substitutions on the canthinone scaffold play a significant role in determining the cytotoxic potency.
Conclusion
Based on the current evidence, Canthin-6-one appears to be a more promising lead compound for development as an antiparasitic agent compared to its N-oxide derivative. However, the comparable in vitro cytotoxicity of the two compounds suggests that this compound could still be a valuable scaffold for the development of novel anticancer agents, particularly when combined with other structural modifications. Further head-to-head studies are warranted to comprehensively evaluate the anti-inflammatory and broader anticancer profiles of this compound in direct comparison to its parent compound. Future research should also focus on elucidating the structure-activity relationships of N-oxidized canthinones to guide the design of more potent and selective therapeutic agents.
Assessing the Selectivity of Canthin-6-one N-oxide for Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Canthin-6-one N-oxide and related compounds for their target proteins. Due to the limited availability of direct binding affinity data for this compound, this guide focuses on the functional effects and inhibitory concentrations of canthin-6-one derivatives on key signaling pathways and protein targets. We present a detailed comparison with established inhibitors, alongside the experimental protocols used to generate the supporting data.
Overview of this compound and its Biological Activities
This compound is a naturally occurring β-carboline alkaloid that, along with other canthin-6-one derivatives, has garnered significant interest for its diverse pharmacological activities. These compounds have demonstrated anti-inflammatory, anti-cancer, and anti-parasitic properties. Their mechanism of action is multifaceted, involving the modulation of several key cellular signaling pathways. This guide will focus on the selectivity of canthin-6-ones for proteins within the ubiquitin-proteasome system, the NF-κB signaling pathway, and their activity as phosphodiesterase-5 (PDE-5) inhibitors.
Target Selectivity Profile of Canthin-6-one Derivatives
Modulation of the 26S Proteasome via PSMD1
Recent studies have identified the 26S proteasome non-ATPase regulatory subunit 1 (PSMD1, also known as Rpn2) as a target of Canthin-6-one.[1][2][3][4][5] Unlike typical proteasome inhibitors that block the catalytic activity of the 20S core particle, Canthin-6-one appears to modulate the proteasome's function by upregulating the expression of the PSMD1 subunit of the 19S regulatory particle. This leads to an overall enhancement of the ubiquitin-proteasome system (UPS) activity.[1][3]
Comparative Data:
It is important to note that a direct comparison of inhibitory constants is not possible due to the different mechanisms of action. Canthin-6-one enhances UPS function via PSMD1 upregulation, while the alternatives are direct inhibitors of the proteasome's catalytic subunits or associated enzymes.
| Compound | Target(s) | Mechanism of Action | Reported Potency/Effect |
| Canthin-6-one | PSMD1 (indirect) | Upregulates PSMD1 expression, enhancing UPS function | Enhances proteasome activity in PC12 cells[6] |
| Bortezomib | 20S Proteasome (β5 subunit) | Reversible inhibitor of chymotrypsin-like activity | IC₅₀ = 7 nM (20S proteasome) |
| Carfilzomib | 20S Proteasome (β5 subunit) | Irreversible inhibitor of chymotrypsin-like activity | IC₅₀ < 5 nM (20S proteasome) |
| Ixazomib | 20S Proteasome (β5 subunit) | Reversible inhibitor of chymotrypsin-like activity | Kᵢ = 6.2 nM (β5 subunit) |
| IU1 | USP14 (a proteasome-associated DUB) | Selective inhibitor | IC₅₀ = 4-5 µM |
Logical Relationship of Canthin-6-one's Effect on the Proteasome
Caption: Logical workflow of Canthin-6-one's modulatory effect on the ubiquitin-proteasome system.
Inhibition of the NF-κB Signaling Pathway
Several Canthin-6-one derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is thought to contribute to their anti-inflammatory effects.
Comparative Data:
| Compound | Target Pathway | Cell Line | Reported IC₅₀ |
| 9-Methoxycanthin-6-one | NF-κB | RAW 264.7 macrophages | 3.8 µM |
| 9-Hydroxycanthin-6-one | NF-κB | RAW 264.7 macrophages | 7.4 µM |
| Parthenolide | IKKβ | Various | ~5 µM |
| BAY 11-7082 | IKKα | Various | 5-10 µM |
| MG-132 | Proteasome (indirectly inhibits NF-κB) | Various | ~1 µM |
Signaling Pathway Diagram for NF-κB Inhibition
Caption: Simplified NF-κB signaling pathway showing the inhibitory action of Canthin-6-ones.
Inhibition of Phosphodiesterase-5 (PDE-5)
Certain canthin-6-one alkaloids have demonstrated inhibitory activity against phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of cyclic GMP (cGMP) levels.
Comparative Data:
| Compound | Target Enzyme | Reported IC₅₀ |
| Canthin-6-one-9-O-β-D-glucopyranoside | PDE-5 | 2.86 µM |
| 9-Methoxycanthin-6-one | PDE-5 | 3.30 µM |
| Canthin-6-one | PDE-5 | 4.31 µM |
| 9-Hydroxycanthin-6-one | PDE-5 | 4.66 µM |
| Sildenafil (Viagra®) | PDE-5 | 3.9 nM |
| Tadalafil (Cialis®) | PDE-5 | 1.8 nM |
| Vardenafil (Levitra®) | PDE-5 | 0.7 nM |
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-based)
This protocol is adapted from commercially available proteasome activity assay kits and is suitable for measuring the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 2 mM ATP)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) as a negative control
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 350/440 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate (20-100 µg of total protein) to each well.
-
For inhibitor control wells, add MG-132 to a final concentration of 20 µM.
-
Add the test compound (e.g., Canthin-6-one) at various concentrations to the respective wells.
-
Bring the total volume in each well to 100 µL with assay buffer.
-
-
Measurement:
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to a final concentration of 50 µM to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Proteasome activity is the difference between the rate in the absence and presence of a specific proteasome inhibitor (MG-132).
-
Plot the proteasome activity against the concentration of the test compound to determine its effect.
-
Experimental Workflow for Proteasome Activity Assay
Caption: A flowchart outlining the key steps in a fluorogenic substrate-based proteasome activity assay.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to a stimulus and in the presence of an inhibitor.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase or GFP under the control of an NF-κB response element).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., TNF-α or LPS).
-
Test compound (e.g., Canthin-6-one derivative).
-
Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP.
-
Luminometer or appropriate imaging system.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours.
-
Detection:
-
For luciferase reporters: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
For GFP reporters: Analyze GFP expression using flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
PDE-5 Inhibition Assay (In Vitro)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified PDE-5.
Materials:
-
Purified recombinant human PDE-5 enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
cGMP (substrate).
-
5'-Nucleotidase.
-
Phosphate detection reagent (e.g., Malachite Green).
-
Test compound (e.g., Canthin-6-one derivative).
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, PDE-5 enzyme, and various concentrations of the test compound.
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes.
-
Reaction Initiation: Add cGMP to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Reaction Termination and Phosphate Conversion: Add 5'-nucleotidase to the wells to convert the GMP product to guanosine and inorganic phosphate. Incubate for a further 10 minutes.
-
Phosphate Detection: Add the phosphate detection reagent and incubate for 15-20 minutes at room temperature for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate produced in each well.
-
Determine the percentage of PDE-5 inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Conclusion
The available evidence suggests that this compound and its related alkaloids are promising bioactive compounds with the ability to modulate multiple cellular targets. While direct, quantitative selectivity data remains to be fully elucidated, the current understanding points towards a unique mechanism of action on the ubiquitin-proteasome system via PSMD1 upregulation, alongside inhibitory effects on the NF-κB and PDE-5 pathways. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the fields of drug discovery and chemical biology for the further investigation and characterization of this intriguing class of natural products. Further studies employing direct binding assays are warranted to definitively establish the selectivity profile of this compound.
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Canthin-6-One Accelerates Alpha-Synuclein Degradation by Enhancing UPS Activity: Drug Target Identification by CRISPR-Cas9 Whole Genome-Wide Screening Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. Frontiers | Canthin-6-One Accelerates Alpha-Synuclein Degradation by Enhancing UPS Activity: Drug Target Identification by CRISPR-Cas9 Whole Genome-Wide Screening Technology [frontiersin.org]
Replicating Published Findings on Canthin-6-one N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Canthin-6-one N-oxide and its analogs with other established therapeutic agents. The information is based on published experimental data, offering insights into the potential of Canthin-6-one derivatives as anticancer and anti-inflammatory agents. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Anticancer Activity: A Comparative Analysis
Canthin-6-one alkaloids have demonstrated significant potential as anticancer agents. Studies have shown that these compounds exert their effects through various mechanisms, including the induction of apoptosis and DNA damage. The following tables summarize the in vitro anticancer activity of Canthin-6-one derivatives compared to commonly used chemotherapy drugs.
Table 1: In Vitro Anticancer Activity of 9-Methoxycanthin-6-one vs. Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 Value (µM) |
| 9-Methoxycanthin-6-one | Ovarian (A2780) | 3.79 ± 0.069[1] |
| Breast (MCF-7) | 15.09 ± 0.99[1] | |
| Cisplatin | Ovarian (A2780) | 1.38 ± 0.037[1] |
| Breast (MCF-7) | 3.58 ± 0.14[1] | |
| Paclitaxel | Ovarian (A2780) | 0.018 ± 0.00011[1] |
| Breast (MCF-7) | 0.38 ± 0.012[1] |
Table 2: In Vitro Anticancer Activity of Canthin-6-one and its Derivative 8h
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Canthin-6-one (CO) | Colon (HT29) | 8.6[2] |
| Lung (A549) | >10[3] | |
| Breast (MCF-7) | >10[3] | |
| Compound 8h | Colon (HT29) | 1.0[2] |
| Lung (A549) | 1.9[3] | |
| Breast (MCF-7) | 1.8[3] |
Anti-inflammatory Activity: A Comparative Analysis
Canthin-6-one and its derivatives have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory pathways, such as the NF-κB and Akt signaling pathways.[4][5]
Table 3: Anti-inflammatory Activity of Canthin-6-one Derivatives vs. Diclofenac
| Compound | Assay | ED50 Value (mg/Kg) |
| 5-Methoxycanthin-6-one | Carrageenan-induced rat paw edema | 60.84 ± 0.010[6][7] |
| Canthin-6-one | Carrageenan-induced rat paw edema | 96.64 ± 0.012[6][7] |
| Diclofenac | Carrageenan-induced rat paw edema | Not directly comparable in the same study |
Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, MCF-7, HT29, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or its derivatives
-
Control drugs (e.g., Cisplatin, Paclitaxel)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (this compound, derivatives, and control drugs) and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound or its derivatives
-
Griess reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Determine the concentration-dependent inhibitory effect of the test compounds on NO, TNF-α, and IL-6 production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Canthin-6-one and the general workflow of the experimental procedures.
Caption: Anticancer mechanism of Canthin-6-one derivatives.
Caption: Anti-inflammatory mechanism of Canthin-6-one.
Caption: General experimental workflow for activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Canthin-6-one Alkaloids: A Comparative Analysis of their Potential Against Drug-Resistant Parasites
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant parasite strains, particularly in diseases like malaria caused by Plasmodium falciparum, present a significant global health challenge. This necessitates the exploration of novel chemical scaffolds with the potential to overcome existing resistance mechanisms. Canthin-6-one alkaloids, a class of β-carboline natural products, have demonstrated a spectrum of biological activities, including antiparasitic effects. This guide provides a comparative analysis of canthin-6-one's efficacy against drug-resistant parasite strains, with a focus on available experimental data.
Executive Summary
While direct experimental data on the N-oxide derivative of canthin-6-one against drug-resistant parasites is currently limited in the available scientific literature, studies on the parent compound, canthin-6-one, offer valuable insights. Research indicates that canthin-6-one exhibits activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The primary mechanism of action is suggested to involve the formation of adducts with heme, a critical molecule in the parasite's lifecycle. This guide synthesizes the existing data on canthin-6-one and related compounds to provide a framework for future research and development of this alkaloid class as a potential source of new antiparasitic agents. One study has noted that canthin-6-one N-oxide itself is an orally active antiparasitic agent but with limited activity.
Comparative Efficacy Against Plasmodium falciparum
A key study by Cebrián-Torrejón and colleagues in 2011 provides the most direct evidence of canthin-6-one's activity against drug-resistant malaria parasites. The in vitro antiplasmodial activity of canthin-6-one and its methoxy derivative was evaluated against a panel of P. falciparum strains with varying resistance profiles.
Table 1: In Vitro Antiplasmodial Activity of Canthin-6-one and Comparators (IC₅₀ in µg/mL)
| Compound | F32 (Mefloquine-resistant) | FcB1 (Chloroquine-resistant) | PFB (Mildly Chloroquine-resistant) | K1 (Multidrug-resistant) |
| Canthin-6-one | 2.0 | 2.7 | 5.3 | 4.9 |
| 5-Methoxycanthin-6-one | 5.1 | 5.9 | 10.4 | 8.8 |
| trans-avicennol | 0.5 | 0.7 | 2.7 | 1.8 |
Cytotoxicity Profile
The therapeutic potential of any antiparasitic compound is contingent on its selectivity for the parasite over host cells. The cytotoxicity of canthin-6-one and related compounds was assessed against the human lung fibroblast cell line MRC-5.
Table 2: Cytotoxicity of Canthin-6-one and Related Compounds against MRC-5 Cells
| Compound | IC₅₀ (µg/mL) |
| Canthin-6-one | 12.1 |
| 5-Methoxycanthin-6-one | 12.3 |
| trans-avicennol | 4.4 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of canthin-6-one alkaloids.
In Vitro Antiplasmodial Activity Assay
The 50% inhibitory concentrations (IC₅₀) against P. falciparum strains were determined using a standardized method, likely a variation of the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains (F32, FcB1, PFB, and K1) were maintained in continuous culture in human erythrocytes.
-
Drug Preparation: The test compounds (canthin-6-one, 5-methoxycanthin-6-one, and trans-avicennol) were dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: The serially diluted compounds were added to 96-well microplates.
-
Incubation: Synchronized ring-stage parasite cultures were added to the wells. The plates were then incubated for a duration that allows for at least one full cycle of parasite replication (typically 48-72 hours) under controlled atmospheric conditions (low oxygen, moderate carbon dioxide).
-
Growth Inhibition Assessment: After incubation, the parasite growth was quantified. A common method involves the use of a fluorescent dye like SYBR Green I, which intercalates with the parasite's DNA. The fluorescence intensity is proportional to the number of parasites.
-
Data Analysis: The fluorescence readings were used to calculate the percentage of growth inhibition at each drug concentration compared to a drug-free control. The IC₅₀ value was then determined by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay on MRC-5 Cells)
The cytotoxicity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the MRC-5 human fibroblast cell line.
-
Cell Culture: MRC-5 cells were cultured in a suitable medium and seeded into 96-well plates.
-
Compound Exposure: The cells were exposed to various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC₅₀ value, the concentration that reduces cell viability by 50%, was then determined.
Proposed Mechanism of Action and Signaling Pathways
The precise signaling pathways in P. falciparum affected by canthin-6-one are not yet fully elucidated. However, a plausible mechanism of action involves the inhibition of hemozoin formation, a critical detoxification process for the parasite.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Several antimalarial drugs, such as chloroquine, are known to interfere with this process. The study by Cebrián-Torrejón et al. (2011) utilized mass spectrometry to investigate the formation of adducts between canthin-6-one and heme, suggesting that this interaction could be the basis of its antiplasmodial activity. By forming a stable complex with heme, canthin-6-one may prevent its incorporation into the growing hemozoin crystal, leading to an accumulation of toxic free heme and subsequent parasite death.
Caption: Proposed mechanism of canthin-6-one's antiplasmodial activity.
Experimental and Logical Workflow
The evaluation of a novel compound like canthin-6-one against drug-resistant parasites follows a structured workflow, from initial screening to mechanistic studies.
Caption: Workflow for evaluating antiparasitic compounds.
Canthin-6-one demonstrates promising in vitro activity against multidrug-resistant strains of P. falciparum, suggesting that the canthinone scaffold is a valuable starting point for the development of new antimalarial drugs. Its potential mechanism of inhibiting hemozoin formation is a well-validated target for antimalarials. However, the cytotoxicity profile indicates that further medicinal chemistry efforts would be needed to improve the selectivity index. The lack of data on this compound highlights a gap in the current research landscape and warrants further investigation to determine if the N-oxide functional group can favorably modulate the activity and safety profile of this class of alkaloids. Future studies should focus on synthesizing and evaluating a broader range of canthin-6-one derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved therapeutic potential.
Comparative Analysis of Canthin-6-one N-oxide and Its Synthetic Analogs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of Canthin-6-one N-oxide and its synthetic analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further investigation and development of this promising class of compounds.
Performance Data Summary
The biological activities of this compound and its analogs have been evaluated across various assays. The following tables summarize the quantitative data on their antiproliferative and antimicrobial performance.
Table 1: Antiproliferative Activity of Canthin-6-one Analogs Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (μM) | Reference |
| Canthin-6-one (Parent Compound) | HT29 (Colon) | 8.6 | [1] |
| H1975 (Lung) | 7.6 | [1] | |
| A549 (Lung) | 10.7 | [1] | |
| MCF-7 (Breast) | 9.8 | [1] | |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 | [2] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 | [2] |
| 8-Hydroxycanthin-6-one | CNE2 (Nasopharyngeal) | 13.43 ± 2.29 | [2] |
| Bel-7402 (Hepatocellular) | 39.27 ± 9.72 | [2] | |
| 9-Methoxycanthin-6-one | Ovarian (A2780) | 3.79 ± 0.069 | [3] |
| Lung (A549) | 15.09 ± 0.99 | [3] | |
| Breast (MCF-7) | 12.33 ± 0.88 | [3] | |
| Synthetic Analog 8h | HT29 (Colon) | 1.0 | [1] |
| H1975 (Lung) | 1.9 | [1] | |
| A549 (Lung) | 1.4 | [1] | |
| MCF-7 (Breast) | 1.7 | [1] |
Data is presented as mean ± standard deviation where available.
Table 2: Antimicrobial Activity of Canthin-6-one and Its Analogs
The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. Inhibition rates at a fixed concentration are also reported.
| Compound | Microorganism | Activity Measurement | Result | Reference |
| Canthin-6-one | Staphylococcus aureus | MIC | 16 µg/mL | [4] |
| Bacillus cereus | MIC | 7.81 µg/mL | [4] | |
| Candida albicans | Inhibition Rate (at 50 µg/mL) | >80% | [5] | |
| Cryptococcus neoformans | Inhibition Rate (at 50 µg/mL) | >70% | [5] | |
| 10-Methoxycanthin-6-one Quaternized Analog (6p) | Ralstonia solanacearum | MIC | 3.91 µg/mL | [6][7] |
| Pseudomonas syringae | MIC | 3.91 µg/mL | [6][7] | |
| 10-Methoxycanthin-6-one Quaternized Analog (6t) | Ralstonia solanacearum | MIC | 3.91 µg/mL | [6][7] |
| Pseudomonas syringae | MIC | 3.91 µg/mL | [6][7] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiproliferative Activity Assessment: Sulforhodamine B (SRB) Assay
This assay determines cytotoxicity based on the measurement of cellular protein content.[8][9]
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 10-50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10][11]
-
Staining: Wash the plates four times with 1% (vol/vol) acetic acid or slow-running tap water to remove the TCA.[11][12] Add 0.04% or 0.4% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]
-
Washing: Remove the SRB solution and quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[10]
-
Solubilization: Air-dry the plates. Add 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[11][12]
-
Absorbance Measurement: Measure the absorbance (optical density) at approximately 510-540 nm using a microplate reader.[10][11] The absorbance is proportional to the total cellular protein, and thus to the cell number.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis in cells using the test compound. Collect both treated and untreated control cells (1-5 x 10^5 cells) by centrifugation.
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and centrifuge. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[13]
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14]
-
Cell Seeding: Seed adherent cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and incubate overnight.[14]
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
Probe Loading: Remove the treatment medium. Wash the cells once with serum-free medium (e.g., DMEM). Add the DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[14][15]
-
Washing: Remove the DCFH-DA solution and wash the cells (e.g., once with DMEM and twice with 1X PBS) to remove excess probe.[14]
-
Fluorescence Measurement: Add 1X PBS to each well. The fluorescence can be visualized using a fluorescence microscope or quantified using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[14][15] The intensity of the fluorescence is proportional to the amount of ROS.
Visualized Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key synthesis workflows and biological signaling pathways associated with Canthin-6-one and its analogs.
Synthetic and Evaluation Workflow
This diagram outlines the general process for synthesizing novel Canthin-6-one derivatives and evaluating their biological activity.
Caption: Synthetic and evaluation workflow for novel Canthin-6-one analogs.
Anticancer Signaling Pathways
This diagram illustrates the multifaceted anticancer mechanisms of action for potent Canthin-6-one analogs, such as derivative 8h, which involve the induction of apoptosis, DNA damage, and ferroptosis.
Caption: Anticancer signaling pathways of potent Canthin-6-one analogs.
Anti-inflammatory Signaling Pathway
Canthin-6-one and its derivatives exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB.
Caption: Anti-inflammatory signaling pathway of Canthin-6-one alkaloids.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. bosterbio.com [bosterbio.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
Evaluating the Synergistic Potential of Canthin-6-one N-oxide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the untapped potential of Canthin-6-one N-oxide in combination therapies. While direct experimental data on its synergistic effects remains limited, this document provides a framework for future investigation based on the known biological activities of the broader canthin-6-one class of alkaloids.
Canthin-6-one and its derivatives, including this compound, are a group of β-carboline alkaloids that have garnered significant interest for their diverse pharmacological properties.[1][2][3] These compounds have demonstrated promising in vitro and in vivo activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[1][4][5] A recurring theme in modern drug development is the use of combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance.[6][7] This guide synthesizes the current understanding of canthin-6-ones to propose potential synergistic combinations and provides standardized protocols for their evaluation.
Potential Areas for Synergistic Drug Combinations
The known mechanisms of action of canthin-6-ones suggest several promising avenues for synergistic combination studies.
-
Anticancer Therapy: Canthin-6-one and its derivatives have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][3][8] Combining this compound with conventional chemotherapeutic agents could lead to enhanced tumor cell killing. For instance, a combination with DNA-damaging agents or microtubule inhibitors could target cancer cells through complementary pathways.
-
Antifungal Therapy: With demonstrated antifungal properties, this compound could potentially be combined with existing antifungal drugs like azoles or polyenes.[1][4] Such a combination could lower the required dose of the conventional antifungal, thereby reducing its toxicity, or could be effective against drug-resistant fungal strains.
-
Antibacterial Therapy: Several canthin-6-one derivatives exhibit activity against a range of bacteria, including drug-resistant strains.[5][9] Synergistic testing with established antibiotics could reveal combinations that are effective against challenging bacterial infections.
Framework for Evaluating Synergy
To quantitatively assess the interaction between this compound and other drugs, standardized methodologies are crucial. The two most common methods are the checkerboard assay for antimicrobial synergy and the combination index (CI) method for anticancer synergy.
Table 1: Interpretation of Synergy Indices
| Index Type | Value | Interpretation |
| Fractional Inhibitory Concentration Index (FICI) | ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No interaction (Additive/Indifference) | |
| > 4.0 | Antagonism | |
| Combination Index (CI) | < 1 | Synergy |
| = 1 | Additive effect | |
| > 1 | Antagonism |
Experimental Protocols
Below are detailed methodologies for assessing the synergistic potential of this compound.
Checkerboard Assay for Antimicrobial Synergy
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) when combining this compound with an antimicrobial agent.
a. Preparation of Materials:
-
Microbial suspension (e.g., Candida albicans, Staphylococcus aureus) adjusted to a 0.5 McFarland standard.
-
Stock solutions of this compound and the partner antimicrobial drug.
-
96-well microtiter plates.
-
Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).
b. Experimental Procedure:
-
In a 96-well plate, create a two-dimensional serial dilution of this compound (horizontally) and the partner drug (vertically).
-
Each well should contain a unique combination of concentrations of the two compounds. Include wells with each drug alone as controls.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
c. Data Analysis:
-
The FICI value is interpreted as described in Table 1.[10]
Caption: Workflow for assessing antimicrobial synergy using the checkerboard method.
Combination Index (CI) Method for Anticancer Synergy
This method, based on the median-effect principle by Chou-Talalay, is used to evaluate the interaction between this compound and an anticancer drug.[11]
a. Preparation of Materials:
-
Human cancer cell line (e.g., MCF-7, A549).
-
Stock solutions of this compound and the partner anticancer drug.
-
96-well cell culture plates.
-
Cell culture medium and supplements.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
b. Experimental Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the partner drug alone, and combinations of both at a constant ratio.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Measure cell viability using a suitable assay.
-
Determine the concentration of each drug and combination that inhibits cell growth by 50% (IC50).
c. Data Analysis:
-
Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn) based on the dose-effect data.[11]
-
The CI value provides a quantitative measure of the interaction, as detailed in Table 1.
Potential Signaling Pathways for Synergistic Targeting
Canthin-6-ones are known to modulate several key signaling pathways involved in cell survival and inflammation. Targeting multiple nodes in these pathways with a combination of drugs could be a powerful therapeutic strategy.
One of the key pathways affected is the NF-κB signaling pathway, which is crucial for inflammatory responses and cancer cell survival.[3] Canthin-6-one has been shown to suppress the activation of NF-κB.[3] Combining this compound with another agent that targets a different pro-survival pathway (e.g., PI3K/Akt) could lead to a potent synergistic effect.
Caption: Dual targeting of PI3K/Akt and NF-κB pathways for potential synergy.
Conclusion
While the synergistic effects of this compound are yet to be systematically explored, its known biological activities provide a strong rationale for investigating its use in combination therapies. The experimental frameworks and potential targets outlined in this guide offer a starting point for researchers to unlock the full therapeutic potential of this promising natural product. Future studies in this area are critical and could lead to the development of novel and more effective treatment strategies for a range of diseases.
References
- 1. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro antibacterial activities of a series of 3-N-substituted canthin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Combination Anticancer Therapies Using Selected Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 9. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Canthin-6-one N-oxide's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Canthin-6-one N-oxide and its derivatives with standard chemotherapeutic agents, Dacarbazine and Doxorubicin, focusing on their anti-cancer properties against melanoma. The information is supported by experimental data from peer-reviewed studies to aid in the independent verification of its therapeutic potential.
I. Comparative Analysis of Cytotoxicity
The antiproliferative activity of this compound derivatives and standard chemotherapeutic agents was evaluated across various melanoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of potency, is summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 | [1] |
| 9-Methoxycanthin-6-one | A375 (Melanoma) | 5.71 ± 0.20 | [2] |
| Dacarbazine | B16-F10 (Melanoma) | 1400 | [3] |
| Dacarbazine | A375 (Melanoma) | IC50 values vary depending on exposure time (e.g., >100 µg/mL for 24h) | [4] |
| Dacarbazine | SK-MEL-30 (Melanoma) | Reduction in IC50 by 2.2-fold with electrochemotherapy | [5] |
| Doxorubicin | A375 (Melanoma) | 0.44 ± 0.25 | [6] |
| Doxorubicin | A375 & MNT-1 (Melanoma) | Dose and time-dependent decrease in viability | [7] |
Note: While a specific IC50 value for this compound in a melanoma cell line was not available in the reviewed literature, the data for its hydroxylated and methoxylated derivatives suggest potent cytotoxic activity in the low micromolar range.
II. Mechanisms of Action: A Focus on Apoptosis and Key Signaling Pathways
Canthin-6-one alkaloids, along with Dacarbazine and Doxorubicin, exert their anti-cancer effects through the induction of apoptosis and modulation of critical signaling pathways.
A. Induction of Apoptosis
Canthin-6-one and its derivatives have been shown to induce apoptosis in cancer cells.[8] This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.[1]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
B. Modulation of Signaling Pathways
1. This compound and Related Alkaloids:
Canthin-6-ones have been reported to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] They can suppress the activation of NF-κB, a crucial regulator of inflammation and cell survival.
2. Dacarbazine:
The resistance of melanoma cells to Dacarbazine has been linked to alterations in the NF-κB and other signaling pathways that regulate pluripotency and cell survival.[9]
3. Doxorubicin:
Doxorubicin has been shown to induce the activation of NF-κB in melanoma cells, a process mediated by the IκB kinase β (IKKβ).[10] This activation can contribute to chemoresistance. Doxorubicin also influences the MAPK pathway, which is frequently dysregulated in melanoma.[11][12]
Signaling Pathway: NF-κB Activation
Caption: The NF-κB signaling pathway and points of modulation by Doxorubicin and this compound.
Signaling Pathway: MAPK Activation
Caption: The MAPK signaling pathway, a key driver in melanoma, and potential points of interference.
III. Anti-inflammatory Activity
Canthin-6-one alkaloids have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Experimental Protocols for Anti-inflammatory Assays
A. TNF-α Inhibition Assay (ELISA-based):
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in 96-well plates.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Treatment: Concurrently treat the cells with various concentrations of this compound or the alternative compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13][14]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.
B. IL-6 Inhibition Assay:
-
Cell Culture and Plating: Seed IL-6 responsive cells (e.g., cells engineered with an IL-6-inducible reporter gene) in a 96-well plate.[15]
-
Treatment: Add serial dilutions of the test compound (this compound or alternative) to the wells.
-
Stimulation: Add a pre-determined optimal concentration of recombinant human IL-6 to induce signaling.
-
Incubation: Incubate the plate for a defined period (e.g., 6 hours).
-
Detection: Add a reagent to measure the reporter gene activity (e.g., luciferase substrate for a luciferase reporter).
-
Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the IL-6-induced signal (IC50).[15][16]
IV. Conclusion
The available data suggests that this compound and its derivatives exhibit potent cytotoxic activity against melanoma cells, comparable to or, in some cases, potentially more potent than the standard chemotherapeutic agent Dacarbazine. The mechanism of action appears to involve the induction of apoptosis and modulation of the NF-κB and MAPK signaling pathways. Furthermore, their anti-inflammatory properties present an additional therapeutic advantage.
This guide provides a framework for the independent verification of this compound's bioactivity. The detailed experimental protocols and comparative data are intended to facilitate further research and development of this promising class of compounds for cancer therapy. Direct comparative studies of this compound with standard-of-care agents in relevant melanoma models are warranted to fully elucidate its therapeutic potential.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Hyperthermia Enhances Doxorubicin Therapeutic Efficacy against A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kazan medical journal [kazanmedjournal.ru]
- 10. Doxorubicin-induced activation of NF-κB in melanoma cells is abrogated by inhibition of IKKβ, but not by a novel IKKα inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of Canthin-6-one N-oxide: A Procedural Guide
Absence of specific federal or institutional guidelines for the disposal of Canthin-6-one N-oxide necessitates a cautious approach rooted in established best practices for the handling of bioactive and alkaloid compounds. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management and disposal of this compound waste, ensuring laboratory safety and environmental responsibility.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal protocols. The following are general best-practice recommendations for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in its pure form or in solution.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, contain the material and absorb it with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Plan
The disposal of this compound should be approached with the understanding that it is a bioactive alkaloid. While specific toxicity data is limited, its biological activity warrants its treatment as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and its solvents.
-
The label must clearly state "Hazardous Waste" and "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines. The label should specify the solvent and an approximate concentration of the compound. Solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
2. In-Lab Neutralization (Not Recommended without Specific Protocols):
Due to the lack of specific, validated neutralization protocols for this compound, attempting to neutralize the compound in the lab is not recommended . Such procedures could be hazardous and may not render the compound non-toxic.
3. Waste Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal personnel with a complete and accurate description of the waste, including the name of the chemical and any solvents.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₂ | PubChem |
| Molecular Weight | 236.23 g/mol | PubChem |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
| Biological Activity | Antifungal, Leishmanicidal, Trypanocidal | ChemFaces[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
